Revalor
Description
Properties
CAS No. |
39450-18-5 |
|---|---|
Molecular Formula |
C38H48O5 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O3.C18H24O2/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9-11,17-19H,3-8H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20+;14-,15-,16+,17+,18+/m11/s1 |
InChI Key |
QEIXJGGCWUIRNP-ZPUUBZGTSA-N |
SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Synonyms |
Revalor |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Revalor® in Promoting Bovine Muscle Growth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revalor®, a widely utilized growth-promoting implant in the beef industry, leverages the synergistic anabolic effects of its two active components: the synthetic androgen Trenbolone (B1683226) Acetate (B1210297) (TBA) and the natural estrogen, Estradiol-17β (E2). This combination significantly enhances muscle mass accretion, feed efficiency, and overall growth performance in bovine species. The mechanism of action is multifactorial, involving direct and indirect effects on skeletal muscle tissue. At its core, Revalor® stimulates protein synthesis and inhibits protein degradation through the modulation of key signaling pathways, including the Insulin-like Growth Factor-1 (IGF-1) axis. Furthermore, it promotes the proliferation and differentiation of muscle precursor cells, known as satellite cells, which are fundamental to muscle hypertrophy. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of Revalor®, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and workflows.
Introduction: The Synergistic Action of Trenbolone Acetate and Estradiol (B170435)
Revalor® implants are formulated with a combination of Trenbolone Acetate (TBA) and Estradiol (E2), which has been shown to be more effective in promoting muscle growth than either agent alone.[1] TBA is a potent synthetic analog of testosterone (B1683101) that does not undergo aromatization, ensuring its effects are primarily mediated through the androgen receptor (AR).[2][3] E2, a natural estrogen, exerts its effects through estrogen receptors (ER), primarily ERα in skeletal muscle.[4][5] Both AR and ER have been identified in bovine skeletal muscle, providing the molecular basis for the direct action of Revalor®'s components on this target tissue.[6][7][8] The anabolic effects of Revalor® are characterized by a significant increase in the rate of weight gain and improved feed efficiency in feedlot cattle.[9][10][11]
Core Mechanism of Action: A Multi-pronged Approach to Muscle Hypertrophy
The primary mechanism by which Revalor® promotes muscle growth is by shifting the balance of protein turnover towards net protein accretion. This is achieved by concurrently stimulating protein synthesis and inhibiting protein degradation.[12][13] This dual action leads to the hypertrophy of existing muscle fibers and an overall increase in muscle mass.
The Central Role of Insulin-like Growth Factor-1 (IGF-1)
A critical mediator of the anabolic effects of Revalor® is Insulin-like Growth Factor-1 (IGF-1). Treatment with a combination of TBA and E2 leads to a significant increase in both circulating IGF-1 concentrations and the local expression of IGF-1 mRNA within the muscle tissue.[7][14] Estradiol, in particular, has been identified as the primary driver of increased muscle IGF-1 mRNA levels.[15]
IGF-1 exerts its anabolic effects by binding to the IGF-1 receptor (IGF-1R) on muscle cells, which triggers a downstream signaling cascade that promotes protein synthesis and cell growth. The effects of TBA on protein synthesis and degradation have been shown to be suppressed by inhibitors of the IGF-1R, indicating a crucial cross-talk between the androgen and IGF-1 signaling pathways.[12]
Activation of Satellite Cells
Satellite cells are quiescent muscle stem cells located on the periphery of muscle fibers. Upon activation, they proliferate and can fuse with existing muscle fibers, donating their nuclei and contributing to muscle hypertrophy. Revalor® treatment has been demonstrated to increase the number of satellite cells in bovine muscle.[7] Both TBA and E2 have been shown to directly stimulate the proliferation of cultured bovine satellite cells.[16] This increase in the satellite cell pool provides the necessary machinery for sustained muscle growth and repair.
Signaling Pathways in Bovine Muscle Growth
The anabolic effects of Revalor® are orchestrated by a complex interplay of intracellular signaling pathways initiated by the binding of TBA and E2 to their respective receptors.
Androgen Receptor (AR) Signaling
Trenbolone acetate, being a potent androgen, binds to and activates the Androgen Receptor (AR), a ligand-activated transcription factor.[17][18] The activated AR-TBA complex translocates to the nucleus where it binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth and differentiation.[19]
Estrogen Receptor (ERα) Signaling
Estradiol binds to Estrogen Receptor α (ERα), which is also a ligand-activated transcription factor. The E2-ERα complex dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[5] ERα signaling in skeletal muscle is crucial for maintaining metabolic homeostasis and mitochondrial function.[6][20]
IGF-1 Receptor (IGF-1R) and Downstream Signaling
The binding of IGF-1 to its receptor (IGF-1R) activates the phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B) signaling pathway. This cascade is a central regulator of muscle protein synthesis. Activated Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), which in turn phosphorylates and activates S6 kinase (S6K) and inhibits the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The net result is an increase in the translation of key proteins involved in muscle growth.
Below is a diagram illustrating the key signaling pathways involved in Revalor®-mediated muscle growth.
Quantitative Data on the Effects of Revalor®
The administration of Revalor® implants results in measurable improvements in performance and physiological changes in cattle. The following tables summarize quantitative data from various studies.
Table 1: In Vivo Performance and Carcass Characteristics of Steers Implanted with Revalor®
| Parameter | Control (Non-implanted) | Revalor®-implanted | % Change | Reference |
| Average Daily Gain (ADG) | - | - | +16% to +28% | [8][10][21] |
| Feed Efficiency (Gain:Feed) | - | - | +13% to +23% | [8][21] |
| Final Body Weight (kg) | 556 | 561 | +0.9% | [12] |
| Hot Carcass Weight (kg) | 361 | 367 | +1.7% | [12] |
| Ribeye Area (cm²) | 83.2 | 86.5 | +4.0% | [12] |
Table 2: Effects of Revalor® on Circulating Hormones and Muscle Gene Expression
| Parameter | Control (Non-implanted) | Revalor®-implanted | % Change / Fold Change | Reference |
| Circulating IGF-1 | Baseline | Increased | +52% to +84% | [14][19] |
| Muscle IGF-1 mRNA | Baseline | Increased | 2.4-fold increase | [14] |
| Muscle Androgen Receptor (AR) mRNA | No significant change | No significant change | - | [15] |
| Muscle Estrogen Receptor α (ERα) mRNA | No significant change | No significant change | - | [15] |
Table 3: In Vitro Effects of TBA and E2 on Bovine Satellite Cells
| Treatment | Parameter | Result | Reference |
| TBA + E2 | Satellite Cell Number (after 72h culture) | 43% greater than control | [8] |
| TBA + E2 | [³H]Thymidine Incorporation (24-34h) | Greater than control | [8] |
| TBA + E2 | Myotube Nuclei Number | 55% greater than control | [8] |
| TBA | Protein Synthesis Rate | Concentration-dependent increase | [12] |
| TBA | Protein Degradation Rate | Concentration-dependent decrease | [12] |
Experimental Protocols
This section outlines common methodologies used to investigate the mechanism of action of Revalor® and its components in bovine muscle.
In Vivo Studies in Feedlot Cattle
-
Animal Model: Crossbred beef steers are typically used.
-
Experimental Design: Animals are stratified by initial body weight and randomly assigned to treatment groups (e.g., non-implanted control vs. Revalor®-implanted).
-
Implantation: Revalor® implants are administered subcutaneously on the dorsal aspect of the ear.
-
Data Collection:
-
Performance: Body weight is measured at regular intervals to calculate average daily gain (ADG). Feed intake is monitored to determine feed efficiency.
-
Blood Sampling: Blood samples are collected via jugular venipuncture at specified time points to measure circulating concentrations of hormones (e.g., IGF-1, E2, TBA metabolites) using assays like ELISA or LC-MS/MS.
-
Muscle Biopsies: Muscle tissue samples (e.g., from the longissimus dorsi) are collected under local anesthesia for molecular analysis.
-
Carcass Data: At the end of the trial, animals are harvested, and carcass characteristics such as hot carcass weight, ribeye area, and fat thickness are measured.
-
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) with appropriate statistical models to account for initial body weight and other covariates.
In Vitro Studies with Bovine Satellite Cells
-
Cell Isolation and Culture:
-
Muscle tissue is aseptically collected from young bulls.
-
The tissue is minced and subjected to enzymatic digestion (e.g., with pronase and collagenase) to release satellite cells.
-
The cell suspension is filtered and centrifuged to pellet the cells.
-
Cells are plated on collagen-coated dishes in growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Myoblasts are purified through pre-plating techniques, exploiting their differential attachment times compared to fibroblasts.
-
-
Proliferation Assays:
-
Cell Counting: Cells are seeded at a known density and counted at various time points after treatment with TBA and/or E2.
-
[³H]Thymidine Incorporation: Cells are incubated with radiolabeled thymidine, and its incorporation into newly synthesized DNA is measured as an indicator of proliferation.
-
-
Differentiation Assays:
-
Myoblasts are induced to differentiate into myotubes by switching to a low-serum differentiation medium.
-
Fusion Index: The percentage of nuclei within myotubes relative to the total number of nuclei is calculated after immunostaining for muscle-specific proteins like myosin heavy chain (MyHC).
-
-
Protein Turnover Assays:
-
Protein Synthesis: The rate of protein synthesis is measured by the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.
-
Protein Degradation: A pulse-chase experiment is performed where cells are first labeled with a radiolabeled amino acid, and then the release of the label from proteins into the medium is measured over time.[4]
-
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from cultured cells or muscle biopsy samples.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR is performed using primers specific for target genes (e.g., IGF-1, AR, ERα, myogenic regulatory factors) and a reference gene for normalization.
-
Western Blotting for Signaling Protein Analysis
-
Protein is extracted from muscle tissue or cultured cells.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of Akt, mTOR, S6K).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
Below is a diagram of a typical experimental workflow for studying the effects of Revalor®.
Conclusion
The mechanism of action of Revalor® in promoting bovine muscle growth is a complex and highly regulated process. The synergistic effects of Trenbolone Acetate and Estradiol converge on key cellular processes, primarily through the potentiation of the IGF-1 signaling pathway. This leads to a net increase in protein accretion by stimulating protein synthesis and inhibiting proteolysis. Furthermore, the activation and proliferation of satellite cells provide the necessary foundation for sustained muscle hypertrophy. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development of safe and effective growth-promoting strategies in the beef industry and for providing a robust scientific basis for their application. Future research, potentially employing proteomic and metabolomic approaches, will further elucidate the nuanced effects of these compounds on bovine muscle physiology.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of bovine skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine Satellite Cells Isolated after 2 and 5 Days of Tissue Storage Maintain the Proliferative and Myogenic Capacity Needed for Cultured Meat Production [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation state of muscle satellite cells isolated from steers implanted with a combined trenbolone acetate and estradiol implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 10. Production responses to various doses and ratios of estradiol benzoate and trenbolone acetate implants in steers and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of trenbolone acetate plus estradiol on transcriptional regulation of metabolism pathways in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen receptor in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Genes Differentially Expressed in Myogenin Knock-Down Bovine Muscle Satellite Cells during Differentiation through RNA Sequencing Analysis | PLOS One [journals.plos.org]
- 16. The impact of estradiol and/or trenbolone acetate on the metabolome and skeletal muscle metabolism of beef cattle - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Trenbolone acetate/estradiol combinations in feedlot steers: dose-response and implant carrier effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Synergistic Anabolic Effects of Trenbolone Acetate and Estradiol in Cattle: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synergistic relationship between the synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2), in promoting muscle growth and improving feed efficiency in cattle. The combination of these two compounds has been a cornerstone of growth-promoting technologies in the beef industry for decades, leading to significant enhancements in production efficiency. This document synthesizes findings from numerous studies to detail the physiological and molecular mechanisms underpinning this synergy, providing a comprehensive resource for researchers in the field.
Performance Enhancement: Quantitative Outcomes
The co-administration of trenbolone acetate and estradiol via subcutaneous implants leads to marked improvements in key performance indicators in feedlot cattle. These effects are consistently greater than the administration of either compound alone, demonstrating a clear synergistic action. The primary benefits include increased average daily gain (ADG), improved feed efficiency (G:F), and alterations in carcass composition favoring lean muscle mass accretion.[1][2][3][4]
Growth Performance
Studies consistently show that combined TBA and E2 implants significantly increase the rate of weight gain in steers.[1][2][3] For instance, implanted steers have demonstrated an 18% to 21% increase in ADG compared to non-implanted controls.[3] This enhanced growth is a result of increased protein deposition in skeletal muscle.[3][5]
Feed Efficiency
A critical aspect of the synergy between TBA and E2 is the improvement in feed efficiency. Implanted cattle require less feed to achieve the same amount of weight gain.[2][4] This improvement is attributed to a redirection of nutrients towards muscle protein synthesis and away from fat deposition.[3][6]
Carcass Characteristics
The use of combined TBA and E2 implants leads to heavier carcasses with larger longissimus muscle (ribeye) areas.[1][3][7] While promoting lean muscle growth, the implants can also lead to a reduction in marbling and an increase in skeletal maturity scores, which can impact beef quality grades.[2][7] However, some studies have reported no detrimental effects on marbling scores.[1]
Table 1: Summary of Performance and Carcass Trait Responses to Trenbolone Acetate (TBA) and Estradiol (E2) Implants in Steers
| Parameter | Control (No Implant) | TBA + E2 Implant | Percentage Change | Reference(s) |
| Average Daily Gain (ADG) | Varies | Increased by 18-21.6% | +18% to +21.6% | [1][3] |
| Dry Matter Intake (DMI) | Varies | Increased by 2.3-7.0% | +2.3% to +7.0% | [1] |
| Feed Efficiency (G:F) | Varies | Improved by 13% | +13% | [3] |
| Hot Carcass Weight (HCW) | Varies | Increased by 4.5-5.6% | +4.5% to +5.6% | [1] |
| Ribeye Area (REA) | Varies | Increased | Linear Increase | [1] |
| Daily Carcass Protein Accretion | Varies | Increased by 82% (first 40d) | +82% | [3] |
Molecular Mechanisms of Synergy
The synergistic effects of TBA and E2 on muscle growth are orchestrated through a complex interplay of genomic and non-genomic signaling pathways that converge to enhance protein synthesis and reduce protein degradation. This involves direct actions on muscle cells and indirect effects through systemic hormonal changes.
Endocrine Signaling and the IGF-1 Axis
A key mechanism involves the modulation of the insulin-like growth factor-1 (IGF-1) axis. Combined TBA and E2 implants have been shown to increase circulating levels of IGF-1 and the expression of IGF-1 mRNA in muscle tissue.[1][8][9][10] Estradiol, in particular, appears to be a primary driver of the increase in muscle IGF-1 mRNA.[8][11] IGF-1 is a potent stimulator of both muscle cell proliferation and protein synthesis.
Satellite Cell Activation and Proliferation
Skeletal muscle growth is heavily dependent on the activation of satellite cells, which are muscle stem cells. Both TBA and E2 have been shown to increase the number of satellite cells in the muscle of implanted steers.[9] In vitro studies using bovine satellite cells (BSCs) have demonstrated that both hormones can independently increase BSC proliferation.[12][13] This effect is mediated, at least in part, through the androgen receptor (AR) and the estrogen receptor (ER), respectively, as well as through the IGF-1 receptor (IGF-1R).[14]
Protein Metabolism: Synthesis and Degradation
At the cellular level, the combination of TBA and E2 shifts the balance of protein metabolism towards net accretion. This is achieved by both increasing the rate of protein synthesis and decreasing the rate of protein degradation.[6][9] In vitro studies have confirmed that TBA can directly increase protein synthesis and decrease protein degradation in fused BSC cultures.[15] These effects are mediated through the androgen receptor and the IGF-1 receptor.[15]
Gene Expression
Transcriptomic studies have revealed that combined TBA and E2 implants alter the expression of numerous genes in both muscle and liver tissue.[16][17] In muscle, there is an enrichment of genes related to ion transport.[17] Unexpectedly, a significant increase in the expression of the oxytocin (B344502) (OXT) gene has been observed in the muscle of treated cattle, suggesting a potential role for this hormone in mediating the anabolic effects.[18][19]
Key Signaling Pathways
The anabolic effects of TBA and E2 are mediated through a network of signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Figure 1: Simplified signaling pathway for the synergistic action of TBA and E2 on muscle growth.
Experimental Protocols
The following section outlines a generalized experimental protocol for investigating the effects of TBA and E2 implants in cattle, based on methodologies reported in the cited literature.
Animal Model and Treatment Administration
-
Animals: Yearling beef steers are commonly used.[1][5] Animals are typically blocked by initial body weight and randomly assigned to treatment groups.[3][7]
-
Treatment Groups: A common design includes a non-implanted control group and one or more implant-treated groups.[1][3][5]
-
Implant Composition and Administration: Commercially available implants containing varying doses of TBA and E2 are used. For example, implants may contain 100-200 mg of TBA and 14-28 mg of estradiol.[1] The implants are administered subcutaneously in the middle third of the ear.[1][20]
Data and Sample Collection
-
Growth Performance: Individual animal weights are recorded at regular intervals (e.g., every 28-35 days) to calculate ADG.[7][20] Feed intake is monitored to determine feed efficiency.[1][4]
-
Blood Sampling: Blood samples are collected via jugular venipuncture at specified time points throughout the study.[5][21] Serum is harvested for analysis of hormones (e.g., IGF-1, estradiol, trenbolone metabolites) and metabolites.[1][21]
-
Muscle Biopsies: Muscle biopsy samples can be collected from the longissimus dorsi muscle to assess changes in gene and protein expression.[8][18]
Laboratory Analyses
-
Hormone and Metabolite Assays: Serum concentrations of hormones and metabolites are determined using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the analysis of steroid metabolites.[21][22]
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA levels of target genes (e.g., IGF-1, AR, ER) in muscle tissue.[8][11]
-
In Vitro Cell Culture: Bovine satellite cells can be isolated from muscle biopsies and cultured to study the direct effects of TBA and E2 on proliferation and protein metabolism.[12][13][15]
Figure 2: A generalized experimental workflow for studying the effects of TBA and E2 in cattle.
Conclusion
The synergistic action of trenbolone acetate and estradiol provides a powerful tool for enhancing muscle growth and feed efficiency in beef cattle. This effect is the result of a multi-faceted mechanism involving the modulation of the IGF-1 axis, activation of satellite cells, and a favorable shift in protein metabolism towards net synthesis. A thorough understanding of these underlying molecular pathways is crucial for the development of new and improved growth-promoting technologies and for addressing questions regarding the application of these compounds in animal agriculture. Further research is warranted to fully elucidate the complex interactions between these hormones and their downstream signaling networks.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Effect of a combined trenbolone acetate and estradiol implant on feedlot performance, carcass characteristics, and carcass composition of feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of an implant of trenbolone acetate and estradiol on growth, feed efficiency, and carcass composition of Holstein and beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skeletal muscle protein metabolism and serum growth hormone, insulin, and cortisol concentrations in growing steers implanted with estradiol-17 beta, trenbolone acetate, or estradiol-17 beta plus trenbolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of a combined implant of trenbolone acetate and oestradiol-17 beta on protein and energy metabolism in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of repeated administration of combination trenbolone acetate and estradiol implants on growth, carcass traits, and beef quality of long-fed Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. extension.okstate.edu [extension.okstate.edu]
- 11. experts.umn.edu [experts.umn.edu]
- 12. PSI-15 Determining the molecular mechanism through which estradiol and trenbolone acetate improve skeletal muscle growth in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
- 18. Chronic exposure to anabolic steroids induces the muscle expression of oxytocin and a more than fiftyfold increase in circulating oxytocin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 21. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 22. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Trenbolone Acetate in Beef Cattle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of trenbolone (B1683226) acetate (B1210297) (TBA) in beef cattle. TBA is a potent synthetic anabolic steroid widely used in the beef industry to enhance growth promotion and feed efficiency.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for ensuring food safety, assessing environmental impact, and advancing drug development in animal health.
Absorption and Distribution
Following subcutaneous implantation in the ear, trenbolone acetate is rapidly hydrolyzed by esterases to its biologically active form, 17β-trenbolone.[1][4] This active metabolite is then absorbed into the systemic circulation. The implant is designed for slow and sustained release of the compound.[3]
17β-trenbolone is the primary active metabolite found in muscle tissue, where it exerts its anabolic effects.[2][5] Conversely, the liver primarily contains the metabolite 17α-trenbolone.[1][5] Residue levels of trenbolone and its metabolites are generally highest in the liver and kidney, followed by fat, with the lowest concentrations found in muscle tissue.[3][5]
Metabolism
The metabolism of trenbolone acetate in beef cattle involves a series of enzymatic conversions, primarily occurring in the liver. The initial hydrolysis of TBA to 17β-trenbolone is followed by oxidation and reduction reactions. The key metabolites are:
-
17β-trenbolone: The most biologically active metabolite, responsible for the anabolic effects in muscle.[4]
-
17α-trenbolone: The major metabolite found in excreta (urine and feces) and liver.[5][6][7] It is considered less biologically active than the 17β epimer.
-
Trendione: An oxidized metabolite of both 17β- and 17α-trenbolone.[6]
In vitro studies using bovine liver microsomes have demonstrated that hepatic mono-oxygenases can generate reactive metabolites that can bind to microsomal proteins.[8]
Below is a diagram illustrating the primary metabolic pathway of trenbolone acetate in beef cattle.
Excretion
The primary route of excretion for trenbolone metabolites is through both urine and feces.[6][9] The predominant metabolite found in both urine and feces is 17α-trenbolone.[6][7] In urine, trenbolone metabolites are primarily present as conjugates (glucuronides and sulfates), which increases their water solubility and facilitates excretion.[6] Studies have shown that 17α-trenbolone accounts for a significant majority of the total trenbolone excreted.[6]
Quantitative Data on Metabolite Distribution
The following tables summarize the concentrations of trenbolone acetate metabolites found in various tissues and excreta from implanted beef cattle.
Table 1: Concentration of Trenbolone Metabolites in Tissues
| Tissue | Metabolite | Mean Concentration | Reference(s) |
| Liver | 17α-trenbolone | 4.3 ± 2.3 ng/g | [5] |
| Muscle | 17β-trenbolone | < 0.4 ng/g | [5] |
| Serum | 17β-trenbolone | 240 ± 36 pg/mL | [6] |
| Serum | 17α-trenbolone | 26 pg/mL (in 21% of samples) | [6] |
Table 2: Concentration and Percentage of Trenbolone Metabolites in Excreta
| Matrix | Metabolite | Percentage of Total Metabolites | Mean Concentration | Reference(s) |
| Urine | 17α-trenbolone | 86.6 ± 8.4% | - | [6] |
| Feces | 17α-trenbolone | 95.3 ± 5.5% | 5.9 ± 0.37 ng/g | [6][9] |
Experimental Protocols for Metabolite Analysis
The analysis of trenbolone acetate and its metabolites in biological matrices is a multi-step process that requires sensitive and specific analytical techniques. A general workflow is outlined below.
Sample Preparation and Extraction
-
Homogenization: Tissue samples (muscle, liver) are homogenized to ensure uniformity.[10]
-
Extraction: The homogenized tissue or liquid matrix (urine, serum) is extracted with an organic solvent such as acetonitrile.[11][12][13] This step aims to separate the analytes from the bulk of the matrix.
-
Defatting: For fatty tissues, a defatting step using a non-polar solvent like hexane (B92381) is often employed to remove lipids that can interfere with subsequent analysis.[12]
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave the conjugated metabolites, releasing the free steroid for analysis.[14][15]
Cleanup
Solid-Phase Extraction (SPE) is a crucial step to remove interfering substances and concentrate the analytes.[11][13] C18 and silica-based cartridges are commonly used.[11][13] The sample extract is loaded onto the SPE cartridge, washed with a weak solvent to remove impurities, and then the analytes are eluted with a stronger solvent.[12]
Analytical Determination
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of trenbolone metabolites.[9][11][16] This technique offers high sensitivity and specificity. Reversed-phase C18 columns are typically used for chromatographic separation.[11][12]
The following diagram illustrates a typical experimental workflow for the analysis of trenbolone metabolites.
Signaling Pathways in Muscle Growth
The anabolic effects of trenbolone in bovine skeletal muscle are mediated through complex signaling pathways. One key mechanism involves the activation of the androgen receptor. Recent research has also highlighted the role of the Wnt/β-catenin signaling pathway in myogenesis.
Trenbolone has been shown to enhance myogenic differentiation by increasing the cellular levels of β-catenin.[17] Trenbolone treatment can lead to the formation of a complex between the androgen receptor and β-catenin.[17] This stabilization of β-catenin enhances its transcriptional activity, promoting the expression of genes involved in muscle development.[17]
The diagram below outlines the proposed signaling pathway for trenbolone-mediated muscle growth.
Conclusion
The metabolic fate of trenbolone acetate in beef cattle is a well-characterized process involving rapid hydrolysis to the active metabolite 17β-trenbolone, followed by metabolism primarily to 17α-trenbolone, which is then excreted. The distribution of these metabolites varies across different tissues, with the highest concentrations typically found in the liver and the lowest in muscle. The anabolic effects of trenbolone are mediated through the androgen receptor and involve the β-catenin signaling pathway, leading to enhanced muscle growth. The analytical methods for detecting and quantifying trenbolone residues are robust, relying on chromatographic separation and mass spectrometric detection. This comprehensive understanding is essential for regulatory oversight, ensuring food safety, and for the continued development of safe and effective growth-promoting agents in the beef industry.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. The absorption, distribution and excretion of anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution of trenbolone residues in liver and various muscle groups of heifers that received multiple implants at the recommended site of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Identification of Metabolites of Trenbolone Acetate in Androgenic Runoff from a Beef Feedlot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of trenbolone: study of the formation of covalently bound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Detection of trenbolone residues in meat by thin layer chromatography and fluorimetry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. Identification and quantitation of trenbolone in bovine tissue by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Estradiol in Revalor® Implants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of estradiol (B170435) when administered to cattle via Revalor® implants. The information compiled herein is intended to serve as a valuable resource for professionals engaged in animal health research, drug development, and related scientific disciplines. This document details the available pharmacokinetic data, outlines common experimental methodologies, and illustrates the key signaling pathways involved in estradiol's mechanism of action as a growth promotant in bovine species.
Introduction to Revalor® Implants and Estradiol
Revalor® is a widely utilized brand of hormonal implants in the beef industry, designed to enhance growth rate and improve feed efficiency in cattle.[1][2] These implants contain a combination of an estrogenic agent, typically estradiol (E2) or an ester thereof, and a progestin, trenbolone (B1683226) acetate (B1210297) (TBA). Estradiol, a naturally occurring estrogen, plays a crucial role in the growth-promoting effects of these implants. Its administration has been shown to increase circulating levels of growth hormone (GH) and insulin-like growth factor-1 (IGF-1), both of which are key mediators of muscle growth.[3] Furthermore, estradiol has been demonstrated to have direct effects on skeletal muscle cells, promoting their proliferation and protein synthesis.
Revalor® implants are available in various formulations, each with a specific dose of estradiol and TBA, and some featuring controlled-release technologies to extend their duration of action.[4][5][6][7] Understanding the pharmacokinetic profile of estradiol from these implants is essential for optimizing their use and ensuring animal welfare and food safety.
Pharmacokinetics of Estradiol from Revalor® Implants
The pharmacokinetic profile of estradiol from Revalor® implants is characterized by a sustained release of the hormone over an extended period. While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for each specific Revalor® formulation are not extensively published in publicly available literature, several studies have reported serum estradiol concentrations in cattle following implantation. These data provide valuable insights into the release kinetics of estradiol from these implants.
Table 1: Summary of Serum Estradiol Concentrations in Cattle Following Revalor® Implantation
| Implant Formulation | Estradiol Dose | Animal Model | Study Duration | Serum Estradiol Concentrations (pg/mL) | Reference(s) |
| Revalor®-S | 24 mg | Holstein Steers | 117 days | Implanted group showed higher but not statistically different levels compared to control. | [8] |
| Revalor®-XS | 40 mg | Finishing Beef Steers | Not Specified | Serum E2 concentrations were greater in implanted steers by day 27. | [9] |
| Component TE-IS (80 mg TBA + 16 mg E2) followed by Component TE-S (120 mg TBA + 24 mg E2) | 16 mg then 24 mg | Holstein Steers | 186 days | Peak serum E2 of ~18.1 pg/mL at day 28. | [10] |
| Revalor®-200 | 20 mg | Crossbred Beef Steers | 213 days | Elevated serum E2 levels observed following implantation. | [4] |
| Revalor®-XR | 20 mg | Crossbred Beef Steers | 213 days | Delayed release of estradiol compared to non-coated implants. | [4] |
Note: This table presents a summary of available data. Direct comparison between studies should be made with caution due to differences in experimental design, animal breeds, and analytical methods.
The data indicate that following implantation, serum estradiol concentrations rise above baseline levels and are maintained at an elevated level for a prolonged period, consistent with the intended slow-release mechanism of the implants. Formulations with controlled-release coatings, such as Revalor®-XS and Revalor®-XR, are designed to provide a biphasic or extended release profile, with an initial release followed by a second release phase or a more constant release over a longer duration.[4][9]
Experimental Protocols for Pharmacokinetic Studies
The evaluation of estradiol pharmacokinetics from implants in cattle involves a series of well-defined experimental procedures. A typical study design is outlined below.
Animal Model and Husbandry
-
Species and Breed: Studies are typically conducted in the target species, primarily beef cattle (e.g., steers and heifers of various breeds).[4][8][10]
-
Housing and Diet: Animals are housed in conditions that mimic commercial production settings, such as feedlots, and are provided with a standardized diet and ad libitum access to water.
-
Acclimation: A suitable acclimation period is allowed before the commencement of the study to minimize stress and ensure physiological stability.
Implant Administration
-
Implantation Site: Revalor® implants are administered subcutaneously on the posterior aspect of the ear.[2]
-
Dosage: The specific Revalor® formulation and corresponding estradiol dose are administered according to the study protocol.
Blood Sampling
-
Frequency and Duration: Blood samples are collected at predetermined time points before and after implantation. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include samples taken on days 0 (pre-implantation), 2, 14, 28, 56, 84, and 112, and may extend for the entire duration of the implant's intended efficacy.[4][10]
-
Sample Collection and Processing: Blood is collected via jugular venipuncture into appropriate tubes. Serum or plasma is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Methodology
The quantification of the very low physiological and post-implantation concentrations of estradiol in bovine serum or plasma requires highly sensitive and specific analytical methods. The two most common methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Principle: RIA is a competitive binding assay where a known quantity of radiolabeled estradiol competes with the unlabeled estradiol in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of estradiol in the sample.
-
Sample Preparation: This often involves a solvent extraction step (e.g., with diethyl ether) to separate estradiol from the serum matrix.[11][12]
-
Assay Procedure: The extracted sample is incubated with a specific anti-estradiol antibody and a radiolabeled estradiol tracer (e.g., ³H-estradiol). After incubation, the antibody-bound and free estradiol are separated (e.g., using charcoal or a second antibody), and the radioactivity in one of the fractions is measured.
-
Validation: The assay must be validated for parameters such as specificity (cross-reactivity with other steroids), sensitivity (lower limit of quantification), accuracy, and precision.[13]
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is considered a gold-standard method for steroid hormone analysis.
-
Sample Preparation: Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[11][14] Derivatization may be used to enhance ionization efficiency.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system, where estradiol is separated from other components on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Estradiol is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for quantification. For estradiol in negative ion mode, a common precursor ion is m/z 271.[15]
-
Validation: The method is rigorously validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, matrix effects, and stability.[11]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a pharmacokinetic study of estradiol implants and the logical process of analytical method selection.
Experimental workflow for a pharmacokinetic study of estradiol implants in cattle.
Decision-making process for selecting an analytical method for estradiol quantification.
Signaling Pathways of Estradiol in Bovine Muscle Growth
Estradiol promotes muscle growth in cattle through both genomic and non-genomic signaling pathways. These pathways ultimately lead to increased protein synthesis and decreased protein degradation in skeletal muscle cells.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of estradiol to its intracellular estrogen receptors (ERα and ERβ), which are present in bovine skeletal muscle.[16] This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) on the DNA and modulating the expression of target genes. This can lead to an increased expression of growth factors like IGF-1.
Non-Genomic Signaling Pathway
Estradiol can also elicit rapid, non-genomic effects by binding to membrane-associated estrogen receptors, including a G protein-coupled estrogen receptor (GPER1).[17] This initiates intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways can, in turn, influence protein synthesis and cell proliferation. There is evidence that GPER1, matrix metalloproteinases (MMP2/9), and heparin-binding EGF-like growth factor (hbEGF) are involved in estradiol-stimulated protein synthesis in bovine satellite cells.[17]
Simplified signaling pathways of estradiol in bovine skeletal muscle cells.
Conclusion
The use of Revalor® implants containing estradiol is an effective strategy for enhancing growth performance in beef cattle. The pharmacokinetic profile of estradiol from these implants is characterized by a sustained release that maintains elevated serum concentrations, thereby stimulating anabolic pathways. While detailed public data on classical pharmacokinetic parameters are limited, the available serum concentration data, coupled with an understanding of the underlying experimental protocols and signaling mechanisms, provide a robust framework for researchers and drug development professionals. Future research focusing on detailed pharmacokinetic modeling of estradiol from various controlled-release formulations will further refine our understanding and optimize the use of these important animal health products.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. msd-animal-health.com [msd-animal-health.com]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. merck-animal-health.ca [merck-animal-health.ca]
- 7. merck-animal-health.ca [merck-animal-health.ca]
- 8. newprairiepress.org [newprairiepress.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of steroidal implants on feedlot performance, carcass characteristics, and serum and meat estradiol-17β concentrations of Holstein steers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. researchgate.net [researchgate.net]
- 13. Validation of radioimmunoassay for estradiol-17 beta by isotope dilution-mass spectrometry and by a test of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Estrogen receptor in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of G protein-coupled estrogen receptor-1 in estradiol 17β-induced alterations in protein synthesis and protein degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Revalor® on Nitrogen Retention in Heifers: A Technical Guide
An in-depth examination of the physiological and molecular mechanisms by which Revalor®, a combination anabolic implant of trenbolone (B1683226) acetate (B1210297) and estradiol (B170435), enhances nitrogen retention in heifers, thereby promoting muscle growth and improving feed efficiency.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the effects of Revalor® on nitrogen metabolism in heifers. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
Revalor® implants, containing the synthetic androgen trenbolone acetate (TBA) and the natural estrogen estradiol (E2), are widely utilized in the beef industry to enhance growth performance. The primary mechanism behind this enhanced growth is a significant improvement in nitrogen retention. Anabolic steroids, in general, stimulate a positive nitrogen balance by increasing the rate of protein synthesis and decreasing the rate of protein degradation in muscle tissue. This results in a greater accretion of lean muscle mass. Specifically, TBA has been shown to significantly increase nitrogen retention in heifers, primarily by reducing urinary nitrogen excretion. The combination of TBA and E2 in Revalor® is believed to have a synergistic effect on these processes, leading to improved growth rates and feed efficiency.
Quantitative Data on Nitrogen Retention
The following table summarizes the findings of a study investigating the effects of trenbolone acetate on nitrogen balance in beef heifers. While this study used TBA alone, it provides valuable insight into the core effects of the androgenic component of Revalor®.
Table 1: The Effect of Trenbolone Acetate on Nitrogen Balance in Beef Heifers [1]
| Parameter | Control | Trenbolone Acetate |
| Nitrogen Intake ( g/day ) | 100.3 | 102.5 |
| Fecal Nitrogen ( g/day ) | 30.1 | 31.8 |
| Urinary Nitrogen ( g/day ) | 48.2 | 36.7 |
| Nitrogen Retention ( g/day ) | 22.0 | 34.0 |
| Nitrogen Retention (% of Intake) | 21.9 | 33.2 |
Data from a study on Hereford × Friesian heifers weighing approximately 365 kg. The treated group was implanted with 300 mg of trenbolone acetate at the beginning of a 60-day trial period.[1]
Experimental Protocols
A typical nitrogen balance study to evaluate the effects of an anabolic implant like Revalor® in heifers involves the following key steps:
Animal Selection and Acclimation
-
Animals: A cohort of uniform heifers (e.g., similar age, weight, and breed) is selected.
-
Acclimation: The heifers are acclimated to the experimental diet and housing conditions for a period of at least two weeks before the start of the trial. This helps to minimize stress and ensure stable feed intake.
Housing and Feeding
-
Metabolic Crates: To accurately measure nitrogen intake and excretion, heifers are housed in individual metabolic crates. These crates are designed to allow for the separate collection of feces and urine.
-
Diet: A total mixed ration (TMR) with a known and consistent nitrogen content is provided. Feed intake is carefully monitored and recorded daily.
Experimental Design
-
Treatment Groups: Heifers are randomly assigned to a control group (no implant) and a treatment group (implanted with Revalor®).
-
Implantation: The Revalor® implant is administered subcutaneously on the back of the ear at the beginning of the experimental period.
Sample Collection and Analysis
-
Collection Period: A collection period of 7-10 days is typical for a nitrogen balance trial.
-
Feed and Refusals: Daily samples of the feed offered and any feed refused are collected and analyzed for nitrogen content to determine precise nitrogen intake.
-
Feces and Urine: Total fecal and urinary output is collected daily for each heifer. The daily collections are weighed, and representative subsamples are taken for nitrogen analysis. Urine is often collected into containers with an acid preservative to prevent nitrogen loss due to volatilization.
-
Nitrogen Analysis: The nitrogen content of feed, refusals, feces, and urine is determined using methods such as the Kjeldahl method or Dumas combustion.
Calculation of Nitrogen Balance
Nitrogen retention is calculated using the following formula:
Nitrogen Retention = Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)
Signaling Pathways and Mechanisms of Action
The anabolic effects of trenbolone acetate and estradiol are mediated through complex signaling pathways that ultimately converge to increase protein synthesis and decrease protein degradation in skeletal muscle.
Androgen and Estrogen Receptor Activation
Both trenbolone acetate and estradiol exert their effects by binding to their respective intracellular receptors, the Androgen Receptor (AR) and the Estrogen Receptor (ER).
PI3K/Akt/mTOR Signaling Pathway
A key pathway stimulated by both androgen and estrogen receptor activation, leading to increased protein synthesis, is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.
Activation of this pathway leads to the phosphorylation of key downstream targets that promote the initiation and elongation stages of protein synthesis. Simultaneously, Akt activation inhibits key mediators of muscle protein breakdown, such as the Forkhead box O (FOXO) transcription factors, further contributing to a net positive protein balance.
Experimental Workflow for a Nitrogen Balance Study
The following diagram illustrates the typical workflow of a nitrogen balance experiment designed to assess the impact of Revalor® in heifers.
Conclusion
The administration of Revalor® implants in heifers leads to a significant improvement in nitrogen retention, a key driver of enhanced muscle growth and feed efficiency. This effect is a result of the synergistic action of trenbolone acetate and estradiol, which modulate complex intracellular signaling pathways to increase protein synthesis and decrease protein degradation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development in the field of anabolic growth promotants in livestock.
References
An In-depth Technical Guide to the Cellular Mechanisms of Revalor in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Revalor®, a widely utilized growth promotant in the beef industry, is a combination of the synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2). Its profound effects on muscle hypertrophy and protein accretion are orchestrated through a complex interplay of genomic and non-genomic signaling pathways. This technical guide elucidates the core cellular mechanisms by which Revalor enhances protein synthesis, providing a comprehensive overview for research and development professionals. The primary modes of action involve the synergistic activation of androgen and estrogen receptors, leading to the modulation of key signaling cascades, including the IGF-1/PI3K/Akt/mTOR pathway, and influencing the activity of satellite cells, the resident stem cells of skeletal muscle.
Core Components and Their Primary Receptors
Revalor's anabolic effects are a result of the combined actions of its two components:
-
Trenbolone Acetate (TBA): A potent synthetic analog of testosterone, TBA exerts its effects primarily through binding to the Androgen Receptor (AR) .[1][2] The activated AR acts as a ligand-inducible transcription factor, translocating to the nucleus to regulate the expression of genes involved in muscle growth and protein synthesis.[3][4]
-
Estradiol (E2): The primary female sex hormone, E2's influence on skeletal muscle is predominantly mediated by Estrogen Receptor Alpha (ERα) .[5][6] Similar to the AR, the E2-ERα complex can modulate gene expression. Furthermore, ERα is crucial for maintaining muscle strength and integrity.
Key Cellular Mechanisms of Action
The anabolic effects of Revalor are not attributable to a single mechanism but rather a convergence of multiple cellular events.
Genomic Signaling: Transcriptional Regulation of Myogenesis
The classical, or genomic, signaling pathway involves the direct regulation of gene expression by the activated AR and ERα.
-
Androgen Receptor (AR) Signaling: Upon binding TBA, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting a host of co-regulators to initiate transcription.[4] Target genes regulated by AR in skeletal muscle include those involved in myoblast proliferation and differentiation.[3]
-
Estrogen Receptor Alpha (ERα) Signaling: E2 binding to ERα initiates a similar cascade of events, leading to the regulation of genes crucial for muscle function and repair. ERα signaling has been shown to be essential for satellite cell proliferation and engraftment.[7]
Non-Genomic Signaling: Rapid, Membrane-Initiated Events
Both androgens and estrogens can elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated by receptors located at the cell membrane.
-
AR-Mediated Rapid Signaling: A subpopulation of ARs is localized to the cell membrane and can, upon TBA binding, rapidly activate intracellular signaling cascades. This includes the activation of tyrosine kinase c-Src, which in turn can trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] This rapid signaling can lead to changes in intracellular calcium levels and the activation of other kinases, ultimately influencing protein synthesis.[8]
-
ERα-Mediated Rapid Signaling: Membrane-associated ERα can also initiate rapid signaling. E2 has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway in a non-genomic manner, contributing to cell survival and growth.[10][11][12]
Modulation of Key Anabolic Signaling Pathways
Revalor exerts a significant influence on the central signaling pathways that govern muscle protein synthesis and hypertrophy.
-
The IGF-1/PI3K/Akt/mTOR Pathway: Insulin-like Growth Factor 1 (IGF-1) is a potent stimulator of muscle growth. Revalor administration has been shown to increase circulating levels of IGF-1. The binding of IGF-1 to its receptor (IGF-1R) initiates a phosphorylation cascade that activates the PI3K/Akt/mTOR pathway.
-
PI3K/Akt: Activated Akt (also known as Protein Kinase B) promotes protein synthesis by phosphorylating and inactivating glycogen (B147801) synthase kinase 3 beta (GSK3β) and by activating the mTOR complex 1 (mTORC1).
-
mTORC1: This complex is a master regulator of protein synthesis. It phosphorylates and activates S6 kinase 1 (S6K1) and inhibits the translation inhibitor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Androgens have been shown to activate the PI3K/Akt pathway through a direct interaction of the AR with the p85 regulatory subunit of PI3K.[4]
-
-
Inhibition of Myostatin: Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of muscle growth. Androgens have been shown to decrease the expression of myostatin, thereby removing this inhibitory brake on muscle development.[13] Studies have shown that a reduction in myostatin expression is associated with muscle hypertrophy.[14]
Impact on Satellite Cells
Satellite cells are quiescent muscle stem cells that are crucial for muscle repair and hypertrophy. Revalor's components influence the activity of these cells.
-
TBA and Satellite Cell Proliferation: Androgens can promote the proliferation of satellite cells, increasing the pool of myoblasts available for fusion with existing muscle fibers, which contributes to muscle fiber hypertrophy.[15]
-
E2 and Satellite Cell Maintenance: Estradiol is essential for the maintenance of the satellite cell pool. E2 deficiency leads to a reduction in satellite cell numbers, impairing the muscle's regenerative capacity.[16][17] E2 promotes satellite cell activation and proliferation, which is critical for muscle repair following injury.[18]
Quantitative Data on the Effects of Revalor and its Components
The following tables summarize key quantitative data from studies investigating the effects of trenbolone acetate, estradiol, and their combination on muscle growth and protein metabolism.
| Parameter | Treatment | Species/Model | Result | Reference |
| Protein Metabolism | ||||
| Ratio of Protein Deposition to Protein Synthesis | Trenbolone Acetate + Estradiol | Beef Steers | Increased to 0.08-0.10 (from 0.05 in controls) | [19] |
| Satellite Cells | ||||
| Satellite Cell Pool | Estradiol Deficiency (Ovariectomy) | Mice | 33% reduction in satellite cell numbers | [16] |
| Satellite Cell Number | Estradiol Treatment | Ovariectomized Mice | 41-43% higher satellite cell number compared to placebo | [17] |
| Myogenesis | ||||
| Myotube Formation | Trenbolone (10 nM) | Bovine Muscle-Derived Stem Cells | Increased from 5.7% to 13.6% | [20] |
| Gene Expression | ||||
| Myostatin mRNA | Heavy-Resistance Strength Training | Humans | 37% decrease | [21][22] |
Signaling Pathways and Experimental Workflows
Visualizing the Signaling Cascades
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Revalor's mechanism of action.
Caption: Genomic signaling pathway of Revalor's components.
Caption: Non-genomic signaling pathways initiated by Revalor.
Caption: The central IGF-1/PI3K/Akt/mTOR anabolic signaling cascade.
Caption: A typical experimental workflow to study Revalor's effects.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to investigate the cellular effects of Revalor.
Muscle Biopsy for Protein and Gene Expression Analysis
-
Objective: To obtain skeletal muscle tissue for subsequent molecular analysis.
-
Procedure (Bovine Model):
-
The animal is restrained, and the biopsy site (e.g., longissimus dorsi muscle) is shaved and sterilized.
-
Local anesthetic is administered.
-
A small incision is made through the skin and fascia.
-
A specialized biopsy needle (e.g., Bergstrom needle) is inserted into the muscle to collect a small tissue sample.
-
The sample is immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Measurement of Muscle Protein Fractional Synthesis Rate (FSR)
-
Objective: To quantify the rate of new protein synthesis in muscle tissue.
-
Procedure (Stable Isotope Tracer Infusion):
-
A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine) is administered.
-
Muscle biopsies are collected at two time points during the infusion (e.g., at 2 and 6 hours).
-
The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
-
The FSR is calculated based on the increase in isotopic enrichment in the protein-bound amino acid pool over time, relative to the precursor pool enrichment.
-
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To assess the activation state of key signaling proteins (e.g., Akt, S6K1).
-
Procedure:
-
Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The intensity of the phosphorylated protein band is normalized to the total protein band to determine the relative phosphorylation level.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA levels of target genes (e.g., IGF-1, myostatin).
-
Procedure:
-
Total RNA is extracted from frozen muscle tissue.
-
The quality and quantity of the RNA are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The qPCR reaction is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The amplification of the target gene is monitored in real-time.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
Immunohistochemistry (IHC) for Muscle Fiber Analysis
-
Objective: To visualize and quantify muscle fiber types and cross-sectional area (CSA).
-
Procedure:
-
Frozen muscle samples are sectioned using a cryostat.
-
The sections are fixed and permeabilized.
-
Sections are incubated with primary antibodies that specifically recognize different myosin heavy chain (MyHC) isoforms (e.g., MyHC I, MyHC IIa, MyHC IIx).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
The sections are imaged using a fluorescence microscope.
-
Image analysis software is used to quantify the number and CSA of each fiber type.
-
Conclusion
The anabolic effects of Revalor on skeletal muscle are the result of a multifaceted and synergistic interplay between its androgenic and estrogenic components. Through both genomic and non-genomic mechanisms, trenbolone acetate and estradiol converge on key regulatory nodes of protein metabolism. They enhance the activity of the potent IGF-1/PI3K/Akt/mTOR signaling pathway, a central driver of protein synthesis, while simultaneously mitigating the inhibitory effects of myostatin. Furthermore, their influence on the proliferation and maintenance of the satellite cell pool ensures the necessary cellular machinery for muscle growth and repair. A thorough understanding of these intricate cellular mechanisms is paramount for the development of novel strategies to enhance muscle growth in both agricultural and clinical settings. This guide provides a foundational framework for researchers and professionals seeking to delve deeper into the molecular underpinnings of Revalor's powerful anabolic actions.
References
- 1. Understanding the Effects of Trenbolone Acetate, Polyamine Precursors, and Polyamines on Proliferation, Protein Synthesis Rates, and the Abundance of Genes Involved in Myoblast Growth, Polyamine Biosynthesis, and Protein Synthesis in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 3. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Estradiol deficiency as a consequence of aging contributes to the depletion of the satellite cell pool in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol modulates myosin regulatory light chain phosphorylation and contractility in skeletal muscle of female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. Relation between extent of myostatin depletion and muscle growth in mature mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estradiol deficiency reduces the satellite cell pool by impairing cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estradiol Affects Skeletal Muscle Mass, Strength and Satellite Cells Following Repeated Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrogen influences satellite cell activation and proliferation following downhill running in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of a combined implant of trenbolone acetate and oestradiol-17 beta on protein and energy metabolism in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myostatin gene expression is reduced in humans with heavy-resistance strength training: a brief communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hormonal Cascade Initiated by Revalor Implantation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revalor® is a widely utilized steroidal implant in the beef cattle industry designed to enhance growth rate and improve feed efficiency.[1][2][3] This is achieved through the synergistic action of its two active components: trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen.[1][2][3] Implantation of Revalor initiates a complex hormonal cascade that leads to significant physiological changes, primarily impacting muscle growth and nutrient metabolism. This technical guide provides a comprehensive overview of this cascade, from the initial release of hormones to the downstream molecular and physiological effects.
Pharmacokinetics of Revalor Implants
Revalor implants are administered subcutaneously in the ear, providing a slow and sustained release of TBA and E2.[1][4] Different formulations of Revalor (e.g., Revalor-S, Revalor-200, Revalor-XS) contain varying doses of these hormones and are designed for different stages of the production cycle.[2][5][6] The extended-release formulations, such as Revalor-XS, utilize a polymer coating on some pellets to provide a biphasic release, with an initial dose followed by a second dose approximately 70-80 days later.[7][8]
Serum Hormone Concentrations Post-Implantation
Upon implantation, TBA is rapidly hydrolyzed to its active metabolite, 17β-trenbolone (17β-TBOH).[9] Studies have consistently demonstrated a significant increase in serum concentrations of both 17β-TBOH and E2 in implanted cattle compared to non-implanted controls.
Table 1: Serum Hormone and Metabolite Concentrations in Steers Following Revalor Implantation
| Time Post-Implantation | 17β-Trenbolone (pg/mL) | Estradiol (pg/mL) |
| Day 1 | 450 ± 130 | - |
| Day 112 | 180 ± 95 | - |
| Mean over 112 days | 240 ± 36 | - |
Data adapted from a study on steers implanted with a combination of trenbolone acetate and estradiol.[9] Note: Estradiol data was not provided in a comparable format in this specific study.
The Molecular Cascade: Receptor Binding and Signaling
The anabolic effects of Revalor are mediated through the binding of its active components to specific intracellular receptors in target tissues, primarily skeletal muscle.
Androgen and Estrogen Receptors in Bovine Skeletal Muscle
Bovine skeletal muscle contains both androgen receptors (AR) and estrogen receptors (ER), making it responsive to both TBA and E2.[10][11] The concentration of these receptors can vary depending on the specific muscle, sex, and developmental stage of the animal.[10] For instance, AR concentrations are generally higher in the neck, shoulder, and hind leg muscles compared to abdominal muscles.[10]
Table 2: Androgen and Estrogen Receptor Concentrations in Bovine Skeletal Muscle
| Animal Category | Muscle | Receptor | Concentration (fmol/mg protein) |
| Mature Bulls (castrated 24h prior) | Neck | AR | 0.85 ± 0.21 |
| Female Calves (155 kg) | Neck | AR | 0.56 ± 0.14 |
| Male Calves (155 kg) | Neck | AR | 0.20 ± 0.08 |
Data adapted from Sauerwein, H., and Meyer, H. H. D. (1989).[10]
Receptor Binding and Activation
17β-trenbolone binds to the androgen receptor with an affinity approximately three times that of testosterone.[12] Estradiol binds to the estrogen receptor. This binding initiates a conformational change in the receptor, leading to its translocation to the nucleus.
Gene Expression and Downstream Signaling
Once in the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a cascade of changes in gene expression that ultimately drive the anabolic effects.
One of the key downstream effects is the upregulation of Insulin-like Growth Factor-1 (IGF-1).[12][13] Studies have shown that estradiol is primarily responsible for the increase in muscle IGF-1 mRNA levels observed in steers implanted with a combined TBA/E2 implant.[14]
Table 3: Effect of Implantation on Longissimus Muscle IGF-1 mRNA Levels in Steers
| Treatment | Day 7 (% increase vs. control) | Day 28 (% increase vs. control) |
| Estradiol (E2) | 58% | 78% |
| Trenbolone Acetate (TBA) | No significant increase | No significant increase |
| TBA + E2 | - | 65% |
Data adapted from Johnson, B. J., et al. (2008).[14]
The increased IGF-1, along with the direct actions of androgens and estrogens, stimulates protein synthesis and inhibits protein degradation in muscle cells, leading to hypertrophy.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general workflow for studying the effects of Revalor implantation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor mRNA expression in the bovine ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression studies of developing bovine longissimus muscle from two different beef cattle breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]
- 8. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of estrogen and androgen receptor in the bovine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue selectivity and potential clinical applications of trenbolone (17beta-hydroxyestra-4,9,11-trien-3-one): A potent anabolic steroid with reduced androgenic and estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
The Impact of Revalor on Muscle Satellite Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revalor®, a widely utilized growth-promoting implant in the cattle industry, is a combination of the synthetic androgen trenbolone (B1683226) acetate (B1210297) (TBA) and the natural estrogen, estradiol-17β (E2). Its efficacy in enhancing muscle mass and feed efficiency is well-documented.[1] This technical guide delves into the core mechanisms underpinning Revalor's anabolic effects, with a specific focus on its influence on muscle satellite cell proliferation. Satellite cells, the resident stem cells of skeletal muscle, are critical for postnatal muscle growth and regeneration.[2][3] Understanding how the components of Revalor modulate the activity of these cells is paramount for advancements in muscle biology and the development of novel therapeutic strategies for muscle-wasting conditions. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to Revalor and its Components
Revalor implants are formulated to provide a slow-release delivery of trenbolone acetate and estradiol (B170435), stimulating muscle growth and improving feed efficiency in livestock.[4][5] The synergistic action of these two hormonal agents is central to the implant's potent anabolic effects.
-
Trenbolone Acetate (TBA): A potent synthetic analog of testosterone, TBA exhibits strong anabolic and androgenic properties.[6][7] It functions by binding to and activating androgen receptors (AR) in muscle tissue, which in turn stimulates protein synthesis and nitrogen retention, key processes in muscle accretion.[6][7] TBA has also been shown to have anti-catabolic effects, preventing the breakdown of muscle tissue.[6]
-
Estradiol-17β (E2): An estrogen, E2 plays a crucial role in regulating skeletal muscle mass, strength, and regeneration.[8][9] Evidence suggests that estradiol is necessary for the maintenance and function of the satellite cell pool.[10][11] Estradiol deficiency has been linked to a reduction in satellite cell numbers and impaired muscle recovery following injury.[8][9][12]
Quantitative Effects on Satellite Cell Proliferation and Muscle Growth
The administration of Revalor or its individual components has been shown to have a significant quantitative impact on satellite cell activity and overall muscle growth. The following tables summarize key findings from various studies.
| Treatment | Animal Model/Cell Type | Key Finding | Quantitative Data | Reference |
| Trenbolone Acetate (TBA) + Estradiol (E2) Implant | Yearling Steers | Increased in vivo activation of muscle satellite cell proliferation | 43% greater number of cells in culture after 72h from implanted steers vs. non-implanted. | [13] |
| Trenbolone Acetate (TBA) + Estradiol (E2) Implant | Yearling Steers | Increased circulating IGF-I concentrations | Significant increase on days 6, 14, and 31 post-implantation. | [13] |
| Trenbolone Acetate (TBA) + Estradiol (E2) Implant | Yearling Steers | Increased myotube nuclei formation | 7,998 nuclei/cm² in cultures from implanted steers vs. 5,150 nuclei/cm² from non-implanted. | [13] |
| Estradiol (E2) Treatment | Ovariectomized Mice | Increased satellite cell number | 41-43% higher in estradiol-treated mice compared to placebo. | [8][9] |
| Estradiol (E2) Deficiency | Female Mice | Reduced satellite cell pool | 33% decline in satellite cell numbers between 10 and 14 days post-ovariectomy. | [12] |
| Estradiol (E2) Deficiency | Women (peri- and postmenopausal) | Decreased satellite cell number | 15% decrease during the menopausal transition over one year. | [11] |
| Trenbolone Acetate (TBA) | C2C12 and Sol8 murine myoblasts | Increased proliferation rate | Significant increase in proliferation with 10 nM TBA treatment. | [14] |
| Trenbolone Acetate (TBA) + Estradiol (E2) | C2C12 and Sol8 murine myoblasts | Increased protein synthesis rate | Significant increase in protein synthesis with combined treatment. | [14] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the effects of Revalor and its components on satellite cells.
In Vivo Steer Implantation Study
-
Objective: To determine the activation state of muscle satellite cells isolated from steers implanted with a combined TBA and E2 implant.[13]
-
Animal Model: Yearling steers.[13]
-
Treatment: One group received a combined implant containing 120 mg of trenbolone acetate and 24 mg of estradiol. A control group remained non-implanted.[13]
-
Duration: 31 days.[13]
-
Satellite Cell Isolation: Muscle satellite cells were isolated from the semitendinosus muscle of both groups.[13]
-
Cell Culture and Analysis:
-
Hormone Analysis: Circulating IGF-I concentrations were measured on days 6, 14, and 31.[13]
In Vitro Bovine Satellite Cell Proliferation Assay
-
Objective: To investigate the roles of IGF-I and the estrogen and androgen receptors in E2- and TBA-stimulated proliferation of cultured bovine satellite cells.[15]
-
Cell Model: Primary bovine satellite cells (BSC).[15]
-
Treatments:
-
Estradiol-17β (E2)
-
Trenbolone Acetate (TBA)
-
ICI 182,780 (an estrogen receptor blocker)
-
Flutamide (an androgen receptor inhibitor)
-
JB1 (a competitive inhibitor of IGF-I binding to its receptor)
-
PD98059 (a MAPK pathway inhibitor)
-
Wortmannin (a PI3K pathway inhibitor)[15]
-
-
Methodology:
-
BSC cultures were treated with the various agents.
-
Proliferation was assessed, likely through methods such as [3H]thymidine incorporation or cell counting (details would be in the full paper).
-
The effects of the inhibitors on E2- and TBA-stimulated proliferation were measured to elucidate the signaling pathways involved.[15]
-
Ovariectomized Mouse Model for Estradiol Effects
-
Objective: To determine the effect of estradiol deficiency and replacement on satellite cell numbers and muscle function.[8][9]
-
Animal Model: Ovariectomized (Ovx) female mice to induce estradiol deficiency.[8][9]
-
Treatments:
-
Muscle Injury Model: In some studies, muscle injury was induced (e.g., with barium chloride) to assess regenerative capacity.[8][9]
-
Satellite Cell Quantification: Satellite cells were quantified, likely using techniques like fluorescence-activated cell sorting (FACS) or immunohistochemistry with satellite cell-specific markers (e.g., Pax7).[10][16]
-
Functional Analysis: Muscle mass and isometric torque (strength) were measured.[8][9]
Signaling Pathways and Visualizations
The anabolic effects of trenbolone acetate and estradiol on satellite cells are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Androgen Receptor Signaling Pathway of Trenbolone Acetate
Caption: TBA binds to the AR, leading to gene transcription and promoting satellite cell proliferation.
Estradiol Signaling in Satellite Cell Maintenance
References
- 1. pbsanimalhealth.com [pbsanimalhealth.com]
- 2. Satellite cell proliferation and skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transplantation to study satellite cell heterogeneity in skeletal muscle [frontiersin.org]
- 4. fda.report [fda.report]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. ukboost.uk [ukboost.uk]
- 7. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 8. Estradiol Affects Skeletal Muscle Mass, Strength and Satellite Cells Following Repeated Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oestradiol affects skeletal muscle mass, strength and satellite cells following repeated injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen Regulates the Satellite Cell Compartment in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icns.es [icns.es]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Activation state of muscle satellite cells isolated from steers implanted with a combined trenbolone acetate and estradiol implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the Effects of Trenbolone Acetate, Polyamine Precursors, and Polyamines on Proliferation, Protein Synthesis Rates, and the Abundance of Genes Involved in Myoblast Growth, Polyamine Biosynthesis, and Protein Synthesis in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometry and Transplantation-Based Quantitative Assays for Satellite Cell Self-Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Revalor's Impact on Adipose Tissue Development in Cattle: A Technical Guide
Affiliation: Google Research
Abstract
Revalor®, a widely utilized growth-promoting implant in the beef industry, is a combination of the synthetic androgen Trenbolone (B1683226) Acetate (B1210297) (TBA) and the natural estrogen Estradiol-17β (E2). While its efficacy in enhancing muscle growth and feed efficiency is well-documented, its specific impact on adipose tissue development is a critical area of study for understanding nutrient partitioning and final carcass quality. This technical guide provides an in-depth analysis of the molecular and physiological effects of Revalor's components on bovine adipocytes. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism involves the suppression of key adipogenic gene expression, leading to reduced fat deposition. This document is intended for researchers, animal scientists, and professionals in the pharmaceutical and agricultural industries.
Introduction: Mechanism of Action
The biological effects of Revalor® are driven by the synergistic actions of its two components: Trenbolone Acetate (TBA) and Estradiol (B170435) (E2). Upon subcutaneous implantation in the ear, TBA is hydrolyzed to its active form, 17β-trenbolone, a potent androgen.[1] Both 17β-trenbolone and E2 act by binding to specific intracellular receptors in target tissues, including adipose tissue.
-
Trenbolone Acetate (TBA): As an androgen, TBA's primary mechanism involves binding to the Androgen Receptor (AR).[2] This ligand-receptor complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, thereby modulating the transcription of target genes.[2][3] In the context of adipose tissue, androgens generally exert an inhibitory effect on adipocyte differentiation and a stimulatory effect on lipolysis (lipid breakdown).[4]
-
Estradiol (E2): Estradiol mediates its effects by binding to Estrogen Receptors (ERα and ERβ).[5] Similar to the AR, the E2-ER complex acts as a transcription factor, binding to Estrogen Response Elements (EREs) to regulate gene expression.[5] Estrogen's role in adipose tissue is complex, influencing fat distribution, inhibiting lipogenesis (lipid synthesis), and enhancing lipolytic responses.[6]
The combined administration of TBA and E2 results in a potent signal that repartitions nutrients away from fat deposition and towards lean muscle accretion.[7][8]
Molecular Impact on Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical control point for adipose tissue development. Research indicates that Revalor significantly curtails this process by downregulating the expression of key master regulatory genes.
A pivotal study demonstrated that steers implanted with a combination of TBA and E2 exhibited a significant decrease in the messenger RNA (mRNA) abundance of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in muscle tissue.[7][9] PPARγ is considered the master regulator of adipogenesis; its activation is essential for the differentiation of preadipocytes. The same study also observed decreased expression of CCAAT/enhancer-binding protein beta (C/EBPβ) and Stearoyl-CoA desaturase (SCD), both of which are crucial for adipocyte differentiation and lipid synthesis.[7][9] This suppression of adipogenic gene expression is a core mechanism by which Revalor limits fat deposition.
Key Signaling Pathways
The regulation of adipogenic genes by TBA and E2 is mediated through their respective nuclear receptor signaling pathways.
Quantitative Data on Adipose Tissue Parameters
The molecular changes induced by Revalor manifest as measurable differences in carcass composition. Implanted cattle consistently show reduced fat deposition compared to non-implanted controls.
Table 1: Effect of TBA/E2 Implants on Adipogenic Gene Expression in Bovine Muscle
| Gene Target | Treatment | Result | P-Value | Reference |
| PPARγ | Combined TBA/E2 | Decreased mRNA abundance | < 0.05 | [7][9] |
| C/EBPβ | TBA, E2, or Combined | Decreased mRNA abundance | - | [7][9] |
| SCD | TBA, E2, or Combined | Decreased mRNA abundance | - | [7][9] |
| Data synthesized from Chung et al. (2012). The study measured gene expression in longissimus muscle, which contains intramuscular adipose tissue (marbling). |
Table 2: Effect of Revalor® Implants on Cattle Performance and Carcass Fat
| Parameter | Control (Non-implanted) | Revalor-IS/S | Revalor-XS | Revalor-200 | Finding | Reference |
| Backfat (12th rib) | - | - | - | - | Decreased in implanted heifers | [10] |
| Marbling Score | Higher | - | Intermediate | Lower | Generally decreased by implants | [11][12][13] |
| Calculated Body Fat | Lower | - | Higher | - | Implants increase the weight needed to reach the same body fat % | [14] |
| Hot Carcass Weight | 366 kg | - | 414 kg | 380 kg | Significantly increased by implants | [12] |
| Values are illustrative and compiled from multiple studies. Direct comparison between studies is limited by different implant strategies (IS, XS, 200), animal types, and days on feed. |
Experimental Protocols
Understanding the methodologies used to generate these data is crucial for interpretation and replication. Below are summarized protocols from key studies investigating the effects of TBA/E2 implants.
Animal Model and Treatment
-
Animals: Crossbred yearling steers or heifers are commonly used.[9][11] Animals are typically blocked by body weight and randomly assigned to treatment groups.[9]
-
Treatment Groups: A typical design includes a non-implanted control group and one or more implant-treated groups.[12][14]
-
Implant Administration: Revalor® pellets are administered subcutaneously on the posterior aspect of the ear using a specialized implanting tool, as per manufacturer instructions.[13][15] The dosage and specific Revalor product (e.g., Revalor-IS, Revalor-S, Revalor-XS) vary by experimental objective.[12][14]
Sample Collection and Analysis
-
Tissue Biopsies: For gene expression studies, tissue samples (e.g., longissimus muscle or adipose tissue) are collected via biopsy at various time points (e.g., day 0, 7, 14, 28 post-implantation).[9] Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA Isolation: Total RNA is isolated from the tissue samples using commercially available kits (e.g., TRIzol reagent) following the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific to the target genes (e.g., PPARγ, C/EBPβ, SCD) and a stable reference gene for normalization.
-
Quantification: The relative mRNA abundance of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Carcass Data Collection
-
Slaughter and Grading: Following the feeding period, cattle are slaughtered at a commercial facility.
-
Measurements: Data such as hot carcass weight, 12th rib backfat thickness, ribeye area, and marbling score are collected by trained personnel or certified graders.[11][14]
Visualized Experimental Workflow
The process of evaluating Revalor's impact follows a structured experimental design, from animal selection to data analysis.
Conclusion
The administration of Revalor® (Trenbolone Acetate and Estradiol) in cattle effectively repartitions nutrients from adipose tissue to muscle, primarily by inhibiting adipogenesis at the molecular level. The combined androgenic and estrogenic stimuli suppress the transcription of master regulatory genes essential for preadipocyte differentiation, notably PPARγ. This leads to a quantifiable reduction in fat deposition, as evidenced by decreased backfat and marbling scores in implanted animals. For researchers and drug development professionals, understanding these specific pathways provides a basis for developing more targeted strategies to enhance lean growth and production efficiency in livestock.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the androgen receptor in the pathogenesis of obesity and its utility as a target for obesity treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding androgen action in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Regulation of Adipose Tissue Health by Estrogens [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. "The combination of implanting with Revalor-200 and feeding Zilmax incr" by S. Neill, T.T. Marston et al. [newprairiepress.org]
- 9. Administration of estradiol, trenbolone acetate, and trenbolone acetate/estradiol implants alters adipogenic and myogenic gene expression in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revalor®-H (trenbolone acetate and estradiol implants) [dailymed.nlm.nih.gov]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. pbsanimalhealth.com [pbsanimalhealth.com]
Long-Term Physiological Effects of Revalor Implants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Revalor® implants, a combination of the synthetic androgen trenbolone (B1683226) acetate (B1210297) (TBA) and the natural estrogen estradiol-17β (E2), are widely utilized in the beef industry to enhance growth performance and feed efficiency in cattle.[1][2] This technical guide provides a comprehensive overview of the long-term physiological effects of these implants. It delves into the metabolic fate of the active compounds, their impact on endogenous hormonal pathways and gene expression, and the resulting physiological changes in the animal. The document summarizes key quantitative data in structured tables for comparative analysis, details common experimental protocols for studying these effects, and provides visual representations of the underlying biological signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the mechanisms and implications of steroidal growth promotants in livestock.
Introduction to Revalor® Implants
Revalor® is a brand of hormonal implants used in beef cattle to improve average daily gain (ADG) and feed efficiency.[3][4] These implants contain a combination of trenbolone acetate (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen.[5][6] Different formulations of Revalor® are available, varying in the dosage of TBA and E2 and their release mechanisms to suit different stages of cattle production.[5][6][7][8] For instance, Revalor®-XS contains 200 mg of TBA and 40 mg of E2, while Revalor®-H contains 200 mg of TBA and 20 mg of E2.[6][9] Some formulations, like Revalor®-XH and Revalor®-XS, feature a delayed-release mechanism, with both uncoated pellets for immediate effect and polymer-coated pellets for extended release up to 200 days.[1][5][6]
The administration of these implants is via subcutaneous placement on the back of the ear, which is discarded at slaughter to prevent the implant site from entering the food supply.[10] The U.S. Food and Drug Administration (FDA) has established acceptable safe limits for hormone residues in meat from treated animals.[10][11][12]
Metabolism and Excretion of Trenbolone Acetate and Estradiol
Upon implantation, trenbolone acetate is hydrolyzed to its active metabolite, 17β-trenbolone. The primary metabolites excreted in both urine and feces are 17α-trenbolone and 17α-estradiol.[13][14] In serum, the predominant metabolite of TBA is 17β-trenbolone.[14]
Studies have characterized the excretion profiles of these metabolites over time. For instance, in one study, blood, urine, and fecal samples were collected for 112 days following the administration of a combination implant containing 200 mg of TBA and 40 mg of E2.[13] The mean concentrations of 17α-trenbolone and 17α-estradiol in the feces of implanted steers were found to be 5.9 ± 0.37 ng/g and 2.7 ± 0.22 ng/g, respectively.[13] In urine, these steroids are primarily present as conjugates.[14]
The biotransformation of these hormones continues in excreta after leaving the animal. Conjugated steroids in urine rapidly degrade to free steroids with a half-life of 0.6-1.0 days.[15] The primary metabolite 17α-trenbolone has a half-life of 5.1-9.5 days in excreta, while 17α-estradiol has a longer half-life of 8.6-53 days.[15]
Quantitative Data on Physiological Effects and Residue Levels
The administration of Revalor® implants leads to significant and quantifiable improvements in cattle performance. Concurrently, regulatory bodies have established maximum residue limits (MRLs) for these hormones in edible tissues to ensure consumer safety.
Performance Metrics in Implanted Cattle
| Performance Metric | Effect of Implantation | Magnitude of Effect | Citation |
| Average Daily Gain (ADG) | Increased | 16-22% increase | [3][4][16] |
| Feed Efficiency | Improved | 10-13% improvement | [3][16] |
| Carcass Protein Accretion | Increased | 82% increase in the first 40 days | [3][4] |
| Longissimus Muscle Area | Increased | Significant increase | [3][17] |
| Final Body Weight | Increased | 96-127 lb heavier | [16] |
| Hot Carcass Weight | Increased | 85 lb heavier | [16] |
Hormone Residue Levels in Tissues and Excreta
| Hormone/Metabolite | Matrix | Concentration | Citation |
| 17β-trenbolone | Serum (implanted steers) | Peak: 450 ± 130 pg/mL (day 1); Mean (112 days): 240 ± 36 pg/mL | [14] |
| 17α-trenbolone | Feces (implanted steers) | 5.9 ± 0.37 ng/g | [13] |
| 17α-estradiol | Feces (implanted steers) | 2.7 ± 0.22 ng/g | [13] |
| Trenbolone | Meat | MRL: 2 µg/kg | [18] |
| Trenbolone | Liver | MRL: 10 µg/kg | [18] |
Signaling Pathways and Mechanisms of Action
The anabolic effects of Revalor® implants are mediated through the interaction of TBA and E2 with their respective receptors, leading to a cascade of downstream signaling events that ultimately promote muscle growth.
Trenbolone Acetate Signaling
TBA, through its active metabolite 17β-trenbolone, binds to the androgen receptor (AR). This hormone-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. One of the key downstream effects is the upregulation of Insulin-like Growth Factor 1 (IGF-1).[3][19] IGF-1 plays a crucial role in muscle growth by stimulating the proliferation and differentiation of muscle satellite cells.[3][20] The signaling cascade involves the Raf-1/MEK1/2/ERK1/2 and the PI3K/Akt pathways.[20]
Estradiol Signaling
Estradiol binds to the estrogen receptor (ER), which also acts as a transcription factor to regulate gene expression. Similar to androgens, estrogens have been shown to increase IGF-1 mRNA levels in bovine satellite cells.[20] The combined action of TBA and E2 appears to have a synergistic effect on muscle growth, potentially through the upregulation of common gene targets such as GREB1 and WISP2, which are involved in both androgen and estrogen signaling pathways.[21]
Caption: Signaling pathways of Trenbolone Acetate and Estradiol.
Experimental Protocols
The investigation of the long-term physiological effects of Revalor® implants typically involves controlled studies with beef cattle. Below is a generalized experimental protocol synthesized from various studies.
Animal Selection and Housing
-
Animals: Steers or heifers of a specific breed or crossbreed are selected.[19][22] Animals are often blocked by weight to ensure even distribution across treatment groups.[17]
-
Housing: Animals are housed in pens, which may be equipped with systems to monitor individual feed intake.[22]
Treatment Groups and Implant Administration
-
Treatment Groups: A common design includes a control group (no implant) and one or more treatment groups receiving different implant strategies.[13][19][22]
-
Implantation: Implants are administered subcutaneously on the dorsal aspect of the ear according to the manufacturer's instructions.
Sample Collection and Analysis
-
Blood: Blood samples are collected periodically (e.g., on days 0, 14, 35, 70, 105, 140, 175, and at the end of the study) via jugular venipuncture.[13][23] Serum is harvested to quantify hormone concentrations (e.g., 17β-trenbolone, estradiol), metabolites, and growth factors like IGF-1.[3][14][23]
-
Urine and Feces: Urine and fecal samples are collected to characterize the excretion profiles of hormone metabolites.[13][15]
-
Analytical Methods: Hormone and metabolite concentrations are typically determined using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Gene expression analysis in tissues like the liver can be performed using reverse transcriptase quantitative polymerase chain reaction (RT-qPCR).[19][25]
Caption: Generalized experimental workflow for studying Revalor® effects.
Conclusion
Revalor® implants exert their long-term physiological effects by modulating the endocrine system of cattle, primarily through the androgenic and estrogenic signaling pathways. The active compounds, trenbolone acetate and estradiol, lead to an upregulation of key growth factors like IGF-1, which in turn stimulates muscle protein synthesis and accretion. These effects translate into significant improvements in production efficiency, including increased average daily gain and improved feed conversion. The metabolism of these hormones results in the excretion of their metabolites, primarily in the feces and urine. The quantitative data on performance and residue levels, coupled with a detailed understanding of the experimental protocols and signaling pathways, provide a robust framework for future research and development in the field of animal growth promotion. This technical guide serves as a foundational resource for professionals seeking to understand and build upon the existing body of knowledge regarding the long-term physiological impacts of Revalor® implants.
References
- 1. pbsanimalhealth.com [pbsanimalhealth.com]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. merck-animal-health.ca [merck-animal-health.ca]
- 6. merck-animal-health.ca [merck-animal-health.ca]
- 7. merck-animal-health.ca [merck-animal-health.ca]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 9. msd-animal-health.co.za [msd-animal-health.co.za]
- 10. Steroid Hormone Implants Used for Growth in Food-Producing Animals | FDA [fda.gov]
- 11. beefmagazine.com [beefmagazine.com]
- 12. Hormones | LawSci Forum [mjlst.lib.umn.edu]
- 13. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. Transformation kinetics of trenbolone acetate metabolites and estrogens in urine and feces of implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. Effect of repeated administration of combination trenbolone acetate and estradiol implants on growth, carcass traits, and beef quality of long-fed Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fri.wisc.edu [fri.wisc.edu]
- 19. Effect of trenbolone acetate plus estradiol on transcriptional regulation of metabolism pathways in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of combination treatment with trenbolone acetate and estradiol-17β on skeletal muscle expression and plasma concentrations of oxytocin in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The impact of estradiol and/or trenbolone acetate on the metabolome and skeletal muscle metabolism of beef cattle - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 23. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hdb.ugent.be [hdb.ugent.be]
- 25. mediatum.ub.tum.de [mediatum.ub.tum.de]
The Influence of Revalor® Anabolic Implants on Bone Density in Feedlot Cattle: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revalor®, a widely utilized anabolic implant in the beef industry, contains a combination of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2) to enhance growth performance and feed efficiency in feedlot cattle. While the effects of Revalor® on muscle growth are well-documented, its influence on skeletal integrity, specifically bone density, is an area of increasing interest. This technical guide synthesizes the current understanding of how the hormonal components of Revalor® modulate bone metabolism in bovine species. It provides an overview of the known physiological effects, summarizes available data, details relevant experimental methodologies, and illustrates the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in animal science and pharmaceutical development.
Introduction
Anabolic steroid implants have been a cornerstone of efficient beef production for decades, significantly improving average daily gain and feed conversion. Revalor® implants, containing the potent androgen trenbolone acetate and the estrogen estradiol-17β, are among the most effective formulations.[1][2] These hormones primarily exert their effects by increasing protein accretion in muscle tissue.[2] However, both androgens and estrogens are also critical regulators of bone metabolism.[3][4] In humans, these sex steroids play a crucial role in achieving and maintaining peak bone mass, and their deficiency leads to osteoporosis.[4] In the context of rapidly growing feedlot cattle, which are subjected to significant weight gain over a short period, understanding the impact of these exogenous hormones on the skeletal system is vital for animal welfare and productivity. This guide explores the multifaceted influence of Revalor® on bovine bone density.
Physiological Effects of Trenbolone Acetate and Estradiol on Bone
The hormonal components of Revalor®, trenbolone acetate and estradiol, act both independently and synergistically to influence bone metabolism. Their primary effects are mediated through the androgen receptor (AR) and the estrogen receptor (ER), respectively, which are expressed in various bone cells, including osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes (mechanosensory cells).[3][4]
Trenbolone Acetate (TBA): As a potent androgen, TBA is expected to have a positive influence on bone. Androgens are known to stimulate longitudinal and radial bone growth.[5] They can enhance the proliferation and differentiation of osteoblasts, leading to increased bone matrix synthesis and mineralization.[5]
Estradiol (E2): Estrogen is a critical regulator of bone homeostasis in both males and females.[6] It is known to suppress bone resorption by decreasing the number and activity of osteoclasts.[4] Estrogen also plays a role in the closure of the epiphyseal growth plates, signaling the cessation of longitudinal bone growth.[5]
The combination of a potent androgen and an estrogen in Revalor® suggests a complex interaction that could potentially lead to increased bone mass through both stimulated formation and suppressed resorption.
Quantitative Data on Bone Parameters
Direct quantitative studies on the effects of Revalor® on bone mineral density in feedlot cattle are limited in the public domain. However, some studies provide indirect evidence of its impact on skeletal characteristics.
One study investigating the effects of different implant regimens, including Revalor®-S (120 mg TBA and 24 mg E2), on yearling steers reported significant effects on bone maturity. Carcasses from cattle that received two Revalor®-S implants exhibited increased lean and bone maturity scores. Furthermore, the ash content of the 9th to 11th thoracic buttons, an indicator of mineralization, was higher in this group compared to control cattle.
It is important to note that "bone maturity" in carcass grading is a subjective assessment of ossification, and while it suggests an effect on bone, it is not a direct measure of bone mineral density.
Table 1: Summary of Reported Effects of Trenbolone Acetate and Estradiol Implants on Bovine Skeletal Characteristics
| Parameter | Implant Regimen | Animal Model | Observed Effect | Citation |
| Bone Maturity Score | Revalor®-S (initial and re-implant) | Yearling Steers | Increased | |
| Ash Content (9th-11th thoracic buttons) | Revalor®-S (initial and re-implant) | Yearling Steers | Increased |
Further research is required to provide specific quantitative data on bone mineral density (g/cm²), bone mineral content (g), and bone breaking strength (N) in cattle treated with different formulations of Revalor®.
Experimental Protocols
To accurately assess the influence of Revalor® on bone density, a combination of imaging, mechanical, and histological techniques should be employed.
Bone Mineral Density Measurement
4.1.1. Dual-Energy X-ray Absorptiometry (DXA)
DXA is a non-invasive technique widely used to measure bone mineral density (BMD), bone mineral content (BMC), and body composition (fat and lean mass).[7][8]
-
Protocol:
-
Animal Preparation: Anesthetize the animal to prevent movement during the scan.
-
Positioning: Place the animal in a consistent position (e.g., dorsal recumbency) on the scanning table.
-
Scanning: Perform a whole-body scan or scans of specific regions of interest (ROI), such as the lumbar vertebrae or the metacarpal bones.[9]
-
Analysis: Use specialized software to analyze the scan data and calculate BMD (in g/cm²) and BMC (in g) for the whole body and selected ROIs.[10]
-
4.1.2. Quantitative Computed Tomography (QCT)
QCT provides a three-dimensional measurement of volumetric BMD (vBMD) and can differentiate between cortical and trabecular bone.[9]
-
Protocol:
-
Animal Preparation: Anesthetize the animal.
-
Scanning: Scan the region of interest (e.g., metacarpal bone) using a CT scanner.[9] A calibration phantom with known mineral densities should be scanned alongside the animal.
-
Analysis: Use the calibration phantom to convert Hounsfield units (HU) from the CT scan into vBMD values (in mg/cm³).[9]
-
Bone Histomorphometry
Bone histomorphometry is the quantitative analysis of bone histology, providing detailed information on bone structure and cellular activity.[11]
-
Protocol:
-
Fluorochrome Labeling: Administer two different fluorochrome labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time points before bone biopsy to dynamically assess bone formation.[11]
-
Bone Biopsy: Collect bone samples, typically from the iliac crest or a rib.
-
Sample Processing: Fix, dehydrate, and embed the bone samples in a hard resin like methylmethacrylate without decalcification to preserve the mineralized tissue and fluorochrome labels.[12]
-
Sectioning: Cut thin sections (5-10 µm) using a specialized microtome.[12]
-
Staining and Imaging: Stain sections with specific bone stains (e.g., Goldner's Trichrome, von Kossa) and visualize fluorochrome labels using fluorescence microscopy.[13]
-
Analysis: Use image analysis software to quantify various static and dynamic parameters, including:
-
Structural Parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Cellular Parameters: Osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS).
-
Dynamic Parameters: Mineralizing surface (MS/BS) and bone formation rate (BFR/BS).
-
-
Mechanical Testing
Mechanical testing directly assesses the strength and integrity of bone.
-
Protocol:
-
Sample Preparation: Excise whole bones (e.g., femur, metacarpal) and prepare them for testing.
-
Testing: Use a materials testing machine to perform tests such as three-point bending to determine parameters like ultimate strength (the maximum load the bone can withstand before fracturing).
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of Trenbolone Acetate and Estradiol in Bone Cells
The combined action of TBA and E2 on bone cells is complex. The following diagram illustrates a plausible signaling pathway based on the known individual actions of androgens and estrogens on bone.
Caption: Putative signaling of TBA and E2 in bone cells.
Experimental Workflow for Assessing Revalor®'s Effect on Bone Density
The following diagram outlines a comprehensive experimental workflow to investigate the impact of Revalor® on bovine bone density.
Caption: Experimental workflow for bone density analysis.
Conclusion and Future Directions
The available evidence suggests that the components of Revalor® implants, trenbolone acetate and estradiol, likely have a positive impact on bone mineralization and maturity in feedlot cattle. This is consistent with their known physiological roles in stimulating bone formation and inhibiting bone resorption. However, there is a notable lack of direct, quantitative data on bone mineral density and bone strength in cattle treated with Revalor®.
Future research should focus on conducting controlled studies using the detailed experimental protocols outlined in this guide. Such studies would provide the quantitative data necessary to fully understand the effects of different Revalor® formulations and implant strategies on the skeletal health of feedlot cattle. A deeper understanding of these effects will be invaluable for optimizing animal welfare, enhancing productivity, and informing the development of future growth-promoting technologies.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. Effect of a combined trenbolone acetate and estradiol implant on feedlot performance, carcass characteristics, and carcass composition of feedlot steers [pubmed.ncbi.nlm.nih.gov]
- 3. The role of estrogen and androgen receptors in bone health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogens and Androgens in Skeletal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalab.eu [animalab.eu]
- 9. Experimental assessment of bone mineral density using quantitative computed tomography in holstein dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEXA | X-Ray Absorptiometry | Preclinical Research [scintica.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | An Optimized Approach to Perform Bone Histomorphometry [frontiersin.org]
An In-depth Technical Guide to the Anabolic Pathways Affected by Revalor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revalor®, a widely utilized growth-promoting implant in the cattle industry, is a combination of the potent synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2). Its profound anabolic effects stem from the synergistic action of these two hormonal components on key molecular pathways that govern skeletal muscle growth and protein metabolism. This technical guide provides an in-depth exploration of the anabolic pathways modulated by Revalor, focusing on the androgen and estrogen receptor signaling cascades, the downstream influence on the Insulin-like Growth Factor-1 (IGF-1) axis, and the net effect on protein synthesis and degradation. Detailed experimental methodologies and quantitative data from pertinent studies are presented to offer a comprehensive resource for researchers in the fields of animal science, endocrinology, and drug development.
Introduction
The application of anabolic agents to enhance muscle growth and improve feed efficiency is a cornerstone of modern beef production.[1] Revalor® implants, containing trenbolone acetate and estradiol, are highly effective in promoting weight gain in cattle.[2][3] The anabolic activity of Revalor® is a result of the combined and interactive effects of its components on the intricate network of signaling pathways that regulate muscle mass.[1] Understanding these molecular mechanisms is crucial for optimizing its use and for the development of novel anabolic therapies. This guide will dissect the core signaling pathways influenced by Revalor®, providing a detailed overview of the current scientific understanding.
Core Anabolic Signaling Pathways
The anabolic effects of Revalor® are primarily mediated through the activation of androgen and estrogen receptors, which in turn modulate a cascade of downstream signaling events.
Androgen Receptor (AR) Signaling Pathway
Trenbolone acetate is a potent agonist of the androgen receptor (AR), a ligand-activated transcription factor.[4][5] The binding of TBA to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[5][6]
Key downstream effects of AR activation by TBA in skeletal muscle include:
-
Increased Protein Synthesis: AR activation directly upregulates the transcription of genes involved in protein synthesis.[7] This leads to an increased rate of muscle protein accretion.
-
Modulation of Myogenic Regulatory Factors (MRFs): Androgen signaling influences the expression of MRFs such as myogenin, which are critical for muscle cell differentiation. Studies have shown that androgens can repress myogenin expression, potentially maintaining myoblasts in a proliferative state and delaying differentiation to promote muscle growth.[8][9]
-
Interaction with the IGF-1 Pathway: AR activation can increase the expression of Insulin-like Growth Factor-1 (IGF-1) and its receptor (IGF-1R) in muscle tissue.[4][10] This autocrine/paracrine action of IGF-1 further stimulates muscle growth.
-
Satellite Cell Activation: Androgens can stimulate the proliferation of satellite cells, the resident stem cells of skeletal muscle, which are essential for muscle repair and hypertrophy.[5]
-
Wnt/β-catenin Signaling: Evidence suggests a potential interaction between the AR and the Wnt/β-catenin signaling pathway, a critical regulator of myogenesis.
Estrogen Receptor (ER) Signaling Pathway
Estradiol exerts its effects on skeletal muscle through two primary estrogen receptors, ERα and ERβ, which are also ligand-activated transcription factors.[11] The presence and activity of these receptors in muscle cells underscore the importance of estrogenic signaling in muscle physiology.[12]
The anabolic actions of estradiol in skeletal muscle involve:
-
Myoblast Differentiation and Fusion: Estradiol has been shown to regulate the initial stages of muscle cell differentiation.[13] It can influence the expression of myogenic regulatory factors and promote the fusion of myoblasts into myotubes.
-
Activation of MAPK/ERK and Akt Signaling: Estradiol can rapidly activate non-genomic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Protein Kinase B (Akt) pathways.[14][15] These pathways are crucial for cell survival, proliferation, and differentiation.
-
Regulation of IGF-1 Expression: Studies have indicated that estradiol is primarily responsible for the increased muscle IGF-1 mRNA levels observed in cattle implanted with a combination of TBA and E2.[1]
-
Modulation of Ubiquitin-Specific Peptidases: Estradiol, acting through ERα, can induce the expression of ubiquitin-specific peptidase 19 (USP19), which may play a role in repressing myogenic differentiation.[11]
The IGF-1 Signaling Pathway
The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is a central regulator of muscle growth and is significantly influenced by both TBA and E2.[1] Revalor® treatment leads to increased circulating levels of IGF-1 and elevated IGF-1 mRNA expression within the muscle tissue.[1]
The activation of the IGF-1 receptor (IGF-1R) by IGF-1 triggers two main intracellular signaling cascades:
-
The PI3K/Akt Pathway: This pathway is a major driver of protein synthesis and an inhibitor of protein degradation. Activated Akt phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β), leading to the activation of translation initiation factors. Akt also phosphorylates and inhibits the Forkhead box O (FoxO) family of transcription factors, which are responsible for the expression of atrophy-related genes (atrogenes) such as MuRF1 and atrogin-1.
-
The Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation, including the proliferation of satellite cells.
The effects of TBA on protein synthesis and degradation in bovine satellite cells are suppressed by inhibitors of the IGF-1R, indicating a crucial role for this pathway in mediating the anabolic effects of androgens.[16]
Quantitative Data on the Effects of Revalor
The anabolic effects of Revalor® have been quantified in numerous studies, primarily in feedlot cattle. The following tables summarize key performance indicators from representative studies.
Table 1: Effects of Revalor® on Growth Performance in Steers
| Study Reference | Implant Type | Duration (days) | Average Daily Gain (ADG) vs. Control | Feed Efficiency (G:F) vs. Control | Hot Carcass Weight (HCW) vs. Control |
| [17] | Revalor-S | 116 | +15.1% | +10.9% | +4.9% |
| [18] | Revalor-IS/S | 177 | +22.3% (live basis) | +10.9% | +85 lbs |
| [19] | Revalor-IS/XS | ~272 | +6.5% (first 160 days) | Improved (first 160 days) | - |
| [3] | Revalor-XR/XH/200 | 198 | Significantly greater | Significantly lower F:G | Significantly greater |
| [20] | Revalor-S | 129 | Significantly greater | - | Significantly greater |
| [21] | Revalor-G/IS/S/200 | 196 | +26% to +29.4% | - | - |
Table 2: Effects of Revalor® Components on Muscle Gene Expression and Protein Metabolism
| Study Reference | Treatment | Cell/Tissue Type | Key Finding |
| [1] | TBA + E2 | Bovine longissimus muscle | 3-fold increase in IGF-1 mRNA at 28 days post-implantation |
| [16] | TBA | Fused bovine satellite cells | Concentration-dependent increase in protein synthesis and decrease in protein degradation |
| [8] | Testosterone | Orchidectomized male mouse muscle | Significant decrease in myogenin expression |
| [11] | E2 | C2C12 myoblasts | Induction of USP19 expression |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the anabolic effects of Revalor®.
Animal Trials with Anabolic Implants
-
Experimental Design: Steers are typically blocked by initial body weight and randomly assigned to treatment groups (e.g., control, Revalor® implant).[2]
-
Implant Administration: Implants are administered subcutaneously in the middle third of the ear.[2] Proper sanitation is crucial to prevent infection.
-
Data Collection: Body weight is measured at regular intervals to calculate average daily gain (ADG). Feed intake is monitored to determine feed efficiency (gain-to-feed ratio). At the end of the trial, carcass data, including hot carcass weight and muscle area, are collected.[18][19]
-
Tissue Sampling: For molecular analysis, muscle biopsies can be collected at specified time points and snap-frozen in liquid nitrogen.[22]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from muscle tissue samples using a suitable method, such as TRIzol reagent or a commercial kit designed for fibrous tissues.[22][23] The quality and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[24]
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene and a reference gene, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.[24]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to one or more stable reference genes.[24]
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[25] The protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[25]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., AR, ERα, Akt). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.[26] Densitometry analysis can be used to quantify the relative protein expression levels.
Immunohistochemistry (IHC) for Muscle Fiber Typing
-
Tissue Preparation: Frozen muscle samples are sectioned using a cryostat.[27][28]
-
Staining: The sections are incubated with primary antibodies specific to different myosin heavy chain (MyHC) isoforms (e.g., MyHC I, IIa, IIx) to distinguish between different muscle fiber types.[29][30]
-
Visualization: Fluorescently labeled secondary antibodies are used to visualize the binding of the primary antibodies. The cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
Imaging and Analysis: The stained sections are imaged using a fluorescence microscope. Image analysis software can be used to determine the proportion of each fiber type and their cross-sectional area.[27][31]
Conclusion
Revalor® exerts its potent anabolic effects through the coordinated activation of androgen and estrogen receptor signaling pathways in skeletal muscle. These primary signals converge on downstream pathways, most notably the IGF-1 axis, to create a net positive protein balance that drives muscle hypertrophy. The trenbolone acetate component primarily enhances protein synthesis and satellite cell activity through the androgen receptor, while estradiol contributes to myoblast differentiation and the upregulation of muscle IGF-1 expression via estrogen receptors. This in-depth guide, by consolidating the current understanding of these molecular mechanisms and providing a framework of relevant experimental protocols, serves as a valuable resource for the scientific community engaged in advancing our knowledge of anabolic agents and developing new strategies for muscle growth enhancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Utilization of Anabolic Implants and Individual Supplementation on Muscle Growth and Protein Turnover During Backgrounding of Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Effect of Revalor-XR and Revalor-XH on Heifer Performance and Carcass " by Caitlin A. Ohnoutka, Bradley M. Boyd et al. [digitalcommons.unl.edu]
- 4. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Trenbolone - Wikipedia [en.wikipedia.org]
- 8. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Expression of androgen receptor target genes in skeletal muscle | Semantic Scholar [semanticscholar.org]
- 10. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17β-Estradiol Represses Myogenic Differentiation by Increasing Ubiquitin-specific Peptidase 19 through Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 17beta-Estradiol-induced enhancement of estrogen receptor biosynthesis via MAPK pathway in mouse skeletal muscle myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 17β-Estradiol-induced enhancement of estrogen receptor biosynthesis via MAPK pathway in mouse skeletal muscle myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. extension.iastate.edu [extension.iastate.edu]
- 18. depts.ttu.edu [depts.ttu.edu]
- 19. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Identification of key genes in bovine muscle development by co-expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. docs.abcam.com [docs.abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. Muscle Fiber Typing in Bovine and Porcine Skeletal Muscles Using Immunofluorescence with Monoclonal Antibodies Specific to Myosin Heavy Chain Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Muscle Fiber Typing in Bovine and Porcine Skeletal Muscles Using Immunofluorescence with Monoclonal Antibodies Specific to Myosin Heavy Chain Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Semi-automated technique for bovine skeletal muscle fiber cross-sectional area and myosin heavy chain determination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Revalor® Implant Administration in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Revalor® implants in a research setting. Revalor® implants, containing a combination of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2), are widely utilized in the beef industry to enhance growth and feed efficiency. In a research context, precise administration and data collection are paramount to ensure the validity and reproducibility of experimental outcomes.
Product Formulations and Composition
Revalor® is available in various formulations, each tailored for specific types of cattle and production stages. The selection of the appropriate implant is a critical first step in experimental design. The composition of several common Revalor® implants is summarized below.
| Implant Formulation | Trenbolone Acetate (TBA) Content (mg) | Estradiol (E2) Content (mg) | Target Animal |
| Revalor®-G | 40 | 8 | Pasture cattle (slaughter, stocker, and feeder steers and heifers)[1][2] |
| Revalor®-S | 120 | 24 | Feedlot steers |
| Revalor®-H | 140 | 14 | Feedlot heifers |
| Revalor®-IS | 80 | 16 | Feedlot steers |
| Revalor®-IH | 80 | 8 | Feedlot heifers[3] |
| Revalor®-200 | 200 | 20 | Feedlot steers and heifers |
| Revalor®-XS | 200 | 40 | Feedlot steers (extended-release)[4] |
| Revalor®-XH | 200 | 20 | Feedlot heifers (extended-release)[5] |
| Revalor®-XR | 200 | 20 | Feedlot steers and heifers (extended-release)[6] |
Quantitative Data from Research Studies
The following tables summarize the effects of various Revalor® implants on key performance indicators in cattle, as reported in several research studies.
Effects on Average Daily Gain (ADG)
| Implant Strategy | Initial Body Weight (kg) | Final Body Weight (kg) | ADG ( kg/day ) | Study Duration (days) | Animal Type | Reference |
| No Implant | 381.5 | 548.0 | 1.32 | 116 | Yearling Steers | [7] |
| Synovex® S | 381.5 | 564.3 | 1.45 | 116 | Yearling Steers | [7] |
| Revalor®-S | 381.9 | 573.3 | 1.52 | 116 | Yearling Steers | [7] |
| Synovex® Plus | 382.4 | 572.9 | 1.52 | 116 | Yearling Steers | [7] |
| No Implant | 257.2 | 567 | 1.25 | 153 or 174 | Steers | [8] |
| Revalor®-S | 257.2 | 606 | 1.51 | 153 or 174 | Steers | [8] |
| Revalor®-XS | 257.2 | 624 | 1.60 | 153 or 174 | Steers | [8] |
| Control (No Implant) | 417.7 | 479.9 | 0.93 | Not Specified | Grazing-finished Steers | [9] |
| Revalor® | 424.4 | 527.8 | 1.55 | Not Specified | Grazing-finished Steers | [9] |
| Synovex® | 413.0 | 512.2 | 1.48 | Not Specified | Grazing-finished Steers | [9] |
| Revalor-IS/S | 304.4 | - | - | 177 | Yearling Steers | [10] |
| Revalor-XS | 304.4 | - | - | 177 | Yearling Steers | [10] |
Effects on Feed Efficiency (Feed/Gain)
| Implant Strategy | Feed/Gain Ratio | Study Duration (days) | Animal Type | Reference |
| No Implant | 7.45 | 116 | Yearling Steers | [7] |
| Synovex® S | 7.01 | 116 | Yearling Steers | [7] |
| Revalor®-S | 6.76 | 116 | Yearling Steers | [7] |
| Synovex® Plus | 6.73 | 116 | Yearling Steers | [7] |
| Revalor-IS/S | 6.13 | 177 | Yearling Steers | [10] |
| Revalor-XS | 5.86 | 177 | Yearling Steers | [10] |
Experimental Protocols
Animal Selection and Acclimation
-
Animal Selection: Select healthy animals of the desired breed, sex, and age for the study. Ensure all animals are of a similar weight and body condition to minimize variability.
-
Acclimation Period: House the animals in the research facility for a minimum of 14 days prior to the start of the experiment. This allows them to adapt to the new environment, diet, and handling procedures.
-
Health Monitoring: During the acclimation period, monitor the animals daily for any signs of illness or distress. Only healthy animals should be included in the study.
Experimental Design and Randomization
-
Treatment Groups: Define the treatment groups, including a control group (no implant) and groups for each type of Revalor® implant being tested.
-
Randomization: Randomly assign animals to the different treatment groups. This can be done using a random number generator to ensure an unbiased distribution.
-
Blocking: To reduce variability, consider blocking the animals based on initial body weight. Within each block, randomly assign animals to the treatment groups.
Caption: A typical experimental workflow for a Revalor® implant research study.
Revalor® Implant Administration Protocol
-
Animal Restraint: Securely restrain the animal in a squeeze chute to ensure the safety of both the animal and the researcher.
-
Implantation Site Preparation: The implant is to be administered subcutaneously in the middle third of the back of the ear.[1]
-
Thoroughly clean the ear with a disinfectant solution to minimize the risk of infection.
-
-
Implanter Loading: Load the Revalor® implant cartridge into the specific implanting tool according to the manufacturer's instructions.
-
Implantation:
-
Insert the needle of the implanter subcutaneously at the prepared site, being careful not to penetrate the cartilage.
-
Fully insert the needle before depressing the trigger to deposit the implant pellets.
-
Withdraw the needle slowly and check to ensure the implant has been properly placed.
-
-
Post-Implantation:
-
Palpate the ear to confirm the implant is in place.
-
Observe the animal for any signs of adverse reactions immediately following the procedure.
-
Post-Implantation Monitoring and Data Collection
-
Health Checks: Monitor the animals daily for any signs of infection at the implantation site, as well as for general health and well-being.
-
Data Collection Schedule:
-
Body Weight: Measure and record the body weight of each animal at regular intervals (e.g., every 14 or 28 days).
-
Feed Intake: If animals are individually housed, measure and record daily feed intake. For group-housed animals, record the total feed intake for the pen.
-
Blood Samples: Collect blood samples at predetermined time points to analyze hormone levels (e.g., estradiol, trenbolone), metabolites, and other relevant biomarkers.
-
Mechanism of Action: Signaling Pathways
The anabolic effects of Revalor® implants are mediated through the interaction of trenbolone acetate and estradiol with their respective receptors in muscle and other tissues. Both genomic and non-genomic signaling pathways are involved, ultimately leading to increased protein synthesis and decreased protein degradation.
-
Trenbolone Acetate (TBA): As an androgen, TBA binds to the androgen receptor (AR). This complex can then translocate to the nucleus to directly regulate gene expression (genomic pathway). Additionally, membrane-bound AR can initiate rapid signaling cascades (non-genomic pathway) involving kinases such as Src and Akt.
-
Estradiol (E2): Estradiol binds to estrogen receptors (ERα and ERβ). Similar to AR, the E2-ER complex can act as a transcription factor in the nucleus. Membrane-associated ERs can also activate downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[11]
-
Insulin-like Growth Factor-1 (IGF-1): Both TBA and E2 have been shown to increase the expression of IGF-1 in muscle tissue.[12][13] IGF-1 is a potent stimulator of muscle growth, acting through its own receptor to promote protein synthesis and satellite cell proliferation.
Caption: Signaling pathways of Trenbolone Acetate and Estradiol in muscle cells.
Laboratory Safety Precautions
The handling of hormonal implants such as Revalor® requires strict adherence to safety protocols to protect researchers from exposure.
-
Personal Protective Equipment (PPE):
-
Always wear nitrile gloves when handling the implants or the implanting device.
-
A lab coat and safety glasses should be worn to protect against accidental contact.
-
-
Handling and Storage:
-
Store Revalor® implants in their original packaging in a cool, dry place, away from direct sunlight.
-
Do not handle the implants with bare hands.
-
-
Waste Disposal:
-
Dispose of used implant cartridges, needles, and any contaminated materials in a designated sharps container or biohazard waste container, according to institutional guidelines.
-
-
Emergency Procedures:
-
In case of accidental skin contact, wash the affected area thoroughly with soap and water.
-
If accidental self-injection occurs, seek immediate medical attention.
-
By following these detailed protocols and application notes, researchers can ensure the safe and effective administration of Revalor® implants in their studies, leading to high-quality, reliable data.
References
- 1. fda.report [fda.report]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Revalor®-XS (trenbolone acetate and estradiol extended-release implants) [dailymed.nlm.nih.gov]
- 5. merck-animal-health.ca [merck-animal-health.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of High Potency Growth Implants on Average Daily Gain of Grass-Fattened Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Analytical Methods for Detecting Trenbolone Metabolites in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trenbolone (B1683226) is a potent synthetic anabolic-androgenic steroid utilized in veterinary medicine to enhance muscle growth and appetite in livestock. Its metabolites, primarily 17α-trenbolone (epitrenbolone) and 17β-trenbolone, are the target analytes for monitoring its use and ensuring food safety. The detection of these residues in edible tissues is critical for regulatory compliance and consumer protection. This document provides detailed application notes and protocols for the analysis of trenbolone metabolites in tissue matrices using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Trenbolone Acetate (B1210297)
Trenbolone acetate (TBA), the administered form, is rapidly hydrolyzed in the body to its active metabolite, 17β-trenbolone. This active form can then be metabolized into other compounds, primarily 17α-trenbolone, which is the major metabolite found in liver, and trendione. These metabolites are often present in tissue as conjugates (glucuronides or sulfates), requiring a hydrolysis step during sample preparation for their detection.
Application Notes and Protocols for Measuring Hormone Levels in Cattle Post-Revalor® Implantation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring hormone levels in cattle following the administration of Revalor® implants, a widely used growth promotant containing trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2). This document outlines the biological effects of Revalor®, detailed protocols for sample collection and hormone analysis, and expected hormonal fluctuations post-implantation.
Introduction to Revalor® Implantation
Revalor® is a range of hormonal implants used in the beef industry to improve growth rate and feed efficiency in cattle.[1] The active components, trenbolone acetate (a synthetic androgen) and estradiol (a natural estrogen), work synergistically to increase protein deposition and muscle growth.[2][3] Different formulations of Revalor® are available, offering various dosages and release profiles to suit different production stages and animal types (steers and heifers).[1][4] For instance, Revalor®-XH and Revalor®-XS feature a delayed-release technology, extending the payout period for up to 200 days and reducing the need for reimplantation.[5][6][7]
The administration of Revalor® leads to significant increases in circulating concentrations of trenbolone and estradiol.[8] Understanding the pharmacokinetic profile of these exogenous hormones and their impact on endogenous hormone levels is crucial for optimizing implant strategies and for research into the metabolic and physiological effects of these compounds.
Data Summary: Hormonal Concentrations Post-Implantation
The following tables summarize representative quantitative data on hormone concentrations in cattle following the implantation of Revalor® or similar combination implants containing trenbolone acetate and estradiol.
Table 1: Serum Hormone Concentrations in Steers Post-Implantation
| Time Post-Implantation | 17β-Trenbolone (pg/mL) | 17β-Estradiol (pg/mL) | Study Reference |
| Day 1-112 (mean) | 240 ± 36 | - | Blackwell et al., 2014[9] |
| Day 2 (post 120mg TBA + 24mg E2) | Increased | Increased | Johnson et al., 1996a[10] |
| Throughout trial (post 120mg TBA + 24mg E2) | Increased | Increased | Johnson et al., 1996[8] |
Note: Concentrations can vary based on the specific Revalor® formulation, dosage, and individual animal metabolism.
Table 2: Metabolite Concentrations in Excreta of Implanted Steers (Mean)
| Metabolite | Matrix | Concentration (ng/g or ng/mL) | Study Reference |
| 17α-Trenbolone | Feces | 5.9 ± 0.37 | Blackwell et al., 2014[11] |
| 17α-Estradiol | Feces | 2.7 ± 0.22 | Blackwell et al., 2014[11] |
Note: The primary metabolites excreted are 17α-trenbolone and 17α-estradiol.[11][12]
Experimental Protocols
Revalor® Implantation Protocol
Objective: To properly administer a Revalor® implant to cattle for growth promotion.
Materials:
-
Revalor® implant applicator gun[13]
-
Disinfectant (e.g., 70% ethanol (B145695) or iodine solution)
-
Clean cloths or gauze
-
Animal restraint system (e.g., chute or head gate)
Procedure:
-
Animal Restraint: Securely restrain the animal in a chute to allow safe access to the ear.[14]
-
Site Preparation: Cleanse the outer (posterior) aspect of the middle third of the ear with a disinfectant solution. Ensure the area is dry before implantation.[13][14] The implant should be placed subcutaneously, between the skin and the cartilage.[7]
-
Loading the Applicator:
-
Implantation:
-
Grasp the ear firmly.
-
Insert the needle of the applicator under the skin at the prepared site, being careful not to puncture any major blood vessels or the cartilage.[14]
-
Depress the trigger fully to deposit the implant pellets in a single row.[13] The applicator is designed to automatically withdraw the needle as the pellets are released.[13]
-
The gun will automatically advance to the next dose.[13]
-
-
Post-Implantation:
-
Visually inspect the ear to ensure the implant is properly placed.
-
Do not massage or press on the implant site.
-
Blood Sample Collection Protocol
Objective: To collect bovine blood samples for hormone analysis.
Materials:
-
Vacutainer® tubes (e.g., red-top for serum, purple-top with EDTA for plasma)[15][16]
-
Double-sided Vacutainer® needles (18-20 gauge)[15]
-
Needle holder[15]
-
Disinfectant and gauze
-
Animal restraint system
Procedure:
-
Animal Restraint: Restrain the animal to allow access to the jugular vein in the neck or the coccygeal (tail) vein.[17][18]
-
Vein Location:
-
Jugular Vein: Occlude the jugular furrow in the lower third of the neck to distend the vein.
-
Tail Vein: Lift the tail straight up to expose the ventral midline groove, 4 to 6 inches from the base of the tail.[15]
-
-
Site Preparation: Clean the puncture site with disinfectant.
-
Sample Collection:
-
Assemble the needle and holder. Insert the Vacutainer® tube into the holder without puncturing the stopper.[15]
-
Insert the needle into the vein.
-
Push the Vacutainer® tube forward to puncture the stopper and allow the vacuum to draw blood into the tube.[15]
-
Fill the tube to the appropriate volume.
-
Withdraw the needle and apply pressure to the puncture site to minimize hematoma formation.
-
-
Sample Handling:
-
For serum, allow the blood in the red-top tube to clot at room temperature for 30-60 minutes, then place on ice.[5]
-
For plasma, gently invert the EDTA tube several times to mix the anticoagulant. Place on ice immediately.
-
Centrifuge the clotted blood or anticoagulated blood at 1,500-2,000 x g for 15-20 minutes at 4°C to separate the serum or plasma.[19]
-
Aspirate the serum or plasma into labeled cryovials and store at -20°C or -80°C until analysis.[19]
-
Serum Hormone Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify trenbolone, estradiol, and their metabolites in bovine serum.
Principle: LC-MS/MS provides high sensitivity and specificity for the simultaneous detection and quantification of multiple steroid hormones. The method involves extraction of the hormones from the serum, chromatographic separation, and detection by mass spectrometry.
Materials and Reagents:
-
Bovine serum samples
-
Internal standards (e.g., 17β-trenbolone-d3, 17β-estradiol-d5)[5]
-
Methyl-tert-butyl ether (MTBE)[5]
-
Methanol (B129727) (LC-MS grade)[5]
-
Water (LC-MS grade)[5]
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
A. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1-10 mL of serum into a glass tube.[5]
-
Spike the sample with internal standards (e.g., 2 ng/mL of 17β-trenbolone-d3 and 17β-estradiol-d5).[5]
-
Add an equal volume of MTBE, cap, and vortex for 2 minutes.[5][20]
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.[5]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-50°C.[5][12]
-
Reconstitute the dried extract in a solution of 20% water in methanol (e.g., 4 mL).[5]
-
Add hexane (e.g., 3 mL) for defatting, vortex for 30 seconds, and centrifuge. Remove and discard the upper hexane layer. Repeat this wash step.[5]
-
Evaporate the remaining solution to a small volume (<0.5 mL) under nitrogen.[5]
-
Reconstitute the final extract in a suitable mobile phase (e.g., 100 µL of 60% methanol in water) for LC-MS/MS analysis.[5][12]
B. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the steroids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 10-20 µL.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for trenbolone and negative mode for estradiol, or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ion transitions specific to each analyte and internal standard.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.
-
Serum Estradiol Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify estradiol concentrations in bovine serum using a competitive ELISA kit.
Principle: This is a competitive immunoassay where estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol (HRP conjugate) for a limited number of binding sites on a microplate coated with anti-estradiol antibodies. The amount of color developed is inversely proportional to the concentration of estradiol in the sample.[2][21]
Materials:
-
Commercial Estradiol ELISA kit (containing antibody-coated microplate, HRP-conjugated estradiol, standards, wash buffer, substrate, and stop solution)[2]
-
Bovine serum samples
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Microplate shaker[2]
-
Pipettes
Procedure (General Outline):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[2]
-
Assay Setup: Plan the plate layout for standards, controls, and samples (run in duplicate).[2]
-
Sample and Standard Addition: Pipette 50 µL of each standard, control, and serum sample into the appropriate wells.[2]
-
Conjugate Addition: Add 100 µL of the HRP-conjugated estradiol to each well.[2]
-
Incubation: Incubate the plate on a shaker for 60 minutes at room temperature.[2]
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer. Tap the plate on absorbent paper to remove residual liquid.
-
Substrate Addition: Add 100-150 µL of the TMB substrate solution to each well.[21]
-
Development: Incubate the plate for 15-30 minutes at room temperature in the dark.[3][21]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[2]
-
Reading: Measure the optical density (absorbance) of each well at 450 nm within 20 minutes of adding the stop solution.[2]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the estradiol concentration in the samples by interpolating their absorbance values on the standard curve.[2]
Visualizations
Signaling Pathway of Trenbolone Acetate and Estradiol
Caption: Signaling pathway of Revalor® components in cattle.
Experimental Workflow for Hormone Measurement
Caption: Workflow for measuring hormones in cattle post-implantation.
References
- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovendor.com [biovendor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. amchro.com [amchro.com]
- 13. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. arborassays.com [arborassays.com]
- 20. medimabs.com [medimabs.com]
- 21. content.abcam.com [content.abcam.com]
Application Notes & Protocols for Revalor® Efficacy Studies in Feedlot Cattle
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and conducting efficacy studies of Revalor® (a combination of trenbolone (B1683226) acetate (B1210297) and estradiol) in feedlot cattle. These protocols outline the experimental design, methodologies for key performance indicators, and data presentation formats to ensure robust and reproducible results.
Application Notes
Introduction to Revalor®
Revalor® is an anabolic implant containing a combination of trenbolone acetate (TBA), a synthetic androgen, and estradiol (B170435) (E₂), a natural estrogen.[1] It is widely used in the beef industry to enhance growth rate, improve feed efficiency, and increase lean muscle mass in feedlot cattle.[1][2] Understanding the mechanism of action and having standardized protocols to evaluate its efficacy are crucial for its proper use and for the development of future growth-promoting agents.
Mechanism of Action
The synergistic effects of TBA and E₂ on muscle growth are primarily mediated through their interaction with androgen and estrogen receptors in skeletal muscle cells.[3][4] This interaction initiates a signaling cascade that leads to increased protein synthesis and decreased protein degradation. A key component of this pathway is the upregulation of Insulin-like Growth Factor-I (IGF-I) in muscle tissue.[5] Both TBA and E₂ have been shown to increase the expression of IGF-I mRNA in bovine satellite cells.[6] This locally produced IGF-I, along with circulating IGF-I, activates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for satellite cell proliferation and differentiation, leading to muscle fiber hypertrophy.[6]
Experimental Protocols
Experimental Design
A randomized complete block design is recommended for Revalor® efficacy studies to minimize the effects of initial body weight variation.
-
Animals: A minimum of 150 yearling steers or heifers of similar breed and genetic background should be used.[7]
-
Blocking: Cattle should be blocked by initial body weight into at least three blocks (e.g., light, medium, heavy).
-
Randomization: Within each block, animals should be randomly assigned to treatment groups.
-
Treatment Groups:
-
Housing: Animals should be housed in pens with adequate space, access to fresh water, and feed bunks.[7] Pen should be the experimental unit.
-
Diet: A typical high-concentrate feedlot diet should be provided ad libitum. The diet composition should be consistent across all treatment groups throughout the study.
Implant Administration
Proper implantation technique is critical for the effective delivery of the active compounds.
-
Restraint: Securely restrain the animal in a squeeze chute.
-
Sanitation: Clean the posterior aspect of the ear with a suitable disinfectant.[10]
-
Implantation Site: The implant should be placed subcutaneously in the middle third of the ear, between the skin and the cartilage.
-
Implanter Use: Use the specific implanter gun designed for the Revalor® product. Insert the needle to its full extent, depress the trigger, and withdraw the needle.
-
Post-Implantation Check: Palpate the ear to ensure the implant is properly placed in a linear fashion.
Data Collection and Measurements
-
Body Weight (BW): Individual animal weights should be recorded at the beginning of the trial (initial BW) and at regular intervals (e.g., every 28 days) throughout the feeding period. A final body weight should be taken before shipping for slaughter.[11]
-
Average Daily Gain (ADG): Calculated as: (Final BW - Initial BW) / Days on Feed.[12]
-
Dry Matter Intake (DMI): Daily feed offered to each pen should be recorded, and any refused feed should be weighed back to calculate the total DMI per pen. This is then averaged per animal.[12]
Several metrics can be used to evaluate feed efficiency:
-
Feed Conversion Ratio (FCR): Calculated as: Total DMI / Total BW Gain. A lower FCR indicates better feed efficiency.
-
Residual Feed Intake (RFI): The difference between an animal's actual feed intake and its expected feed intake based on its body weight and growth rate. More efficient animals have a lower or negative RFI.
-
Residual Average Daily Gain (RADG): The difference between an animal's actual ADG and its predicted ADG based on its DMI and body weight. More efficient animals have a higher RADG.
Data should be collected at a licensed abattoir by trained personnel.
-
Hot Carcass Weight (HCW): The weight of the carcass after slaughter and removal of the head, hide, and internal organs.[13]
-
Dressing Percentage: Calculated as: (HCW / Final Live Weight) x 100.
-
Ribeye Area (REA): The cross-sectional area of the longissimus dorsi muscle measured between the 12th and 13th ribs.[14]
-
Backfat Thickness: The depth of subcutaneous fat measured at the 12th rib.[14]
-
Marbling Score: An assessment of the amount of intramuscular fat within the ribeye muscle, which is a primary determinant of USDA Quality Grade.[14]
-
USDA Yield Grade: A composite score that estimates the yield of boneless, closely trimmed retail cuts from the carcass, calculated using HCW, REA, backfat thickness, and kidney, pelvic, and heart (KPH) fat.[14]
Statistical Analysis
Data should be analyzed using appropriate statistical software. The effects of the implant treatment on performance and carcass traits should be analyzed using an analysis of variance (ANOVA) with the block included as a random effect. Pen should be considered the experimental unit. A p-value of < 0.05 is typically considered statistically significant.[15]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Revalor® on Feedlot Performance (Least Squares Means)
| Parameter | Control | Revalor® | P-value |
| Initial Body Weight (lbs) | |||
| Final Body Weight (lbs) | |||
| Average Daily Gain (lbs/day) | |||
| Dry Matter Intake (lbs/day) | |||
| Feed Conversion Ratio |
Table 2: Effect of Revalor® on Carcass Characteristics (Least Squares Means)
| Parameter | Control | Revalor® | P-value |
| Hot Carcass Weight (lbs) | |||
| Dressing Percentage (%) | |||
| Ribeye Area (in²) | |||
| 12th Rib Backfat (in) | |||
| Marbling Score¹ | |||
| USDA Yield Grade | |||
| USDA Quality Grade (% Choice) | |||
| ¹Marbling Score: e.g., 400 = Slight⁰⁰, 500 = Small⁰⁰ |
Mandatory Visualizations
Signaling Pathway of Revalor® in Bovine Muscle
Caption: Signaling pathway of Revalor® (TBA and E2) in bovine muscle cells.
Experimental Workflow for Revalor® Efficacy Study
Caption: Experimental workflow for a Revalor® efficacy study in feedlot cattle.
References
- 1. The impact of estradiol and/or trenbolone acetate on the metabolome and skeletal muscle metabolism of beef cattle - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 2. pbsanimalhealth.com [pbsanimalhealth.com]
- 3. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation state of muscle satellite cells isolated from steers implanted with a combined trenbolone acetate and estradiol implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A randomized trial and multisite pooled trial analyses comparing effects of two hormonal implant programs and differing days-on-feed on carcass characteristics and feedlot performance of beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 10. beefresearch.org [beefresearch.org]
- 11. Nutrition and Management of Feedlot Cattle to Optimize Performance, Carcass Value and Environmental Compatibility (NCT192) | National Agricultural Library [nal.usda.gov]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. extension.missouri.edu [extension.missouri.edu]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Carcass Composition Following Revalor® Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revalor®, a widely utilized growth-promoting implant in the beef industry, is a combination of the synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2). Its administration is known to significantly enhance muscle growth and improve feed efficiency in cattle.[1] Accurate assessment of the resulting changes in carcass composition is crucial for research and development in animal science and for optimizing beef production. These application notes provide detailed protocols for various techniques used to evaluate carcass composition in cattle treated with Revalor®, along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.
I. Techniques for Carcass Composition Assessment
The evaluation of carcass composition can be broadly categorized into direct and indirect methods. Direct methods, while highly accurate, are invasive and involve the physical and chemical separation of carcass components. Indirect methods are non-invasive and predict carcass composition based on various physical properties.
A. Direct Methods
1. Physical Dissection
This is the gold standard for determining the precise weight of muscle, fat, and bone in a carcass. It involves the meticulous separation of the carcass into its constituent tissues.
2. Chemical Analysis
This method determines the chemical composition of the carcass, including moisture, protein, fat (lipid), and ash content. It is highly accurate but destructive and labor-intensive.
B. Indirect (Non-Invasive) Methods
1. Real-Time Ultrasound (RTU)
Ultrasound technology is a widely used, non-invasive method for estimating carcass traits in live animals.[1][2] It utilizes sound waves to create images of internal body structures, allowing for the measurement of key indicators of carcass composition.[1]
2. Dual-Energy X-ray Absorptiometry (DXA)
DXA is a rapid and accurate non-invasive technique that measures bone mineral content, fat mass, and lean mass by assessing the differential attenuation of two X-ray beams.[3]
3. Bioelectrical Impedance Analysis (BIA)
BIA is a non-invasive method that estimates body composition based on the principle that lean tissue, with its higher water content, conducts electricity more easily than fat tissue.[4]
II. Experimental Protocols
Protocol 1: Real-Time Ultrasound (RTU) Assessment
Objective: To non-invasively estimate ribeye area, backfat thickness, and intramuscular fat percentage (marbling) in live cattle.
Materials:
-
Real-time ultrasound scanner with a 3.5 to 5.0 MHz linear array transducer
-
Standoff pad
-
Vegetable oil or other acoustic couplant
-
Clippers
-
Animal handling facilities (squeeze chute)
-
Computer with image analysis software
Procedure:
-
Animal Preparation: Secure the animal in a squeeze chute to minimize movement.[5] Clip the hair from the scanning areas (between the 12th and 13th ribs and over the rump) to ensure good transducer contact.[6]
-
Acoustic Coupling: Apply a generous amount of acoustic couplant (vegetable oil) to the clipped areas to eliminate air pockets between the transducer and the animal's skin.
-
Image Acquisition:
-
Ribeye Area (REA) and Backfat Thickness (BF): Place the transducer perpendicular to the longissimus dorsi (ribeye) muscle between the 12th and 13th ribs.[2] Capture a cross-sectional image.
-
Rump Fat Thickness: Place the transducer over the rump, between the hooks and pins, to measure fat depth.[1]
-
Intramuscular Fat (IMF %): Capture four longitudinal images parallel to the backbone between the 12th and 13th ribs.[6]
-
-
Image Analysis: Use specialized software to interpret the captured images.
-
Trace the boundary of the longissimus dorsi muscle to calculate the ribeye area (in square inches).
-
Measure the fat depth over the ribeye at a point three-fourths of the lateral length of the muscle.
-
The software will analyze the pixel intensity and distribution within the longitudinal images to estimate the percentage of intramuscular fat, which correlates with marbling score.[1]
-
Protocol 2: Dual-Energy X-ray Absorptiometry (DXA)
Objective: To determine the bone mineral content, fat mass, and lean mass of a beef carcass.
Materials:
-
DXA scanner calibrated for large animal carcasses
-
Platform or table to support the carcass
-
Computer with DXA analysis software
Procedure:
-
Carcass Preparation: After slaughter and dressing, split the carcass into two halves.
-
Scanning: Place one half of the chilled carcass on the DXA scanner table.
-
Data Acquisition: Initiate the scan according to the manufacturer's instructions. The scanner will pass over the entire carcass, emitting two different energy level X-rays.
-
Data Analysis: The software analyzes the differential attenuation of the X-rays to generate a composite image and quantify bone mineral content, fat mass, and lean soft tissue mass in grams or kilograms.[7] The software can also provide regional composition analysis.
Protocol 3: Bioelectrical Impedance Analysis (BIA)
Objective: To estimate carcass lean and fat mass based on electrical conductivity.
Materials:
-
Four-terminal BIA analyzer
-
Needle electrodes
-
Non-conductive surface
Procedure:
-
Animal/Carcass Preparation: For live animal measurements, the animal should be fasted from feed and water for approximately 20 hours.[8] The animal is sedated and placed on its side on a non-conductive surface.[8] For carcass analysis, the measurements are taken on the hot or chilled carcass.
-
Electrode Placement: Insert two source electrodes and two receiving electrodes. A common placement for whole-body measurement in live cattle involves placing electrodes in the metacarpal and metatarsal regions.[8]
-
Measurement: Connect the BIA analyzer to the electrodes and record the resistance (R) and reactance (Xc) values.
-
Data Calculation: Use prediction equations that incorporate the resistance and reactance values, along with other variables such as body weight and body length, to estimate total body water, fat-free mass, and fat mass.[8][9]
Protocol 4: Chemical Analysis of Carcass Composition
Objective: To determine the precise percentage of water, protein, lipid (fat), and ash in the carcass.
Materials:
-
Industrial meat grinder
-
Homogenizer
-
Freeze-dryer
-
Soxhlet extraction apparatus or similar lipid extraction system
-
Kjeldahl or Dumas apparatus for protein analysis
-
Muffle furnace for ash analysis
-
Analytical balance
Procedure:
-
Carcass Homogenization: After recording the hot carcass weight, the entire half-carcass (or a representative sample joint like the 9th-10th-11th rib section) is ground multiple times to achieve a homogenous mixture.[10][11]
-
Sample Preparation: A representative subsample of the homogenate is taken for analysis.
-
Moisture Determination: Weigh a sample before and after freeze-drying to determine the water content.
-
Lipid (Fat) Extraction: Extract the lipid from a dried sample using a solvent (e.g., petroleum ether) in a Soxhlet apparatus. The weight difference before and after extraction gives the lipid content.
-
Protein Determination: Analyze the nitrogen content of a fat-free, dried sample using the Kjeldahl or Dumas method. Convert the nitrogen content to crude protein content using a conversion factor (typically 6.25).
-
Ash Determination: Incinerate a sample in a muffle furnace at a high temperature (e.g., 600°C) until all organic matter is burned off. The remaining inorganic residue is the ash content.
-
Calculation: Express the weight of each component (water, protein, lipid, ash) as a percentage of the initial sample weight.
III. Quantitative Data on Revalor® Effects
The use of Revalor® implants generally leads to increased growth performance and alterations in carcass composition. The following tables summarize typical quantitative effects observed in research studies.
Table 1: Effects of Revalor® Implants on Carcass Characteristics in Steers
| Carcass Trait | Control (No Implant) | Revalor-IS/S | Revalor-XS |
| Hot Carcass Weight (lbs) | 750 | 835 | 835 |
| Rib Fat Thickness (in) | 0.50 | 0.58 | 0.58 |
| Longissimus (Ribeye) Area (in²) | 12.8 | 13.5 | 13.5 |
| Marbling Score¹ | 5.2 (Small⁵²) | 4.8 (Slight⁸⁰) | 4.8 (Slight⁸⁰) |
Data adapted from a study on finishing steers.[12] ¹Marbling Score: 4.0-4.99 = Slight, 5.0-5.99 = Small.
Table 2: Effects of Revalor® Implants on Carcass Characteristics in Heifers
| Carcass Trait | Control (No Implant) | Revalor-IH |
| Hot Carcass Weight (kg) | 355 | 359 |
| 12th-rib fat (cm) | 1.32 | 1.34 |
| LM area (cm²) | 92.3 | 91.0 |
| Marbling Score¹ | 533 (Small³³) | 552 (Small⁵²) |
Data adapted from a study on finishing heifers.[13] ¹Marbling Score: 500-599 = Small.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The anabolic effects of Revalor® are mediated through the interaction of trenbolone acetate and estradiol with their respective receptors in skeletal muscle, leading to a cascade of molecular events that promote muscle protein synthesis and inhibit protein degradation.
References
- 1. Ultrasound Scanning Beef Cattle for Body Composition | Mississippi State University Extension Service [extension.msstate.edu]
- 2. uaex.uada.edu [uaex.uada.edu]
- 3. Non-invasive methods for the determination of body and carcass composition in livestock: dual-energy X-ray absorptiometry, computed tomography, magnetic resonance imaging and ultrasound: invited review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bioelectrical Impedance Analysis (BIA) to Assess Carcass Composition and Nutrient Retention in Rabbits from 25 to 77 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thecattlesite.com [thecattlesite.com]
- 6. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of bioelectrical impedance to predict carcass composition of Holstein steers at 3, 6, 9, and 12 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of methods to evaluate the chemical composition of carcass from beef cattle | Advances in Animal Biosciences | Cambridge Core [cambridge.org]
- 11. aei.pitt.edu [aei.pitt.edu]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Revalor-200 in Long-Fed Finishing Heifers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Revalor®-200 is a hormonal implant utilized in the beef industry to enhance the rate of weight gain and improve feed efficiency in steers and heifers fed in confinement for slaughter.[1][2][3] It is a combination implant containing a potent synthetic androgen, Trenbolone (B1683226) Acetate (B1210297) (TBA), and a natural estrogen, Estradiol (B170435) (E2). Each dose consists of 10 pellets, delivering a total of 200 mg of trenbolone acetate and 20 mg of estradiol in a slow-release formulation.[2][4][5] This combination is considered a high-dose implant, often used as a terminal implant in long-fed re-implant programs to maximize growth performance in the final finishing phase.[4]
Mechanism of Action
The anabolic effects of Revalor-200 are a result of the synergistic action of its two components, Trenbolone Acetate (TBA) and Estradiol (E2), on bovine skeletal muscle. Both hormones bind to specific receptors within muscle tissue to initiate signaling cascades that promote muscle growth (hypertrophy).[1][6]
-
Trenbolone Acetate (TBA): As a potent androgen, TBA binds to the Androgen Receptor (AR) in muscle cells. This interaction is a primary driver of increased muscle protein synthesis and reduced protein degradation.[1]
-
Estradiol (E2): The estrogenic component, E2, acts through multiple receptors, including the classical Estrogen Receptor-α (ESR1/ERα), the G-protein coupled estrogen receptor (GPER1), and the IGF-1 receptor (IGFR1).[1] A key mechanism of E2 is the stimulation of Insulin-like Growth Factor-1 (IGF-1) production within the muscle tissue.[1][7]
The combined action of TBA and E2 leads to an increase in the number of muscle satellite cells, which are muscle stem cells essential for repair and growth.[1] The elevated levels of local IGF-1, stimulated by the hormones, further promote the proliferation of these satellite cells and enhance protein synthesis, leading to significant muscle accretion.[1]
Efficacy and Performance Data
The application of Revalor-200, particularly within a re-implant strategy, has been shown to significantly improve growth performance and carcass weights in long-fed finishing heifers compared to single, long-acting implants or Revalor-200 used alone from day 0.
Studies comparing a re-implant strategy of Revalor-IH (80 mg TBA, 8 mg E2) followed by Revalor-200 (IH/200) against a single Revalor-200 implant or a single long-acting Revalor-XH implant (200 mg TBA, 20 mg E2) demonstrate the efficacy of a tiered hormonal dose. While no significant differences were observed in live final body weight or average daily gain (ADG) in some studies[3][6], the IH/200 strategy consistently shows improved feed conversion and carcass-adjusted final body weight.[3][6]
Table 1: Comparative Growth Performance in Finishing Heifers (138-Day Study)
| Parameter | Revalor-200 (Day 0) | Revalor-IH/200 (Day 0/56) | Revalor-XH (Day 0) |
|---|---|---|---|
| Initial BW (kg) | 410 | 410 | 410 |
| Final Live BW (kg) | 630 | 637 | 630 |
| Carcass-Adjusted Final BW (kg) | 630 | 637 | 630 |
| Live ADG ( kg/day ) | 1.60 | 1.64 | 1.60 |
| Carcass-Adjusted ADG ( kg/day ) | 1.60 | 1.64 | 1.60 |
| Feed Efficiency (G:F) | 0.140 | 0.146 | 0.140 |
Data synthesized from Bundy et al. and Carlson et al.[3][6]
The use of an aggressive re-implant strategy involving Revalor-200 as the terminal implant typically results in heavier carcasses with larger muscle areas.[3][6][8] However, this can be associated with a reduction in marbling scores compared to non-implanted heifers or less aggressive implant protocols.[1][2][9]
Table 2: Comparative Carcass Characteristics in Finishing Heifers (138-Day Study)
| Parameter | Revalor-200 (Day 0) | Revalor-IH/200 (Day 0/56) | Revalor-XH (Day 0) |
|---|---|---|---|
| Hot Carcass Weight (kg) | 393 | 397 | 393 |
| Dressing Percentage (%) | 62.1 | 62.7 | 62.2 |
| Longissimus Muscle Area (cm²) | 87.7 | 90.9 | 88.7 |
| 12th-Rib Fat Thickness (cm) | No significant difference | No significant difference | No significant difference |
| Marbling Score | No significant difference | No significant difference | No significant difference |
| Calculated USDA Yield Grade | 3.82 | 3.63 | - |
Data synthesized from Bundy et al. and Carlson et al.[3][6]
In a separate, larger study over 184 days, a re-implant program of Revalor-200 on day 0 and day 90 (200/200) resulted in the heaviest hot carcass weights and largest Longissimus muscle area compared to both an IH/200 strategy and two different long-acting single implants.[8] This aggressive 200/200 strategy also led to a significant reduction in marbling score.[8]
Safety and Handling
-
Warnings: For animal treatment only. Not for use in humans. Revalor-200 is not to be used in animals intended for subsequent breeding or in dairy animals.[1][2] It is not approved for re-implantation with itself or any other implant in heifers fed for slaughter.[5]
-
Implantation Site: Implants must be administered subcutaneously in the ear only. Any other location is a violation of Federal Law.[1][2] The implanted site must not be salvaged for human or animal food.[1]
-
Withdrawal Period: No withdrawal period is required when the product is used according to the label.[3]
-
Storage: Store unopened product at or below 25°C (77°F) and avoid excessive heat and humidity. Opened cartridges may be stored in the foil pouch, protected from light, in a refrigerator (2-8°C / 36-47°F) for up to 6 months.[2][4]
Protocols
Experimental Protocol: Evaluating Implant Strategies in Finishing Heifers
This protocol outlines a generalized methodology for a randomized complete block design experiment to compare the efficacy of different implant strategies involving Revalor-200.
-
Animal Selection and Acclimation:
-
Select a cohort of uniform, crossbred beef heifers (e.g., n=300) of similar age, genetics, and initial body weight (e.g., ~320 kg).
-
House heifers in pens (e.g., 10 heifers/pen) for an acclimation period of at least 14 days. Provide ad libitum access to water and a common receiving diet.
-
Exclude animals that are visually ill or lame.[10]
-
-
Experimental Design and Treatment Allocation:
-
Use a randomized complete block design. Block animals by initial body weight to reduce variation.
-
Within each block, randomly assign pens to one of the following example treatment groups:
-
Pen serves as the experimental unit.
-
-
Implantation Procedure:
-
Restrain each animal in a squeeze chute.
-
Administer the assigned implant subcutaneously on the posterior aspect of the middle third of the ear, following the detailed procedure in Protocol 2.0.
-
For re-implant groups (T3), repeat the procedure on the specified day (e.g., day 90) in the alternate ear or a different location in the same ear.
-
-
Diet and Feeding Management:
-
Provide all pens with a common finishing diet formulated to meet or exceed NRC requirements for growing heifers.
-
A typical diet may consist of dry-rolled corn, wet distillers grains, corn silage, and a supplement package.[9]
-
Deliver feed once daily and ensure ad libitum access. Record daily feed delivery per pen and refusals as necessary to calculate Dry Matter Intake (DMI).
-
-
Data Collection and Measurements:
-
Live Performance:
-
Record individual animal body weights at the start of the trial (Day 0), at re-implant, and at the end of the feeding period (e.g., Day 184).
-
Calculate Average Daily Gain (ADG) and Feed Efficiency (Gain:Feed ratio).
-
-
Carcass Data:
-
Collect the following data for each animal: Hot Carcass Weight (HCW), Longissimus Muscle (LM) area, 12th-rib fat thickness, and marbling score (e.g., by a certified grader or camera system).
-
Calculate Dressing Percentage (DP) and USDA Yield Grade.
-
-
Statistical Analysis:
-
Analyze data using a mixed model procedure (e.g., PROC MIXED in SAS).
-
The model should include the fixed effect of implant treatment and the random effect of block.
-
Use the pen as the experimental unit. Set the level of significance at P < 0.05.
-
Protocol: Subcutaneous Ear Implantation
This procedure should be followed to ensure proper administration of Revalor-200.
-
Restraint: Securely restrain the animal in a head gate or squeeze chute to minimize movement and allow safe access to the ear.
-
Hygiene: Identify the implantation site on the posterior aspect (back) of the ear. Cleanse the skin at the needle puncture site. The site should be subcutaneous, between the skin and cartilage in the middle third of the ear.
-
Loading the Applicator: Load the Revalor cartridge into the implant applicator according to the manufacturer's instructions.
-
Insertion:
-
Grasp the ear and insert the needle tip subcutaneously at the designated clean site. Do not penetrate the cartilage.
-
Advance the needle fully under the skin until the full length of the needle is inserted.
-
Begin depressing the trigger of the applicator, allowing the pellets to be deposited in a single row as you slowly withdraw the needle.
-
-
Verification:
-
After withdrawing the needle, gently palpate the skin over the implant site to confirm that the pellets have been properly deposited in a straight line and are not bunched or crushed.
-
Inspect the tip of the needle to ensure no pellets remain.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. merck-animal-health.ca [merck-animal-health.ca]
- 5. DailyMed - REVALOR-200- trenbolone acetate and estradiol implant [dailymed.nlm.nih.gov]
- 6. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. "Summary of Implant Programs for Feedlot Heifers using Synovex® Plus™ o" by Casey Macken, Todd Milton et al. [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Revalor-G in Pasture-Based Cattle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Revalor®-G is a growth-promoting implant utilized in pasture cattle to enhance the rate of weight gain.[1] It contains a combination of 40 mg of trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and 8 mg of estradiol (B170435) (E2), a natural estrogen.[2][3] This combination has been demonstrated to improve average daily gain (ADG) in steers and heifers on various forage types.[2] These application notes provide detailed protocols for the use of Revalor®-G in a research setting, summarize expected performance outcomes, and describe the underlying physiological mechanisms of action.
Quantitative Performance Data
The efficacy of Revalor®-G has been evaluated in numerous pasture-based studies. The following tables summarize the expected improvements in average daily gain (ADG) compared to non-implanted control cattle.
Table 1: Summary of Average Daily Gain (ADG) in Steers Implanted with Revalor®-G
| Study Reference | Animal Type | Pasture Type | Study Duration (Days) | Control ADG (lbs/day) | Revalor®-G ADG (lbs/day) | ADG Improvement (lbs/day) |
| Merck Animal Health[2] | Stocker Cattle | Various | Various | Not Specified | +0.15 to +0.20 (approx.)* | 23 lbs total gain |
| Johns J.T., et al., 2000[4] | Steers | Not Specified | 130 | 1.03 | 1.40 | +0.37 |
| Berthiaume et al.[5] | Steers | Forage-based diet | Not Specified | 0.74 kg/d (1.63 lbs/d) | 1.18 kg/d (2.60 lbs/d) | +0.44 kg/d (+0.97 lbs/d) |
*Calculated based on an average additional gain of 23 lbs over a typical grazing period of 120-150 days.
Table 2: Comparative Performance of Revalor®-G in Heifers
| Study Reference | Animal Type | Pasture Type | Study Duration (Days) | Control ADG (lbs/day) | Revalor®-G ADG (lbs/day) | ADG Improvement (lbs/day) |
| Kuhl and Blasi, 1998[6] | Heifers | Irrigated Rye | 151 | 1.50 | 1.64 | +0.14 |
| Griffin et al., 2017[7] | Yearling Heifers | Native Sandhills Range | 164 (approx.) | 0.64 kg/d (1.41 lbs/d) | 0.68 kg/d (1.50 lbs/d) | +0.04 kg/d (+0.09 lbs/d) |
Note: Performance can vary based on forage quality, cattle genetics, and overall animal health.
Molecular Mechanism of Action
The synergistic action of trenbolone acetate and estradiol enhances muscle growth through genomic and non-genomic pathways. The primary mechanism involves the stimulation of Insulin-like Growth Factor 1 (IGF-1), a potent mitogen for muscle cells.[8][9]
-
Trenbolone Acetate (TBA): Binds to the Androgen Receptor (AR) in muscle cells.
-
Estradiol (E2): Binds to the Estrogen Receptor Alpha (ERα) in muscle cells.[8]
This receptor binding initiates a signaling cascade that increases the local expression of IGF-1 in the muscle.[10][11] Circulating IGF-1 levels are also elevated, partly due to increased hepatic production.[11][12] IGF-1 then binds to its receptor (IGF-1R) on muscle satellite cells, activating downstream signaling pathways that promote cell proliferation and protein synthesis, leading to muscle hypertrophy.[8][10]
Experimental Protocols
The following protocols provide a framework for conducting pasture-based cattle research using Revalor®-G.
Animal Selection and Acclimation
-
Selection: Select healthy steers or heifers of similar age, weight, and genetic background. Exclude animals with pre-existing health conditions.
-
Identification: Uniquely identify each animal using ear tags.
-
Acclimation: Allow animals to acclimate to the pasture and handling facilities for a minimum of 14 days prior to the start of the experiment.
-
Initial Weigh-in: Weigh all animals on two consecutive days at the beginning of the trial to establish an accurate baseline weight.
Experimental Design
-
Randomization: Randomly assign animals to either a control group (no implant) or a treatment group (Revalor®-G implant). Ensure equal distribution of initial body weight across groups.
-
Control Group: The control group should be managed identically to the treatment group, with the exception of receiving the implant.
-
Treatment Group: Animals in this group will receive one Revalor®-G implant at the start of the study.
-
Re-implantation: Re-implantation with Revalor®-G is not an approved practice.[13][14]
Revalor®-G Implantation Protocol
Materials:
-
Revalor®-G implant cartridges[1]
-
Revalor® implant applicator gun[15]
-
Sharp needles for applicator[16]
-
Chlorhexidine or other suitable disinfectant solution[16]
-
Gauze or cleaning sponges[16]
-
Proper animal restraint (chute or headgate)
Procedure:
-
Preparation: Ensure all equipment is clean and disinfected. Load a Revalor®-G cartridge into the applicator gun as per the manufacturer's instructions.[15][16]
-
Restraint: Securely restrain the animal in a chute to minimize movement and allow safe access to the ear.[1]
-
Site Selection: Identify the implantation site on the posterior aspect (back) of the ear, in the middle third, between the skin and the cartilage.[1][16] Avoid blood vessels, previous implant sites, and ear tags.[16]
-
Sanitization: Thoroughly clean and disinfect the skin at the insertion site.[1][16]
-
Insertion: Insert the needle subcutaneously, pointing towards the tip of the ear, for its full length. Do not puncture the cartilage.[13]
-
Deposition: Depress the trigger fully to deposit the implant pellets in a single row as the needle is withdrawn.[15]
-
Verification: Palpate the ear to confirm the implant is correctly placed under the skin and is not bunched or crushed.[16]
-
Post-Implantation: Disinfect the needle between each animal.[16]
Data Collection and Analysis
-
Average Daily Gain (ADG): Calculate ADG for each weigh period and for the overall study duration.
-
Statistical Analysis: Analyze performance data (final body weight, ADG) using appropriate statistical methods, such as an Analysis of Variance (ANOVA), with the individual animal as the experimental unit.[13]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pasture-based Revalor®-G research trial.
References
- 1. Revalor®-G [dailymed.nlm.nih.gov]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. msd-animal-health.co.za [msd-animal-health.co.za]
- 4. merck-animal-health.ca [merck-animal-health.ca]
- 5. Effect of High Potency Growth Implants on Average Daily Gain of Grass-Fattened Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newprairiepress.org [newprairiepress.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of a combined trenbolone acetate and estradiol implant on steady-state IGF-I mRNA concentrations in the liver of wethers and the longissimus muscle of steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. Impact of growth implants and low-level tannin supplementation on enteric emissions and nitrogen excretion in grazing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msd-animal-health.com [msd-animal-health.com]
- 15. merck-animal-health.ca [merck-animal-health.ca]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Re-implanting Strategies with Revalor®-S in Steers
For Research, Scientific, and Drug Development Professionals
Disclaimer: These application notes and protocols are intended for research and informational purposes only. The U.S. Food and Drug Administration (FDA) label for Revalor®-S states that it is "Not approved for repeated implantation (re-implantation) with this or any other cattle ear implant in growing beef steers fed in confinement for slaughter. Safety and effectiveness following re-implantation have not been evaluated."[1][2] All research should be conducted in accordance with institutional and regulatory guidelines.
Introduction
Revalor®-S is a steroidal implant containing trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2) used in the beef industry to enhance growth performance in feedlot steers.[3] It is formulated to increase the rate of weight gain and improve feed efficiency.[1][2] While the official label does not approve of re-implantation, various studies have explored strategies involving the sequential use of implants to optimize performance over longer feeding periods. This document outlines protocols and data from such research, focusing on the common strategy of an initial, lower-dose implant followed by a terminal Revalor®-S implant.
Composition of Revalor®-S
Each implant of Revalor®-S consists of 6 pellets, delivering a total of:
Mechanism of Action: Signaling Pathways
The synergistic action of trenbolone acetate and estradiol promotes muscle growth through complex signaling pathways. The primary mechanism involves the modulation of Insulin-like Growth Factor-I (IGF-I) and its downstream effects on protein synthesis and satellite cell proliferation.
IGF-I Signaling Pathway in Muscle Hypertrophy
Caption: TBA and Estradiol stimulate the IGF-I signaling cascade.
Experimental Protocols for Re-Implantation Strategies
The most commonly researched re-implanting strategy involves an initial implant of Revalor®-IS, followed by a terminal implant of Revalor®-S.
Experimental Design: Revalor®-IS followed by Revalor®-S
This protocol is based on methodologies from comparative studies evaluating implant strategies in finishing steers.[4][5][6][7]
-
Objective: To evaluate the effect of a re-implant strategy on the performance and carcass characteristics of finishing steers compared to a single implant or no implant.
-
Animals: Yearling steers (e.g., English x Continental crossbreds) with an initial body weight of approximately 670-690 lbs.[4][7]
-
Housing: Steers are housed in soil-surfaced pens with adequate space and access to feed and water.
-
Acclimation: Animals are acclimated to the facility and diet for a minimum of 14 days prior to the initiation of the experiment.[4]
-
Randomization: Steers are blocked by weight and randomly assigned to treatment groups. Pens are the experimental unit.
Treatment Groups:
-
Control: No implant administered.
-
Revalor®-IS / Revalor®-S (Re-implant):
-
Comparative Groups (Optional):
Implantation Procedure:
-
Restraint: Suitably restrain the animal to allow access to the ear.
-
Site Preparation: Cleanse the skin on the posterior aspect of the ear at the implantation site.
-
Implantation: The implant is placed subcutaneously between the skin and cartilage in the middle third of the ear using the appropriate implanting tool. Care must be taken to avoid major blood vessels.
Data Collection:
-
Performance Data:
-
Individual body weights are recorded at the start of the trial, at the time of re-implantation, and at the end of the feeding period (e.g., Day 1, Day 75, Day 177).[4]
-
Feed intake (Dry Matter Intake, DMI) is recorded on a pen basis daily.
-
Average Daily Gain (ADG) and Feed-to-Gain ratio (F:G) are calculated.
-
-
Carcass Data:
Experimental Workflow
Caption: Workflow for a re-implant strategy experiment.
Quantitative Data Summary
The following tables summarize performance and carcass data from studies comparing a Revalor®-IS/S re-implant strategy with other implant protocols.
Table 1: Effects of Re-implanting on Steer Performance (Carcass-Adjusted)
| Treatment Group | Initial BW (lbs) | Final BW (lbs) | DMI (lbs/day) | ADG (lbs/day) | F:G Ratio |
| No Implant Control | 671 | 1205 | 21.7 | 3.00 | 7.23 |
| Revalor®-IS / Revalor®-S | 671 | 1332 | 23.8 | 3.73 | 6.38 |
| Revalor®-XS (Single Implant) | 671 | 1346 | 24.7 | 3.80 | 6.50 |
| Data adapted from a study with a 177-day feeding period and re-implantation on day 75.[4] |
Table 2: Effects of Re-implanting on Carcass Characteristics
| Treatment Group | HCW (lbs) | Marbling Score¹ | 12th Rib Fat (in) | Ribeye Area (in²) | % Choice or Higher |
| No Implant Control | 760 | 520 | 0.51 | 12.8 | 75.0% |
| Revalor®-IS / Revalor®-S | 839 | 490 | 0.53 | 13.9 | 58.3% |
| Revalor®-XS (Single Implant) | 848 | 493 | 0.54 | 14.1 | 66.7% |
| ¹Marbling Score: 400-499 = Small, 500-599 = Modest.[7] | |||||
| Data adapted from studies with feeding periods of 157-177 days.[4][7] A decrease in marbling score and the percentage of carcasses grading Choice or higher is a noted effect of TBA/E2 implants.[1][2] |
Conclusions for Research Applications
-
Performance: Re-implanting strategies utilizing Revalor®-IS followed by Revalor®-S have been shown in research settings to significantly increase average daily gain, dry matter intake, and improve feed efficiency compared to non-implanted steers.[4]
-
Comparison to Long-Acting Implants: The performance of a Revalor®-IS/S re-implant program is often comparable to that of a single, delayed-release Revalor®-XS implant.[4][7] In some cases, Revalor®-XS has shown slightly greater final weights and hot carcass weights.[5]
-
Carcass Impact: As with other aggressive implant strategies, the use of a Revalor®-IS/S program can lead to increased hot carcass weights and larger ribeye areas. However, it may also result in a lower marbling score and a reduced percentage of carcasses achieving USDA Choice or Prime quality grades when compared to non-implanted cattle.[4]
-
Regulatory Status: It is imperative for all researchers and professionals to be aware that re-implanting with Revalor®-S is not an approved use according to the product's FDA label.[1][2] The protocols and data presented here are for scientific investigation and do not constitute a recommendation for off-label use.
References
- 1. DailyMed - REVALOR-S- trenbolone acetate and estradiol implant [dailymed.nlm.nih.gov]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. msd-animal-health.com [msd-animal-health.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
Application Notes and Protocols for Evaluating Meat Quality in Revalor-Treated Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of meat quality in cattle treated with Revalor implants. Revalor, a growth-promoting implant containing trenbolone (B1683226) acetate (B1210297) and estradiol, is utilized to enhance weight gain and feed efficiency in beef cattle.[1][2] Understanding its impact on final meat quality is crucial for optimizing production practices and meeting consumer expectations.
The following sections detail the methodologies for assessing key meat quality attributes, including tenderness, marbling, color, and pH, as well as sensory characteristics.
Data Presentation
Quantitative data from meat quality evaluations should be summarized for clear comparison between Revalor-treated and control groups. The following tables provide a template for organizing these findings.
Table 1: Warner-Bratzler Shear Force (WBSF) for Tenderness Evaluation
| Treatment Group | Sample Size (n) | Mean WBSF (kg) | Standard Deviation | P-value |
| Control | ||||
| Revalor-Treated |
Table 2: Marbling Score and Carcass Characteristics
| Treatment Group | Sample Size (n) | Mean Marbling Score¹ | Hot Carcass Weight (kg) | Ribeye Area (cm²) |
| Control | ||||
| Revalor-Treated | ||||
| ¹Based on USDA, AUS-MEAT, or BMS grading systems.[3][4] |
Table 3: Meat Color and pH Measurements
| Treatment Group | Sample Size (n) | L* (Lightness) | a* (Redness) | b* (Yellowness) | Ultimate pH (24h post-mortem) |
| Control | |||||
| Revalor-Treated |
Table 4: Sensory Panel Evaluation
| Treatment Group | Sample Size (n) | Tenderness Rating² | Juiciness Rating² | Flavor Rating² | Overall Acceptability² |
| Control | |||||
| Revalor-Treated | |||||
| ²Based on a structured scale (e.g., 1-8 or 1-100).[5] |
Experimental Protocols
Protocol for Warner-Bratzler Shear Force (WBSF) Measurement
The Warner-Bratzler shear force test is the most widely accepted method for objectively measuring meat tenderness.[6][7] It quantifies the force required to shear a standardized core of cooked meat.
Materials:
-
Warner-Bratzler shear device or a texture analyzer with a V-shaped shear blade.[8]
-
Cooking equipment (e.g., clamshell grill, water bath).
-
Thermometer.
-
Coring device (1.27 cm diameter).[8]
-
Vacuum packaging system.
-
Chilling unit (2 to 5°C).[8]
Procedure:
-
Sample Collection and Preparation:
-
Collect steak samples (e.g., Longissimus lumborum) from the carcasses of both Revalor-treated and control cattle at a consistent anatomical location.
-
Age the steaks under controlled conditions (e.g., vacuum-packaged at 2-4°C for 14 days) to allow for natural tenderization.
-
-
Cooking:
-
Thaw steaks at 2-4°C for 24 hours prior to cooking.
-
Cook steaks to a consistent internal temperature (e.g., 71°C) to ensure uniformity. Monitor the temperature with a thermometer.
-
-
Cooling:
-
After cooking, cool the steaks to room temperature.
-
Chill the steaks overnight at 2 to 5°C before coring to firm the meat for uniform core removal.[8]
-
-
Coring:
-
Shear Force Measurement:
-
Calibrate the Warner-Bratzler shear device according to the manufacturer's instructions.
-
Shear each core once through its center. The device will record the peak force in kilograms or pounds required to shear the sample.
-
Average the peak force values for all cores from a single steak to obtain the WBSF value for that sample.
-
Protocol for Marbling Score Evaluation
Marbling, or intramuscular fat, is a key determinant of beef quality grade and contributes to flavor and juiciness.[10][11]
Materials:
-
Standardized lighting.
-
Official marbling score reference cards (e.g., USDA, AUS-MEAT, or BMS).[3][4]
-
Alternatively, an approved instrument grading camera can be used.[12]
Procedure:
-
Carcass Preparation:
-
After slaughter, chill the carcasses for at least 24 hours.
-
At the 12th/13th rib interface, "rib" the carcass to expose the Longissimus dorsi (ribeye) muscle.
-
-
Visual Assessment:
-
Allow the exposed ribeye surface to "bloom" (develop its characteristic color) for approximately 15-30 minutes.
-
Under standardized lighting, a trained evaluator compares the amount and distribution of marbling in the ribeye muscle to the official reference standards.
-
Assign a marbling score based on the visual comparison. Different grading systems exist globally, such as the USDA (e.g., Select, Choice, Prime), AUS-MEAT (0-9), and the Japanese Beef Marbling Score (BMS, 1-12).[3][4][13]
-
-
Instrumental Assessment:
-
If using an instrument grading system, position the camera over the prepared ribeye surface according to the manufacturer's protocol.
-
The instrument will capture an image and use a computer algorithm to determine the marbling score.
-
Protocol for Meat Color and pH Measurement
Meat color is a critical factor influencing consumer purchasing decisions, while ultimate pH affects color, tenderness, and water-holding capacity.[14][15]
Materials:
-
Portable colorimeter (e.g., Minolta Chromameter) calibrated to a standard white tile.
-
pH meter with a probe suitable for meat.
-
Buffer solutions for pH meter calibration (pH 4.0 and 7.0).
Procedure:
-
Color Measurement:
-
At 24 hours post-mortem, allow a freshly cut surface of the Longissimus lumborum to bloom for 15-30 minutes.
-
Take multiple readings from different locations on the muscle surface using the colorimeter.
-
Record the CIE L* (lightness), a* (redness), and b* (yellowness) values.
-
-
pH Measurement:
-
Calibrate the pH meter using standard buffers.
-
At 24 hours post-mortem, insert the pH probe directly into the Longissimus lumborum muscle at a consistent depth.
-
Allow the reading to stabilize and record the ultimate pH (pHu). An optimal ultimate pH for beef is generally between 5.5 and 5.8.[15]
-
Protocol for Sensory Panel Evaluation
A trained sensory panel provides a comprehensive assessment of the eating quality of beef, including tenderness, juiciness, and flavor.[16][17]
Materials:
-
Controlled environment for sensory evaluation (e.g., individual booths with controlled lighting).[5]
-
Cooking equipment.
-
Sample presentation plates, properly coded.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation ballots (paper or digital).
Procedure:
-
Panelist Training:
-
Select and train panelists to identify and scale the intensity of various sensory attributes of beef (e.g., tenderness, juiciness, beef flavor, off-flavors).[18]
-
-
Sample Preparation and Cooking:
-
Prepare and cook steak samples from both treatment groups under identical conditions, as described in the WBSF protocol.
-
Cut the cooked steaks into standardized cube sizes (e.g., 1.5 cm x 1.5 cm), ensuring each panelist receives a sample from a similar anatomical location within the steak.
-
-
Evaluation:
-
Present the warm samples to the panelists in a randomized order with random three-digit codes to prevent bias.
-
Panelists will evaluate each sample for tenderness, juiciness, flavor intensity, and overall acceptability using a structured scale (e.g., an 8-point scale or a 100-point line scale).[5]
-
-
Data Analysis:
-
Collect the ballots and analyze the data statistically to determine if there are significant differences between the Revalor-treated and control groups for each sensory attribute.
-
Visualizations
Caption: Signaling pathway of Revalor's active components.
Caption: Experimental workflow for meat quality evaluation.
Caption: Logical relationship of Revalor and meat quality.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Revalor-G (Trenbolone Acetate and Estradiol) Implant for Pasture Cattle, 100 Count [atozvetsupply.com]
- 3. wagyu365.com [wagyu365.com]
- 4. What is marbling in meat? | Australian Butchers Guild [australianbutchersguild.com.au]
- 5. newprairiepress.org [newprairiepress.org]
- 6. agrilife.org [agrilife.org]
- 7. North American Piedmontese Cattle Association » North American Piedmontese Association (NAPA) - Piedmontese Beef Tenderness Attributes [piedmontese.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. meatscience.org [meatscience.org]
- 10. GoodBeef Index [goodbeefindex.org]
- 11. boothcreekwagyu.com [boothcreekwagyu.com]
- 12. beefresearch.org [beefresearch.org]
- 13. lets learn beef quality — GNCC Wagyu & Angus [gncc.com.au]
- 14. Quality of Cattle Meat and Its Compositional Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. trace.tennessee.edu [trace.tennessee.edu]
- 17. (Open Access) Performance assessment of a beef sensory panel (2018) | Alberto Brugiapaglia | 1 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
Performance Enhancements in Beef Cattle with Revalor® Implants: A Statistical Analysis and Guide for Researchers
Application Notes and Protocols for Drug Development Professionals and Scientists
Introduction
Revalor® implants, a combination of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E₂), are widely utilized in the beef industry to enhance growth performance and improve feed efficiency in cattle. This document provides a comprehensive overview of the statistical analysis of performance data from various Revalor® trials, detailed experimental protocols for conducting similar studies, and a visualization of the key signaling pathways involved. These application notes are intended for researchers, scientists, and drug development professionals working to understand and optimize anabolic implant strategies in beef cattle production. The data presented is compiled from multiple studies to offer a broad perspective on the efficacy of different Revalor® formulations.
I. Statistical Analysis of Performance Data
The following tables summarize the quantitative data from several key trials investigating the effects of different Revalor® implant strategies on the performance of finishing steers and heifers.
Table 1: Effect of Revalor® Implants on Growth Performance in Finishing Steers
| Implant Strategy | Initial BW (lb) | Final BW (lb) | ADG (lb/d) | DMI (lb/d) | F:G | Days on Feed |
| No Implant | 841 | 1208 | 2.91 | 21.6 | 7.45 | 116 |
| Revalor®-S | 842 | 1264 | 3.35 | 22.6 | 6.76 | 116 |
| Revalor®-IS/Revalor®-S | 549 | 1342 | 3.70 | 20.46 | 5.31 | 214[1] |
| Revalor®-XS | 549 | 1343 | 3.71 | 20.47 | 5.30 | 214[1] |
| Revalor®-IS -> Revalor®-200 | 625 | - | - | - | - | 215 |
| Revalor®-XS -> Revalor®-200 | 625 | - | - | - | - | 215 |
ADG: Average Daily Gain, DMI: Dry Matter Intake, F:G: Feed to Gain Ratio, BW: Body Weight. Data compiled from multiple sources.
Table 2: Influence of Revalor® Implants on Carcass Characteristics in Finishing Steers
| Implant Strategy | Hot Carcass Wt (lb) | Ribeye Area (in²) | Backfat (in) | Marbling Score¹ | USDA Yield Grade |
| No Implant | 721.7 | - | - | - | - |
| Revalor®-S | 756.9 | - | - | - | - |
| Revalor®-IS/Revalor®-S | - | 13.81 | 0.57 | 413 | 3.09 |
| Revalor®-XS | 870 | 13.92 | 0.56 | 423 | 3.01 |
| Revalor®-IS -> Revalor®-200 | - | - | - | - | - |
| Revalor®-XS -> Revalor®-200 | - | - | - | - | - |
¹Marbling Score: 400 = Slight⁰⁰, 500 = Small⁰⁰. Data compiled from multiple sources.
Table 3: Performance of Finishing Heifers with Different Revalor® Implant Strategies
| Implant Strategy | Initial BW (kg) | Final BW (kg) | ADG ( kg/d ) | DMI ( kg/d ) | G:F | Days on Feed |
| Revalor®-IH -> Revalor®-200 | 315 | - | - | - | - | 166 |
| Revalor®-XH | 315 | - | - | - | - | 166 |
G:F: Gain to Feed Ratio. Data compiled from a study involving 10,583 crossbred heifers.[2]
II. Experimental Protocols
This section outlines the detailed methodologies for key experiments involving Revalor® implants.
A. General Feedlot Performance Trial Protocol
1. Animal Selection and Acclimation:
-
Select healthy, uniform steers or heifers of a specific breed or crossbreed.
-
Upon arrival at the research facility, individually identify all animals with ear tags.
-
Allow for an acclimation period of at least 14 days, during which animals are fed a common receiving diet.
2. Experimental Design and Treatment Allocation:
-
Employ a randomized complete block design, with blocks based on initial body weight.
-
Randomly allocate animals to treatment groups within each block.
-
Typical treatment groups include a non-implanted control and one or more Revalor® implant strategies (e.g., Revalor®-S, Revalor®-200, Revalor®-XS).
3. Implant Administration:
-
Restrain each animal in a squeeze chute.
-
Clean the posterior aspect of the ear with a suitable antiseptic solution.
-
Using a Revalor® implant applicator, subcutaneously deposit the implant in the middle third of the ear, between the skin and cartilage.[3]
-
Ensure proper placement by palpating the implant.
4. Diet and Feeding Management:
-
Provide a nutritionally complete finishing diet formulated to meet or exceed NRC requirements.
-
Offer feed ad libitum, with fresh feed provided daily.
-
Record daily feed delivery and any feed refusals for each pen to calculate dry matter intake (DMI).
5. Data Collection:
-
Measure individual animal body weights at the beginning of the trial, at regular intervals (e.g., every 28 days), and at the end of the trial.
-
Calculate average daily gain (ADG), DMI, and feed efficiency (F:G or G:F).
-
Collect data on hot carcass weight, ribeye area, backfat thickness, marbling score, and calculate USDA yield grade.
B. In Vitro Bovine Satellite Cell Proliferation Assay
1. Cell Isolation and Culture:
-
Isolate bovine satellite cells (BSCs) from muscle biopsies of healthy steers.
-
Culture the BSCs in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment Application:
-
Once the BSCs reach approximately 75% confluency, switch to a low-serum medium (e.g., 1% FBS).
-
Treat the cells with trenbolone acetate (TBA) and/or estradiol (E₂) at desired concentrations (e.g., 10 nM).
-
Include a vehicle control group (e.g., ethanol).
3. Proliferation Assessment:
-
Assess cell proliferation at various time points after treatment using a standard method such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting: Using a hemocytometer or automated cell counter.
-
4. Statistical Analysis:
-
Analyze the data using an appropriate statistical model (e.g., ANOVA) to determine the effect of treatments on BSC proliferation.
III. Visualizations: Signaling Pathways and Workflows
A. Signaling Pathway of Revalor® Components
The anabolic effects of trenbolone acetate and estradiol are mediated through complex signaling pathways that ultimately lead to increased protein synthesis and muscle hypertrophy.
References
Protocol for Tissue Sample Collection and Analysis from Revalor-Implanted Animals
Application Note:
Revalor® implants, containing the synthetic androgen trenbolone (B1683226) acetate (B1210297) (TBA) and the natural estrogen estradiol (B170435) (E2), are widely utilized in the beef industry to enhance growth rate and feed efficiency. For researchers, scientists, and drug development professionals, accurate quantification of hormone residues in various tissues is crucial for understanding the pharmacokinetics of these implants, ensuring food safety, and studying their physiological effects. This document provides a detailed protocol for the collection, processing, and analysis of tissue samples from animals implanted with Revalor®. Adherence to these protocols is critical for obtaining reliable and reproducible data. Different formulations of Revalor® offer varied release rates of TBA and E2, influencing the concentration of hormone residues in tissues over time. It is therefore essential to record the specific Revalor® product used and the duration of implantation.
Quantitative Data Summary
The following tables summarize representative quantitative data on hormone residue levels in various tissues of cattle implanted with different Revalor® formulations. These values can vary based on factors such as implant type, duration of implantation, animal genetics, and diet.
Table 1: Trenbolone Metabolite Residues in Tissues of Revalor-Implanted Cattle
| Tissue | Trenbolone Metabolite | Concentration Range (ppb) | Reference |
| Muscle | 17α-trenbolone | 0.5 - 2 | [1] |
| 17β-trenbolone | 0.5 - 4 | [1] | |
| Liver | 17α-trenbolone | 2 - 10 | [1] |
| 17β-trenbolone | 2 - 20 | [1] | |
| Fat | Trenbolone Acetate | 14,800 - 12,600,000 | [2] |
| Trenbolone | 41,700 - 1,450,000 | [2] | |
| Kidney | Total Trenbolone | 480 (Safe Concentration) | [3] |
Table 2: Estradiol Residue Levels in Tissues of Revalor-Implanted Cattle
| Tissue | Estradiol Type | Concentration Range (pg/g) | Reference |
| Plasma | Estradiol-17β | >7,500 | [4] |
| Fat | Estradiol | 11,100 - 3,390,000 | [2] |
| Liver | Estradiol-17β | Varies | [4] |
Experimental Protocols
Tissue Sample Collection at Slaughter
This protocol is adapted from the Standard Operating Procedure for Collection and transport of tissue from cattle sampling by the University of Alberta.
Materials and Equipment:
-
Sterile scalpel blades and handles
-
Sterile forceps and scissors
-
Sharps collection container
-
70% Ethanol and RNAZap or similar surface decontaminant
-
Sterile cutting boards and stainless steel trays
-
Whirl-Pak sampling bags (1 oz.) or cryovials (2 mL)
-
Liquid nitrogen (LN2) dewars
-
Dry ice and coolers
-
Personal Protective Equipment (PPE): disposable gloves, surgical gowns, face masks, steel-toed rubber boots
Procedure:
-
Preparation: Before sample collection, ensure all surfaces, cutting boards, and stainless steel trays are disinfected with RNAZap, rinsed with sterile water, and then sprayed with 70% ethanol. All collection tools (scalpels, forceps) must be sterile.
-
Animal Identification: Confirm the animal's identification number and the specific Revalor® implant used, as well as the date of implantation.
-
Tissue Collection:
-
Immediately after the animal is processed, place the organs in sterile stainless steel trays on ice.
-
For each tissue type (liver, muscle, kidney, fat), collect samples from the left side of the animal where applicable. A stock sample can be collected from the right side.
-
Liver: From the caudal lobe, cut a sample of approximately 2 cm x 2 cm x 1 cm.
-
Muscle: From the longissimus dorsi (loin) muscle between the 13th and 14th ribs, collect a sample of approximately 2 cm x 2 cm x 2 cm.
-
Kidney: Collect a sample of the medulla from the left kidney.
-
Fat: Collect a subcutaneous fat sample from the brisket area.
-
-
Sample Handling and Storage:
-
Place each collected tissue sample into a pre-labeled Whirl-Pak bag or cryovial.
-
Immediately snap-freeze the samples in a liquid nitrogen dewar.
-
Transport the frozen samples on dry ice to the laboratory.
-
For long-term storage, keep the samples at -80°C.
-
Tissue Sample Processing and Hormone Analysis
This protocol synthesizes information from various analytical chemistry studies.
Materials and Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724), methanol, n-hexane (HPLC grade)
-
High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometry (MS) detector
Procedure:
-
Sample Homogenization:
-
Weigh approximately 1-5 grams of the frozen tissue sample.
-
Add a suitable volume of extraction solvent (e.g., acetonitrile) and homogenize until a uniform consistency is achieved.
-
-
Extraction:
-
The homogenized sample is further extracted with acetonitrile and filtered.
-
A defatting step with acetonitrile-saturated n-hexane is performed for fatty tissues.
-
-
Clean-up:
-
The extract is concentrated and then cleaned up using a Solid-Phase Extraction (SPE) cartridge (e.g., Bond Elut C18) to remove interfering substances.
-
The cartridge is washed, and then the analytes (hormones) are eluted with a suitable solvent mixture (e.g., methanol/water).
-
-
Analysis by HPLC:
-
The cleaned-up eluate is concentrated and injected into an HPLC system.
-
HPLC Conditions (Example):
-
Column: Inertsil ODS-3V
-
Mobile Phase: Acetonitrile/Methanol/Water (50:10:40, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 340 nm (for trenbolone metabolites)
-
-
Quantification is performed by comparing the peak areas of the samples to those of known standards. For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Visualizations
Caption: Experimental workflow for tissue sample collection and analysis.
Caption: Simplified signaling pathway of Revalor components in bovine tissues.
References
- 1. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pbsanimalhealth.com [pbsanimalhealth.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, plays a crucial role in a vast array of physiological processes. Accurate and sensitive quantification of estradiol in various biological matrices is paramount for clinical diagnostics, pharmaceutical research, and drug development. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for estradiol analysis, providing high resolution and sensitivity, especially when coupled with advanced detection techniques. These application notes provide detailed methodologies for the analysis of estradiol using HPLC with different detection systems, including UV, fluorescence, and mass spectrometry.
I. Sample Preparation
The choice of sample preparation technique is critical for accurate estradiol quantification and depends on the sample matrix and the sensitivity required. The goal is to extract estradiol from the sample matrix, remove interfering substances, and concentrate the analyte.
A. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for extracting estradiol from aqueous samples like plasma and serum.
Protocol for LLE of Estradiol from Plasma/Serum:
-
To 1 mL of plasma or serum in a glass tube, add 5 mL of a nonpolar organic solvent such as diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 v/v).[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at approximately 700 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer with another 5 mL of the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 35-50°C.[1]
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-250 µL) of the HPLC mobile phase or a suitable solvent like methanol (B129727).[1]
-
Vortex briefly to dissolve the residue. The sample is now ready for injection into the HPLC system.
B. Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more automated and often cleaner extraction compared to LLE, with reduced solvent consumption.
Protocol for SPE of Estradiol from Serum/Saliva:
-
Condition the SPE Cartridge: Use a C18 or a divinylbenzene (B73037) (DVB) sorbent cartridge. Condition the cartridge by passing methanol followed by water through it.[2]
-
Load the Sample: Dilute the serum or saliva sample with an appropriate buffer (e.g., phosphate-buffered saline for serum).[2] Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute Estradiol: Elute the bound estradiol from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile (B52724).[2]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase, similar to the LLE protocol.
II. HPLC Methodologies
The choice of HPLC method and detector will depend on the required sensitivity and selectivity of the assay.
A. Reverse-Phase HPLC with UV Detection
This is a widely used, cost-effective method suitable for the analysis of estradiol in pharmaceutical formulations or when high concentrations are expected.
Experimental Protocol:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of methanol and water.[3] The mobile phase should be degassed before use.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.[3]
-
Detection: UV detection at 280 nm.[1]
Quantitative Data Summary (UV Detection):
| Parameter | Value | Reference |
| Linearity Range | 0.5–12 µg/mL | [3] |
| Limit of Detection (LOD) | 0.15 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.45 µg/mL | [3] |
| Retention Time | Varies with conditions (e.g., ~5-10 min) | [3] |
B. Reverse-Phase HPLC with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity, especially in biological matrices, fluorescence detection is employed. Estradiol can be derivatized to form a highly fluorescent product. Dansyl chloride is a common derivatizing agent.
Experimental Protocol:
-
Derivatization with Dansyl Chloride:
-
After sample extraction and evaporation, reconstitute the residue in a small volume of a suitable solvent (e.g., acetone).
-
Add a solution of dansyl chloride in acetone (B3395972) and a carbonate buffer (pH ~10.5) to the sample.[4][5]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to allow the reaction to complete.[5]
-
The sample is then ready for HPLC analysis.
-
-
HPLC-FLD Conditions:
-
HPLC System: As above, but with a fluorescence detector.
-
Column: A C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[2]
-
Mobile Phase: A gradient elution is often used. For example, a gradient of water with 0.1% formic acid (Solvent A) and methanol (Solvent B).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 10-50 µL.
-
Detection: Excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 530 nm for dansylated estradiol.[2]
-
Quantitative Data Summary (Fluorescence Detection):
| Parameter | Value | Reference |
| Linearity Range | 10–300 ng/mL | [2] |
| Limit of Quantification (LOQ) | 10 ng/mL | [2] |
| Retention Time | Varies with gradient conditions | [2] |
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the highly sensitive and specific quantification of estradiol in complex biological matrices, achieving detection limits in the low pg/mL range.
Experimental Protocol:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: A high-efficiency C18 column (e.g., Hypersil GOLD, 50 x 2.1 mm, 1.9 µm).[4]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like 0.1% formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.[4][6]
-
Flow Rate: 0.2-0.5 mL/min.[6]
-
Column Temperature: 50°C.[4]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for estradiol and an internal standard (e.g., deuterated estradiol) are monitored.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Value | Reference |
| Linearity Range | 1–1000 pg/mL | [4] |
| Limit of Quantification (LOQ) | 1 pg/mL | [4] |
| Retention Time | Typically short, e.g., < 9 minutes | [4] |
III. Visualizations
Experimental Workflow for Estradiol Analysis by HPLC
Caption: General workflow for the analysis of estradiol using HPLC.
Estradiol Signaling Pathways
Estradiol exerts its effects through both genomic and non-genomic signaling pathways.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Detection of Trenbolone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the detection and quantification of trenbolone (B1683226) and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The application notes cover sample preparation from various matrices, derivatization procedures, and instrumental analysis parameters. Detailed experimental workflows and quantitative data are presented to facilitate method development and validation in research and drug testing laboratories.
Introduction
Trenbolone is a potent synthetic anabolic-androgenic steroid used in veterinary medicine to promote muscle growth in livestock.[1][2] Its abuse in sports for performance enhancement and potential presence as residues in meat products necessitate sensitive and reliable analytical methods for its detection.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of trenbolone and its metabolites, such as 17α-trenbolone, 17β-trenbolone, and trendione.[3][4][5] Due to the low volatility and thermal instability of these compounds, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[6][7] This application note provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of trenbolone.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is critical and depends on the matrix being analyzed. The following sections detail protocols for bovine tissue, urine, and environmental samples.
2.1.1. Bovine Tissue (Muscle and Liver)
This protocol is adapted from a method for the identification and quantitation of trenbolone in bovine tissue.[8]
-
Homogenization: Homogenize 5 g of tissue sample.
-
Extraction:
-
Perform a three-phase liquid-liquid extraction using a mixture of water, acetonitrile (B52724), dichloromethane, and hexane.[8]
-
The target analytes will be extracted into the acetonitrile layer.[8]
-
Separate and collect the acetonitrile layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the acetonitrile extract to dryness.
-
Reconstitute the residue and subject it to SPE using C18 and silica (B1680970) gel cartridges.[8]
-
Elute the C18 cartridge with methanol-water.[8]
-
Elute the silica gel cartridge with benzene-acetone.[8]
-
-
HPLC Cleanup (Optional):
-
For matrices with significant interference, a preparative reversed-phase HPLC cleanup can be employed using an octadecyl-bonded column with a methanol-water mobile phase.[8]
-
-
Final Preparation:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen before derivatization.
-
2.1.2. Bovine Urine
This protocol is based on screening and confirmatory methods for trenbolone in bovine urine.[9][10]
-
Enzymatic Hydrolysis:
-
To a sample of urine, add acetate (B1210297) buffer (pH 5.2) and β-glucuronidase enzyme.[9][10]
-
Incubate to hydrolyze trenbolone metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporation:
2.1.3. Environmental Samples (Water and Soil)
This protocol is for the analysis of trenbolone metabolites in environmental matrices.[3][4][5]
-
Water Sample Preparation:
-
Filter the water sample.
-
Add a deuterated internal standard (e.g., d3-17β-trenbolone).[3]
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Elute the analytes from the cartridge.
-
-
Soil Sample Preparation:
-
Extract the soil sample with methanol (B129727) via sonication.[4]
-
Centrifuge and collect the supernatant.
-
Dilute the combined extracts with deionized water and add an internal standard.[4]
-
Proceed with SPE as described for water samples.
-
-
Florisil Cleanup:
-
Final Preparation:
-
Dry the final extract completely under a stream of nitrogen before derivatization.[3]
-
Derivatization
Derivatization is a crucial step to improve the chromatographic behavior and mass spectrometric detection of trenbolone. Silylation is the most common approach.
2.2.1. Trimethylsilylation (TMS) using MSTFA and Iodine
This method is widely used for the derivatization of trenbolone and its metabolites.[3][9][11]
-
Reagent Preparation: Prepare a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing iodine (I2). A common concentration is 1.4 mg of I2 per mL of MSTFA.[3]
-
Reaction:
-
Add the MSTFA/I2 solution to the dried sample extract.
-
The reaction is typically carried out at room temperature for 90 minutes or at an elevated temperature (e.g., 60°C) for a shorter duration.[11]
-
Some protocols may involve a two-step derivatization, first with MSTFA/I2 and then with MSTFA alone.[9][10]
-
2.2.2. Other Silylation Reagents
Other silylation reagents can also be used, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) or MSTFA with ammonium (B1175870) iodide (NH4I) and ethanethiol.[6][8]
-
BSTFA + TMCS: A common mixture is 99:1 (v/v). The reaction is typically performed at 60-70°C.
-
MSTFA:NH4I:ethanethiol: A mixture of 1000:2:3 (v:w:v) can be used with incubation at 60°C for 45 minutes.[6][12]
GC-MS Instrumental Parameters
The following tables summarize typical GC-MS and GC-MS/MS parameters for trenbolone analysis.
Gas Chromatography (GC) Parameters
| Parameter | Typical Value | Reference |
| Column | HP-5ms, RXI-5Sil MS, or similar (30 m x 0.25 mm, 0.25 µm film thickness) | [3][9] |
| Injection Mode | Splitless | [3][6] |
| Injection Volume | 1-2 µL | [3][6][10] |
| Injector Temperature | 250-300°C | [3][11] |
| Carrier Gas | Helium | [3][11] |
| Flow Rate | 1.0 mL/min | [3] |
| Oven Program | Initial temp: 100-180°C, ramp to 240-320°C at 3-40°C/min | [6][10][11] |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [11] |
| Ionization Energy | 70 eV | [3][11] |
| Ion Source Temperature | 180-230°C | [3] |
| Transfer Line Temp. | 280-300°C | [3][11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [3][8][10] |
Quantitative Data
The following tables present a summary of quantitative data from various validated methods for trenbolone detection.
Method Detection and Quantification Limits
| Analyte | Matrix | LOD/CCα | LOQ/CCβ | Reference |
| Trenbolone & Epitrenbolone | Bovine Tissue | 0.5 ppb | - | [8] |
| Trenbolone Metabolites | Environmental Water | 0.5-1 ng/L | - | [3][5] |
| 17α-Trenbolone | Bovine Urine (GC-MS) | 0.21 µg/L | 0.36 µg/L | [9][10] |
| 17β-Trenbolone | Bovine Urine (GC-MS) | 0.20 µg/L | 0.34 µg/L | [9][10] |
| 17α-Trenbolone | Bovine Urine (GC-MS/MS) | 0.15 µg/L | 0.25 µg/L | [9][10] |
| 17β-Trenbolone | Bovine Urine (GC-MS/MS) | 0.20 µg/L | 0.34 µg/L | [9][10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability
Recovery Rates
| Analyte | Matrix | Spiked Level | Recovery (%) | Reference |
| Trenbolone Metabolites | Environmental Water | 5-100 ng/L | 80-120 | [3][4][5] |
| 17α-Trenbolone | Soil | 40 ng/g | 106 | [3] |
| 17β-Trenbolone | Soil | 40 ng/g | 105 | [3] |
| Trendione | Soil | 40 ng/g | 72 | [3] |
| 17α/β-Trenbolone | Bovine Urine | - | 86-111 | [9] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for trenbolone analysis.
Caption: General workflow for GC-MS analysis of trenbolone.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of trenbolone acetate metabolites and melengestrol in environmental matrices using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantitation of trenbolone in bovine tissue by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Controlled Study with Revalor-XS Extended-Release Implant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing a controlled study to evaluate the efficacy and physiological effects of the Revalor-XS extended-release implant in feedlot steers. The protocols outlined below are intended to serve as a guide and should be adapted to comply with specific institutional and regulatory guidelines.
Introduction
Revalor®-XS is an extended-release implant containing 200 mg of trenbolone (B1683226) acetate (B1210297) and 40 mg of estradiol (B170435), designed to increase the rate of weight gain and improve feed efficiency in feedlot steers for up to 200 days.[1][2][3] Its unique delivery system consists of four uncoated pellets for immediate release and six polymer-coated pellets that provide a second dose approximately 70-80 days after administration, mimicking a reimplantation program without the need for additional handling.[[“]][5]
This document outlines the essential protocols for a robust controlled study to quantify the effects of Revalor-XS on animal performance, carcass characteristics, and key physiological parameters.
Ethical Considerations and Animal Welfare
All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to the commencement of the study.[6] Research must adhere to the guidelines outlined in the "Guide for the Care and Use of Agricultural Animals in Research and Teaching."[2][7][8] The welfare of the animals is paramount, and any signs of distress, such as injection site reactions or adverse behavioral changes, should be closely monitored and addressed.[9]
Experimental Design
A randomized controlled trial is the recommended design for this study.
-
Animal Selection: A cohort of healthy feedlot steers of similar age, weight, and genetic background should be selected. Animals should be acclimated to the research facility and diet for a minimum of 14 days prior to the start of the study.
-
Treatment Groups:
-
Control Group: These steers will not receive any implant. For a more rigorous design, a placebo implant (containing no active ingredients) can be administered to mimic the physical process of implantation.
-
Revalor-XS Treatment Group: These steers will receive one Revalor-XS implant at the beginning of the study.
-
-
Randomization: Animals should be randomly assigned to either the control or treatment group to minimize bias.
-
Study Duration: The study should be conducted for a period of up to 200 days to fully evaluate the extended-release profile of Revalor-XS.[1][2][7]
-
Housing and Diet: All animals should be housed in similar conditions (e.g., individual or group pens) and have ad libitum access to water. They should be fed a consistent, nutritionally complete diet for the duration of the study.
Experimental Protocols
4.1. Implant Administration
-
Restraint: Securely restrain the animal in a squeeze chute to ensure safety for both the animal and the administrator.
-
Site Preparation: Cleanse the skin on the posterior aspect of the ear at the intended implantation site with a suitable antiseptic.[2][10] The implant should be placed subcutaneously between the skin and cartilage in the middle third of the ear.[2][10]
-
Implantation: Using the Revalor® implant gun, insert the needle to its full extent and depress the trigger to deposit the pellets in a single row.[2][10]
-
Post-Implantation Care: Visually inspect the implantation site for any signs of bleeding or implant loss. Monitor the site for signs of infection or abscess formation in the days following administration.
4.2. Data Collection and Measurements
A summary of the quantitative data to be collected is presented in Table 1.
Table 1: Quantitative Data Collection Summary
| Parameter Category | Specific Measurement | Collection Frequency |
| Animal Performance | Individual Body Weight | Every 14-28 days |
| Feed Intake (Dry Matter Basis) | Daily | |
| Average Daily Gain (ADG) | Calculated at each weigh-in | |
| Feed Efficiency (F:G, RFI) | Calculated for defined periods | |
| Carcass Characteristics | Hot Carcass Weight | At slaughter |
| Backfat Thickness (12th rib) | At slaughter | |
| Ribeye Area (12th rib) | At slaughter | |
| Marbling Score | At slaughter | |
| USDA Yield Grade | Calculated at slaughter | |
| USDA Quality Grade | At slaughter | |
| Physiological Parameters | Serum Hormone Levels (Trenbolone, Estradiol) | Baseline, and periodic intervals |
| Serum Metabolite Levels (e.g., NEFA, BUN) | Baseline, and periodic intervals | |
| Gene Expression in Muscle Biopsies (optional) | Baseline, and periodic intervals |
4.2.1. Animal Performance Metrics
-
Average Daily Gain (ADG): Calculated as (End Weight - Start Weight) / Days on Feed.[11]
-
Feed Efficiency: Can be expressed as the Feed Conversion Ratio (FCR), which is the ratio of feed intake to body weight gain.[3] More advanced measures like Residual Feed Intake (RFI) can also be calculated if individual feed intake data is available.
4.2.2. Carcass Evaluation
Following the completion of the feeding trial, steers should be transported to a federally inspected abattoir for slaughter and carcass data collection. Carcass evaluation should be performed by a certified grader.
-
Hot Carcass Weight (HCW): The weight of the carcass after slaughter.
-
Ribeye Area (REA): The cross-sectional area of the longissimus dorsi muscle at the 12th rib, measured in square inches.[1][7]
-
Marbling Score: An assessment of the intramuscular fat within the ribeye muscle.[8]
-
USDA Yield and Quality Grades: Determined based on the collected carcass data according to official USDA standards.[8][12]
4.2.3. Blood Collection and Analysis
-
Collection: Collect blood samples via jugular or coccygeal venipuncture into appropriate vacutainer tubes (e.g., serum separator tubes for hormone and metabolite analysis).[13][14][15]
-
Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.
-
Analysis:
-
Hormone Levels: Quantify serum concentrations of trenbolone and estradiol using validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[11][16][17][18]
-
Metabolites: Analyze serum for key metabolites indicative of energy status and protein metabolism, such as non-esterified fatty acids (NEFA) and blood urea (B33335) nitrogen (BUN), using standard biochemical assays.
-
4.3. Statistical Analysis
All quantitative data should be analyzed using appropriate statistical methods. A common approach is to use an Analysis of Variance (ANOVA) or a general linear model to compare the means of the control and treatment groups.[19][20] For data collected over time (e.g., body weight, hormone levels), a repeated measures ANOVA is appropriate. The experimental unit for statistical analysis should be the individual animal or the pen, depending on the housing system.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for a controlled study of Revalor-XS.
5.2. Signaling Pathway of Trenbolone Acetate and Estradiol in Bovine Skeletal Muscle
Caption: Simplified signaling pathway of anabolic steroids in muscle growth.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. Ultrasound to Measure Back Fat and Ribeye Area [bovineengineering.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Ultrasound Scanning Beef Cattle for Body Composition | Mississippi State University Extension Service [extension.msstate.edu]
- 8. agrilife.org [agrilife.org]
- 9. FHL3 gene regulates bovine skeletal muscle cell growth through the PI3K/Akt/mTOR signaling pathway. | Semantic Scholar [semanticscholar.org]
- 10. FHL3 gene regulates bovine skeletal muscle cell growth through the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. flannerybeef.com [flannerybeef.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. hdb.ugent.be [hdb.ugent.be]
- 15. Economic analysis of randomized controlled trial data: a framework and feedlot cattle case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of anabolic hormones and their metabolites in bovine serum and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 18. vgnki.ru [vgnki.ru]
- 19. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 20. Tropical animal feeding A manual for research workers [fao.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Weight Gain with Revalor® Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Revalor® implants in experimental settings. All information is presented in a clear question-and-answer format to directly address specific issues.
Troubleshooting Guide: Inconsistent Weight Gain
Question: We are observing significant variation in weight gain among subjects implanted with Revalor®. What are the potential causes and how can we troubleshoot this issue?
Inconsistent weight gain in subjects treated with Revalor® implants can stem from a variety of factors, ranging from procedural inconsistencies to underlying physiological differences. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Implanting Technique | 1. Audit Implant Placement: Visually inspect and palpate the implant site on a subset of subjects. Implants should be located in the middle third of the posterior aspect of the ear, subcutaneously between the skin and cartilage.[1] 2. Check for Defects: Look for signs of abscesses, crushed or bunched pellets, or partial implants.[2] These issues can alter hormone release and absorption.[3] 3. Review and Refine Protocol: Ensure all personnel are trained on the correct sterile implantation technique as per the manufacturer's guidelines.[4] Use a sharp needle for each application and ensure the site is clean and dry.[3] |
| Animal Health Status | 1. Health Records Review: Analyze health records for incidences of diseases such as Bovine Respiratory Disease (BRD) post-implantation.[2][5] Systemic illness can divert metabolic resources from growth to immune response, negating the effects of the implant.[6] 2. Veterinary Consultation: Consult with a veterinarian to rule out subclinical diseases that may be affecting performance. |
| Nutritional Deficiencies | 1. Diet Analysis: Verify that the diet provides adequate energy and protein to support the increased growth potential stimulated by the implant.[7] Anabolic implants increase lean growth potential, which requires sufficient nutritional building blocks.[6] 2. Targeted Supplementation: Consider if specific nutrient supplementation, such as zinc, may be beneficial, as it can be related to growth processes influenced by steroidal implants. |
| Genetic Variation | 1. Subject Grouping: If possible, group subjects by known genetic backgrounds to assess if the variation is more pronounced in certain lineages. Cattle with superior growth genetics can show a greater response to implants.[8] 2. Statistical Analysis: Incorporate genetic markers or sire information as a covariate in the statistical analysis of weight gain data. |
| Implant Efficacy and Payout | 1. Hormone Level Monitoring: Collect blood samples from a representative group of high- and low-performing subjects to analyze serum concentrations of trenbolone (B1683226) acetate (B1210297) and estradiol (B170435). This can help determine if there are differences in implant payout. 2. IGF-I Analysis: As a downstream indicator of implant activity, measure Insulin-like Growth Factor-I (IGF-I) levels in serum or muscle tissue. Steroidal implants are known to increase circulating IGF-I concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in Revalor® implants and how do they promote weight gain?
Revalor® implants contain two active ingredients: trenbolone acetate (TBA), a synthetic androgen, and estradiol (E2), a synthetic estrogen.[9] These hormones work synergistically to increase the rate of weight gain and improve feed efficiency.[7][9] The primary mechanism of action is through the stimulation of Insulin-like Growth Factor-I (IGF-I) production, which promotes muscle growth and protein deposition.
Q2: Can Revalor® implants be used in all types of cattle?
No, different formulations of Revalor® are approved for specific types of cattle and production phases. For example, Revalor®-G is indicated for pasture cattle, while Revalor®-XH and Revalor®-XS are designed for feedlot heifers and steers, respectively, for an extended period.[7][9][10] It is crucial to use the correct formulation according to the label to ensure safety and efficacy.
Q3: What is the expected duration of activity for different Revalor® implants?
The duration of activity varies by formulation. Traditional implants generally have a payout period of up to 140 days.[11] Extended-release formulations, such as Revalor®-XS and Revalor®-XH, are designed to be effective for up to 200 days, eliminating the need for re-implantation in longer feeding periods.[9][12]
Q4: Can improper storage of Revalor® implants affect their performance?
Yes, improper storage can compromise the integrity and effectiveness of the implants. They should be stored in a clean, dry place, and opened cartridges should be stored under refrigeration as per the manufacturer's instructions to prevent moisture absorption and degradation of the hormonal pellets.
Q5: What are the signs of an infected implant site?
Signs of an infected implant site include swelling, redness, heat, and the presence of pus or an abscess.[13] An abscess can "wall off" the implant, preventing the proper absorption of the hormones and leading to reduced performance.[3] To minimize the risk of infection, aseptic technique during implantation is critical.[3]
Data Presentation
Table 1: Comparative Performance of Different Revalor® Implant Strategies in Feedlot Steers
| Implant Strategy | Initial Body Weight (lbs) | Final Body Weight (lbs) | Average Daily Gain (ADG) (lbs/day) | Feed Efficiency (G:F) | Hot Carcass Weight (lbs) |
| Non-Implanted Control | 689 | 1250 | 3.00 | 0.150 | 788 |
| Revalor®-S (single implant) | 897 | 1350 | 3.50 | 0.165 | 851 |
| Revalor®-IS / Revalor®-S (re-implant) | 689 | 1380 | 3.65 | 0.170 | 870 |
| Revalor®-XS (single extended-release) | 689 | 1378 | 3.64 | 0.168 | 868 |
| Revalor®-IS / Revalor®-200 (re-implant) | - | - | 3.70 | 0.168 | - |
| Revalor®-XS vs. Revalor®-IS/200 | - | - | 3.81 | 0.165 | - |
Data synthesized from multiple comparative studies.[14][15][16][17] Absolute values can vary based on cattle genetics, diet, and management.
Table 2: Performance of Revalor®-G in Pasture Cattle
| Implant Treatment | Initial Weight (lbs) | Final Weight (lbs) | Average Daily Gain (lbs/day) | Total Gain Advantage vs. Control (lbs) |
| Control (No Implant) | 421 | 648 | 1.50 | - |
| Revalor®-G | 421 | 668 | 1.64 | 20 |
Data from a 151-day grazing study.[9][18]
Experimental Protocols
1. Protocol for Serum Collection and Hormone Analysis (Trenbolone Acetate & Estradiol)
This protocol outlines the steps for collecting and processing bovine blood samples for the analysis of trenbolone acetate and estradiol via Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Procedure:
-
Collect whole blood via jugular venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-1,300 x g for 15 minutes to separate the serum.
-
Carefully pipette the serum into sterile, non-additive tubes, avoiding the buffy coat and red blood cells.
-
Store serum samples at -20°C or colder until analysis.
-
For analysis, thaw samples and follow the specific instructions provided with the commercial ELISA kits for trenbolone acetate[20] and estradiol.[21] This typically involves incubating the serum with enzyme-conjugated hormones and antibodies in a pre-coated microplate, followed by washing and substrate addition to produce a colorimetric reaction that is read by a microplate reader.
-
2. Protocol for Muscle Tissue Sampling and IGF-I Analysis
This protocol describes the collection of muscle tissue and subsequent analysis of Insulin-like Growth Factor-I (IGF-I) concentration.
-
Materials:
-
Procedure:
-
Obtain a muscle biopsy (e.g., from the longissimus dorsi muscle) using a sterile technique.
-
Immediately flash-freeze the tissue sample in liquid nitrogen or on dry ice to preserve protein integrity.
-
Store tissue samples at -80°C until analysis.
-
For analysis, weigh the frozen tissue and homogenize it in a protein extraction buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Analyze the IGF-I concentration in the lysate using a commercial bovine IGF-I ELISA kit, following the manufacturer's instructions.[11][24][25] The results are typically normalized to the total protein concentration of the sample.
-
Visualizations
Caption: Simplified signaling pathway of Revalor® implants.
Caption: Logical workflow for troubleshooting inconsistent weight gain.
References
- 1. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Delaying the Initial Implant on Incidence of Bovine Respiratory Disease - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 3. Implant Strategies for Calf-Fed Steers: Is Bigger Always Better? | UNL Beef | Nebraska [beef.unl.edu]
- 4. elkbiotech.com [elkbiotech.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. Effect of bovine respiratory disease during the receiving period on steer finishing performance, efficiency, carcass characteristics, and lung scores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newprairiepress.org [newprairiepress.org]
- 10. neogen.com [neogen.com]
- 11. Bovine/Human IGF-1 ELISA Kit (EB6RB) - Invitrogen [thermofisher.com]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. maylandsdentalcentre.com.au [maylandsdentalcentre.com.au]
- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 19. raybiotech.com [raybiotech.com]
- 20. food.r-biopharm.com [food.r-biopharm.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Bovine IGF-1(Insulin-like growth factor 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. raybiotech.com [raybiotech.com]
- 24. cusabio.com [cusabio.com]
- 25. Cattle IGF1(Insulin Like Growth Factor 1) ELISA Kit [elkbiotech.com]
Technical Support Center: Managing Side Effects of Revalor® Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Revalor® implants, with a specific focus on "buller" behavior in bovine subjects during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is Revalor® and what are its active components?
Revalor® is a brand of anabolic implants used to promote growth and improve feed efficiency in cattle.[1][2] The active ingredients are trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen.[3] Different formulations of Revalor® are available, containing varying doses of these two components to suit different stages of growth and types of cattle.[1][4]
Q2: What is "buller behavior" and is it a known side effect of Revalor®?
Buller behavior, or buller steer syndrome, is an abnormal social behavior observed in feedlot cattle where one animal (the "buller") is repeatedly mounted by its pen mates ("riders").[5] This can lead to exhaustion, physical injury, reduced weight gain, and in severe cases, death of the buller.[6] The use of hormonal growth promotants like Revalor® has been associated with an increased incidence of buller behavior.[7][8]
Q3: What are the suspected causes of buller behavior in implanted cattle?
While the exact cause is not fully understood, buller behavior is considered multifactorial. Several factors are thought to contribute to its incidence:
-
Hormonal Imbalance: The administration of androgens and estrogens in implants can alter the animal's natural hormonal balance, potentially triggering sexual and aggressive behaviors.[9] Fluctuations in estradiol and testosterone (B1683101) concentrations have been observed in buller steers, though the precise relationship is complex.[5]
-
Social Stress: The establishment of social hierarchy in a pen can lead to dominant animals asserting themselves through mounting.[4] Mixing groups of cattle, large pen sizes, and high stocking densities can exacerbate this social stress and increase the likelihood of buller behavior.[4][6]
-
Improper Implantation Technique: Incorrect placement of the implant, crushing of pellets, or abscess formation can lead to inconsistent absorption of the hormones, which has been implicated as a potential cause of buller syndrome.[10]
-
Environmental Factors: Changes in weather, inconsistencies in feeding schedules, and crowded conditions can contribute to animal stress and boredom, which may increase the incidence of riding behavior.[6][10]
Q4: Can buller behavior be prevented?
While complete prevention may not be possible, several management practices can help minimize the incidence of buller behavior in a research setting:
-
Proper Implantation: Adhering to strict protocols for implant administration is crucial to ensure proper dosage and absorption.[10]
-
Low-Stress Handling: Implementing low-stress handling techniques can reduce overall animal anxiety and aggression.[11]
-
Pen Management: Maintaining smaller pen groups and avoiding the mixing of unfamiliar animals can help reduce social stress.[6]
-
Consistent Routines: Regular feeding times and consistent daily management can minimize stress and boredom in cattle.[10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Sudden increase in mounting behavior (bulling) in a pen. | - Recent implantation with Revalor®. - Introduction of new animals to the pen. - Changes in weather or feeding schedule. - Overcrowding. | - Immediately identify and remove the buller steer to a separate pen for recovery.[6] - Observe the remaining animals for any new bullers. - Review and ensure adherence to low-stress handling protocols. - Assess pen density and consider reducing the number of animals per pen if possible.[6] |
| Suspected improper implant administration (e.g., abscess, missing implant). | - Incorrect needle placement. - Unsanitary implantation conditions. - Crushed implant pellets. | - Visually inspect the implant site for signs of infection, swelling, or abscess. - If an abscess is present, consult with a veterinarian for appropriate treatment. - Review and retrain personnel on proper implantation techniques as per manufacturer guidelines.[12] |
| Persistent buller behavior in a specific animal even after temporary removal. | - The animal may be predisposed to being a buller. - Hormonal profile of the individual animal. | - Consider permanent removal of the individual from the experimental group to prevent further injury and disruption. - Document the case thoroughly for exclusion from behavioral data analysis. |
| Generalized aggression in the pen, not limited to buller behavior. | - High-potency implant formulation. - Genetic predisposition of the cattle breed. - Environmental stressors. | - Review the implant strategy; a lower-potency formulation may be more appropriate for the specific research goals and animal type. - Enhance environmental enrichment to reduce boredom and aggression. - Ensure adequate feeding and water space to minimize competition. |
Data Presentation
The incidence of buller behavior can be influenced by the type and timing of the implant administered. The following table summarizes data from a study evaluating the effect of different implant programs on the prevalence of bullers in beef x dairy steers.
| Implant Protocol | Description | Buller Incidence (%) |
| Enc/XS | Encore at day 0 and Revalor-XS at day 160 | 2.40%[8][13] |
| Ral/IS/XS | Ralgro at day 0, Revalor-IS at day 80, and Revalor-XS at day 160 | 5.18%[8][13] |
| IS/IS/XS | Revalor-IS at day 0, Revalor-IS at day 80, and Revalor-XS at day 160 | 6.86%[8][13] |
This data suggests that early administration of trenbolone acetate (TBA)-containing implants may lead to an increased prevalence of bullers.[8][13]
Experimental Protocols
Protocol for Management of Buller Behavior in a Research Setting
1. Objective: To systematically identify, manage, and document cases of buller behavior in experimental cattle to ensure animal welfare and data integrity.
2. Materials:
- Animal identification system (e.g., ear tags).
- Designated recovery pen with adequate space, feed, and water.
- Data recording sheets or software.
- Low-stress animal handling aids (e.g., flags, sorting boards).
3. Procedure:
- Daily Observation: Conduct visual inspections of all experimental pens at least twice daily for signs of buller behavior. Observations should be made during different times of the day to capture variations in animal activity.
- Identification of Buller and Riders:
- The "buller" is the animal being repeatedly mounted.
- "Riders" are the animals performing the mounting.
- Record the ear tag numbers of both the buller and the primary riders.
- Immediate Removal of the Buller:
- Using low-stress handling techniques, calmly separate the buller from the group.[11]
- Move the buller to a designated recovery pen. This pen should ideally house other recovered bullers or docile animals.
- Health Assessment:
- Once in the recovery pen, perform a physical examination of the buller for injuries, exhaustion, and signs of other illnesses.
- Provide necessary veterinary care as per the approved animal care protocol.
- Data Recording:
- Log the date, time, pen number, and ear tag of the buller.
- Note any injuries or clinical signs.
- Record the implant history of the affected animal.
- Reintroduction to the Group (Optional):
- After a recovery period of at least 3-5 days, the buller may be considered for reintroduction.
- Reintroduce the animal during a time of low activity in the home pen.
- Monitor the pen closely for a recurrence of bulling behavior. If it reoccurs, the animal should be permanently removed from that pen.
- Data Analysis Considerations:
- Animals identified as bullers may need to be excluded from certain behavioral or performance analyses, depending on the experimental design. This should be predetermined in the study protocol.
Mandatory Visualizations
Proposed Signaling Pathway for Anabolic Steroid-Induced Aggression
Caption: Proposed pathway for Revalor®-induced aggressive behavior.
Experimental Workflow for Managing Buller Behavior
Caption: Workflow for the identification and management of buller steers.
References
- 1. une.edu.au [une.edu.au]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. What we know about buller steer syndrome in feedlot steers - Beef [canr.msu.edu]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 8. researchgate.net [researchgate.net]
- 9. extension.okstate.edu [extension.okstate.edu]
- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 11. unisq.edu.au [unisq.edu.au]
- 12. merck-animal-health.ca [merck-animal-health.ca]
- 13. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Diet on Revalor® Implant Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the interaction between diet and the efficacy of Revalor® implants in cattle.
Frequently Asked Questions (FAQs)
Q1: What is a Revalor® implant and what is its primary mechanism of action?
A1: Revalor® is a brand of steroidal implants used in beef cattle to improve growth rate and feed efficiency.[1][2] The implants contain two active ingredients: trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and estradiol (B170435) (E2), a synthetic estrogen.[1][3][4][5] This combination promotes muscle growth (protein accretion) by increasing protein synthesis and decreasing protein degradation.[6] The hormones also stimulate the local production and circulation of Insulin-like Growth Factor-I (IGF-I), which is crucial for muscle satellite cell proliferation and fusion with existing muscle fibers, leading to enhanced muscle growth.[6][7]
Q2: How critical is the plane of nutrition for an effective response to Revalor® implants?
A2: A proper plane of nutrition is critical. For an implant to be effective, cattle must receive sufficient dietary energy and protein to support the increased growth potential stimulated by the implant.[8] An inadequate diet can limit the implant's effectiveness, leading to suboptimal performance.[8] For example, Revalor®-G is specifically designed for cattle on lower-energy pasture or backgrounding rations, matching the hormone level to the production setting to maximize productivity.[9][10] In feedlot settings where high-potency implants like Revalor®-S or Revalor®-200 are used, a high-energy, grain-based diet is essential to realize the full benefits of the implant.[11][12]
Q3: Can Revalor® implants affect carcass quality, specifically marbling?
A3: Yes, the use of steroidal implants like Revalor® can lead to a decrease in marbling scores compared to non-implanted cattle when fed for the same number of days.[3][6][13] This is because the hormones promote lean muscle growth, and the cattle may need to be fed to heavier weights to achieve the same level of fat deposition (marbling) as non-implanted animals.[14] To mitigate reductions in quality grade, it is important to manage the feeding period to ensure cattle reach their physiological endpoint for marbling deposition.[14]
Q4: Are there specific dietary micronutrient considerations for implanted cattle?
A4: Yes, recent research suggests that trace mineral metabolism is interconnected with the physiological processes of implant-induced growth. Specifically, implanted cattle may have a greater demand for zinc (Zn), which plays a critical role in protein synthesis, energy metabolism, and the function of growth factors like IGF-I.[15] Studies have shown that supplementing zinc at levels above standard recommendations can enhance the growth response to steroidal implants, particularly in the initial period after implantation.[15]
Troubleshooting Guides
Issue 1: Suboptimal Average Daily Gain (ADG) in Implanted Cattle
-
Question: My cattle are implanted with Revalor®, but their average daily gain (ADG) is lower than expected. What dietary factors could be contributing to this?
-
Answer & Troubleshooting Steps:
-
Assess Energy Intake: The most common limiting factor is insufficient dietary energy. Anabolic implants increase the potential for lean tissue growth, which demands a significant amount of energy.[6][16]
-
Action: Analyze the total digestible nutrients (TDN) or net energy for gain (NEg) of the ration. For feedlot cattle on high-potency implants, high-concentrate diets are necessary. For pasture cattle, ensure forage quality and quantity are adequate.[9]
-
-
Evaluate Protein Levels: Ensure the diet provides adequate metabolizable protein. Increased muscle accretion requires sufficient amino acid building blocks.[6]
-
Action: Check that the crude protein and rumen undegradable protein (bypass protein) levels are appropriate for the expected rate of gain.
-
-
Check Dry Matter Intake (DMI): Implants can increase DMI.[11] If intake is depressed, it could be due to ration palatability, acidosis, or other metabolic issues.
-
Action: Monitor bunk management and feeding behavior. Ensure consistent feed delivery and that the ration is well-mixed and palatable.
-
-
Review Micronutrient Status: As noted in the FAQ, minerals like zinc are crucial for growth processes.[15]
-
Issue 2: Increased Incidence of Bulling or Other Behavioral Issues
-
Question: I've observed an increase in undesirable behaviors like bulling, riding, and rectal prolapses after implanting. Can diet influence this?
-
Answer & Troubleshooting Steps: While the primary cause of these behaviors is the hormonal activity of the implant itself, certain management and environmental factors, which can be related to diet, may exacerbate the issue.
-
Check for Crowding and Bunk Space: High-energy diets often lead to more time spent at the feed bunk. Inadequate space can increase social friction and stress, potentially worsening behavioral issues.
-
Action: Ensure adequate bunk space per animal and sufficient pen space to minimize stress.
-
-
Improper Implant Technique: Crushed or misplaced implants can lead to rapid, uneven hormone release, which may contribute to more pronounced behavioral side effects.
-
Issue 3: Inconsistent Performance Across a Pen of Implanted Cattle
-
Question: There is significant variation in the response to Revalor® implants within the same group of cattle on the same diet. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Variation in Intake: Even with a uniform diet offered, individual animal intake can vary. Dominant animals may consume more, leading to better performance.
-
Action: Ensure sufficient bunk space to allow all animals to eat simultaneously. Monitor for signs of animals being pushed away from the feed.
-
-
Underlying Health Issues: Subclinical illnesses can suppress appetite and divert nutrients away from growth, blunting the response to an implant.
-
Action: Work with a veterinarian to monitor animal health. Ensure a robust preventative health program is in place.
-
-
Implant Administration Errors: Inconsistent implant placement, abscesses at the implant site, or lost implants will lead to variable hormone delivery and, consequently, variable performance.[18]
-
Data Presentation
Table 1: Effect of Implant Strategy and Days on Feed on Heifer Performance Data summarized from studies evaluating Revalor® implants.
| Parameter | No Implant | Revalor-200 (Re-implant) | Revalor-XH (Single Implant) |
| Final Body Weight (kg) | 609 | 647 | 646 |
| Average Daily Gain ( kg/day ) | 1.41 | 1.60 | 1.60 |
| Dry Matter Intake ( kg/day ) | 10.2 | 10.6 | 10.6 |
| Feed Efficiency (G:F) | 0.138 | 0.151 | 0.151 |
| Hot Carcass Weight (kg) | 384 | 408 | 407 |
| Marbling Score (Small⁰⁰=500) | 535 | 506 | 508 |
Source: Adapted from data presented in the 2018 Nebraska Beef Cattle Report.[20]
Table 2: Performance of Finishing Steers with Different Initial Implants Both groups received a common terminal implant of Revalor®-S.
| Parameter | Initial Implant: Synovex-S | Initial Implant: Revalor-IS | P-value |
| Initial Body Weight (kg) | 269 | 269 | >0.10 |
| Hot Carcass Weight (kg) | 370 | 373 | 0.07 |
| Average Daily Gain ( kg/day ) | 1.63 | 1.64 | >0.10 |
| Feed Efficiency (G:F) | 0.160 | 0.161 | >0.10 |
Source: Adapted from data presented in a 2011 Journal of Animal Science study.[21]
Experimental Protocols
Protocol 1: Evaluating the Impact of Implant Strategy on Feedlot Performance and Carcass Traits
-
Animal Selection: Utilize a cohort of uniform beef steers or heifers (e.g., Angus-cross) with a known health history. Stratify animals by initial body weight into treatment groups.[22]
-
Housing: House animals in pens with electronic feed bunks (e.g., GrowSafe systems) to monitor individual feed intake and feeding behavior.[23]
-
Diet: Provide all animals with a common finishing ration ad libitum. A typical diet might consist of dry-rolled corn, wet distillers grains, corn silage, and a supplement containing vitamins and minerals.[20]
-
Implant Administration:
-
Control Group: No implant administered.
-
Treatment Group(s): On day 0, restrain animals and administer the specified Revalor® implant (e.g., Revalor-IS, Revalor-S) subcutaneously on the posterior aspect of the middle third of the ear, following manufacturer guidelines.[4][8] Use proper aseptic technique to prevent infection.[19] For re-implant strategies, repeat the procedure at a specified time point (e.g., day 84).[11]
-
-
Data Collection:
-
Record individual body weights at regular intervals (e.g., every 28 days).[23]
-
Monitor daily feed intake for each animal.
-
Calculate Average Daily Gain (ADG), Dry Matter Intake (DMI), and Feed Efficiency (G:F).
-
-
Statistical Analysis: Analyze performance and carcass data using appropriate statistical models (e.g., ANOVA) with pen as the experimental unit.[13][20]
Visualizations
Caption: Simplified signaling pathway of Revalor® and key dietary inputs on muscle growth.
References
- 1. pbsanimalhealth.com [pbsanimalhealth.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. merck-animal-health.ca [merck-animal-health.ca]
- 4. Revalor®-IH (trenbolone acetate and estradiol implants) [dailymed.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. newprairiepress.org [newprairiepress.org]
- 8. Utilization of Anabolic Implants and Individual Supplementation on Muscle Growth and Protein Turnover During Backgrounding of Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 10. merck-animal-health.ca [merck-animal-health.ca]
- 11. Effects of steroidal implants on feedlot performance, carcass characteristics, and serum and meat estradiol-17β concentrations of Holstein steers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabcattle.com [cabcattle.com]
- 13. academic.oup.com [academic.oup.com]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. DSpace [dr.lib.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. msd-animal-health.co.za [msd-animal-health.co.za]
- 19. m.youtube.com [m.youtube.com]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. researchgate.net [researchgate.net]
- 22. Anabolic Implants Varying in Hormone Type and Concentration Influence Performance, Feeding Behavior, Carcass Characteristics, Plasma Trace Mineral Concentrations, and Liver Trace Mineral Concentrations of Angus Sired Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Addressing Revalor implant failures and abscesses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Revalor® (trenbolone acetate (B1210297) and estradiol) implants in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Revalor® implants, with a focus on implant failures and the formation of abscesses.
Initial Checks & Common Problems
Proper administration and sanitation are critical to the success of Revalor® implants.[1] A majority of implant failures, including abscesses, can be traced back to procedural errors.[1][2][3] Before delving into complex experimental troubleshooting, review the following common issues:
Table 1: Common Implanting Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Abscess at implant site | Bacterial contamination during implantation.[2][3] | Review and strictly adhere to aseptic techniques. Ensure the ear is clean and dry.[4][5] Use a sharp, sterile needle for each animal and disinfect the needle between uses with a chlorhexidine (B1668724) solution.[1][5] |
| Missing implant | Improper placement, abscess formation leading to expulsion.[1][3] | Palpate the ear after implantation to ensure the pellets are in a straight line under the skin.[3] Review implantation technique to ensure the needle is fully inserted and withdrawn correctly.[4] |
| Bunched or crushed pellets | Incorrect needle withdrawal during pellet deposition.[3][6] | Ensure the implant gun's needle is slightly withdrawn as the pellets are discharged to create space.[6] Some implant guns have features to prevent this.[7] |
| Implant in cartilage | Incorrect needle placement.[6] | Ensure the needle is inserted subcutaneously, between the skin and the cartilage.[4][8] Implants in cartilage will not be properly absorbed.[6] |
| Bleeding at the site | Puncturing a blood vessel in the ear.[3] | Apply pressure to the site for 30-60 seconds to stop the bleeding.[3] While generally not a cause for failure, it indicates a need for more careful needle placement.[8] |
Quantitative Data on Implant Failures
The following table summarizes data on the incidence of various implant defects from a study evaluating different Revalor® implant strategies.
Table 2: Incidence of Implant Defects in a Comparative Study
| Defect Type | Revalor®-IH for Heifers (%) | Synovex-H for Heifers (%) | Revalor®-IS for Steers (%) | Synovex-S for Steers (%) |
| Abscessed | 1.6 | 2.2 | 2.5 | 2.8 |
| Bunched | 0.2 | 0.0 | 0.2 | 0.4 |
| Missing | 0.7 | 0.9 | 0.6 | 0.6 |
| Partial | 0.0 | 0.0 | 0.4 | 0.9 |
| Separated | 0.0 | 0.0 | 0.9 | 0.4 |
| Within Cartilage | 0.2 | 0.4 | 0.2 | 0.0 |
| Total Defective Implants | 1.6 | 2.2 | 2.5 | 2.8 |
Data adapted from a 2007 study on initial implant strategies.
An FDA summary for a Revalor® product reported a very low incidence of abscesses, at 0.06% on day 35 and 0.00% on day 70 in the study group.[9]
Experimental Protocols
For in-depth investigation of implant failures and abscesses, the following protocols are provided.
Protocol 1: Microbial Culture of an Implant Site Abscess
Objective: To isolate and identify the bacterial agent(s) causing an abscess at the implant site.
Materials:
-
Sterile swabs suitable for anaerobic and aerobic culture
-
70% ethanol (B145695) or other skin disinfectant
-
Sterile scalpel blade and syringes
-
Blood agar (B569324) and MacConkey agar plates
-
Anaerobic transport medium
-
Incubators (aerobic and anaerobic)
Procedure:
-
Aseptically prepare the skin over the abscess by cleaning with 70% ethanol.[10]
-
Using a sterile scalpel blade, carefully lance the most fluctuant part of the abscess.[11]
-
Immediately collect a sample of the purulent material using a sterile swab.[12]
-
For suspected anaerobic involvement, a second sample should be collected via needle and syringe, and the air expelled before transferring to an anaerobic transport medium.[13]
-
Streak the swab onto both a blood agar plate (for general growth) and a MacConkey agar plate (for gram-negative bacteria).[12]
-
Incubate the blood agar and MacConkey agar plates aerobically at 37°C for 24-48 hours.[12]
-
If anaerobic culture is indicated, plate the sample on appropriate media and incubate in an anaerobic environment.[13]
-
Examine plates for bacterial growth and perform colony morphology characterization, Gram staining, and subsequent biochemical tests or MALDI-TOF mass spectrometry for definitive identification.[10]
Protocol 2: Histological Examination of Implant Site Tissue
Objective: To evaluate the tissue reaction to the implant, including signs of inflammation, infection, and fibrous encapsulation.
Materials:
-
10% neutral buffered formalin
-
Surgical tools for tissue biopsy
-
Histology cassettes
-
Automated tissue processor
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Collect a tissue sample from the implant site, including the implant if possible and the surrounding capsule and tissue.
-
Immediately fix the tissue in at least 10 volumes of 10% neutral buffered formalin for 48 hours to several days, depending on sample size.[14][15]
-
After fixation, trim the tissue and place it in a labeled histology cassette.[14]
-
Process the tissue through an automated tissue processor, which involves dehydration through a series of graded alcohols, clearing with xylene, and infiltration with paraffin wax.[15]
-
Embed the tissue in a paraffin block.[14]
-
Section the paraffin-embedded tissue at 4-5 micrometers using a microtome and float the sections onto a warm water bath.[15]
-
Mount the sections onto glass slides and dry.[14]
-
Stain the slides with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink/red).[15]
-
Examine the stained slides under a microscope to assess the inflammatory infiltrate, presence of bacteria, fibrous capsule thickness, and overall tissue response to the implant.[16]
Signaling Pathways and Logical Relationships
Hormonal Signaling Pathway of Revalor®
The anabolic effect of Revalor® is primarily mediated through the interaction of its components, trenbolone (B1683226) acetate (TBA) and estradiol (B170435) (E2), with cellular receptors, influencing the Insulin-like Growth Factor-1 (IGF-1) signaling pathway.
Caption: Hormonal signaling cascade of Revalor® components leading to muscle growth.
Troubleshooting Logic for an Implant Abscess
This workflow outlines the logical steps to take when an abscess is identified at an implant site.
Caption: Logical workflow for troubleshooting an implant-related abscess.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of abscesses at the Revalor® implant site?
A1: The most common cause of an abscess is bacterial infection introduced during the implantation process.[2][3] This is often due to inadequate sanitation of the ear, the implanting equipment, or the needle.[1] Using a dull needle can also traumatize the tissue, making it more susceptible to infection.[5]
Q2: How can I prevent abscesses from forming?
A2: Prevention focuses on strict aseptic technique.[3] Ensure the animal's ear is clean and dry before implantation.[4][5] Use a sharp, sterile needle for each animal if possible, or at a minimum, disinfect the needle between each use with a chlorhexidine solution.[1][5] Store implants in a clean, dry environment to prevent contamination.[2]
Q3: What should I do if I find an abscess at an implant site?
A3: It is recommended to consult a veterinarian for proper management.[17] Treatment typically involves lancing and draining the abscess to remove the pus.[17] A sample of the pus should be collected for bacterial culture and antibiotic sensitivity testing to guide any necessary antimicrobial therapy.[11][12] It's also crucial to review your team's implanting technique to prevent future occurrences.[3]
Q4: Can an abscess affect the efficacy of the Revalor® implant?
A4: Yes, an abscess can negatively impact the implant's effectiveness. The inflammation and encapsulation can "wall off" the implant, preventing the proper absorption of the hormones into the bloodstream.[3] In some cases, the abscess may lead to the implant being expelled from the ear entirely.[3]
Q5: Are there specific Revalor® products that are less likely to cause site reactions?
A5: The incidence of site reactions like abscesses is more closely tied to the implantation technique and sanitation rather than the specific Revalor® product.[1][2][3] However, some implants may be coated with an antibiotic to help reduce the risk of infection.[6] Always refer to the product-specific label for details.
Q6: Where is the correct location to place a Revalor® implant?
A6: The FDA-approved location for all cattle ear implants is the middle third of the back of the ear, between the skin and the cartilage.[4][6][8] Avoid major blood vessels.[8] Placing the implant in any other location is a violation of federal law and can lead to improper absorption or other complications.[18]
Q7: What is the recommended disinfectant to use when implanting?
A7: A chlorhexidine-based solution is commonly recommended for disinfecting the ear and the implanting needle.[1][5] It should be mixed fresh daily and replaced if it becomes contaminated.[1]
References
- 1. drovers.com [drovers.com]
- 2. grainews.ca [grainews.ca]
- 3. canadiancattlemen.ca [canadiancattlemen.ca]
- 4. merck-animal-health.ca [merck-animal-health.ca]
- 5. youtube.com [youtube.com]
- 6. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 7. Getting Implant Application Correct [extension.sdstate.edu]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. Bacterial culture and susceptibility of samples taken from septic foot lesions of adult beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abscesses – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. WADDL | College of Veterinary Medicine | Washington State University [tests.waddl.vetmed.wsu.edu]
- 14. Histology examination: preparation and staining of bovine tissues [protocols.io]
- 15. protocols.io [protocols.io]
- 16. ceramtec-group.com [ceramtec-group.com]
- 17. researchgate.net [researchgate.net]
- 18. Revalor®-IH (trenbolone acetate and estradiol implants) [dailymed.nlm.nih.gov]
Refining experimental protocols to minimize variability in Revalor studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in studies involving Revalor® implants.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental procedures, offering potential causes and solutions to ensure data integrity and minimize variability.
Q1: We are observing significant variation in weight gain among animals in the same treatment group. What are the potential causes and how can we mitigate this?
A1: Variability in weight gain can stem from several factors. Consider the following:
-
Improper Implantation Technique: Incorrect placement of the implant can lead to reduced efficacy. This includes implanting too close to the head, hitting a blood vessel, or piercing the ear cartilage.[1] Abscesses at the implant site, often due to poor sanitation, can also significantly decrease average daily gains and feed efficiency.[1]
-
Solution: Ensure all personnel are thoroughly trained on the correct implantation procedure as specified by the manufacturer. The implant site should be clean, dry, and disinfected prior to implantation.[2] Regularly check animals for signs of infection or abscess at the implant site.
-
-
Animal-to-Animal Variation: Inherent biological differences among animals, such as genetic background, age, initial body weight, and sex, can contribute to performance variability.[3]
-
Environmental and Management Factors: Subtle variations in housing, diet, and handling can induce stress and affect performance.
Q2: Our analytical results for hormone levels in blood samples are inconsistent. What could be causing this variability?
A2: Inconsistent hormone levels can be due to pre-analytical and analytical factors.
-
Sample Collection and Handling: The timing of sample collection and the handling procedure are critical. Stress during handling can acutely alter hormone levels.
-
Sample Processing and Storage: Improper processing or storage can degrade hormones in the sample.
-
Solution: Follow a strict protocol for sample processing (e.g., centrifugation, plasma/serum separation) and storage (e.g., appropriate temperature). Use the correct type of collection tube (e.g., EDTA for plasma, plain red top for serum) as required by the specific hormone assay.[9]
-
Q3: We are not seeing the expected increase in IGF-1 mRNA expression in muscle tissue biopsies after Revalor® implantation. Why might this be?
A3: Several factors can influence the measurement of IGF-1 gene expression.
-
Timing of Biopsy: The timing of muscle biopsy collection post-implantation is crucial. Studies have shown that IGF-1 mRNA levels increase over time, with significant increases observed at day 7 and continuing to increase up to day 28 post-implantation.[10][11]
-
Solution: Collect muscle biopsies at multiple time points post-implantation (e.g., day 0, 7, 14, and 28) to capture the dynamic changes in gene expression.[11]
-
-
Biopsy and RNA Extraction Technique: The quality of the muscle tissue sample and the RNA extraction procedure are critical for accurate gene expression analysis.
-
Solution: Ensure that the muscle biopsy is taken from a consistent location on all animals. Immediately stabilize the tissue sample in a solution like RNAlater to prevent RNA degradation.[12] Use a validated RNA extraction protocol to obtain high-quality RNA for downstream analysis like RT-qPCR.
-
-
Dietary Interactions: Some dietary components may influence the IGF-1 pathway. For instance, one study observed that flaxseed supplementation led to lower muscle IGF-1 mRNA levels.[13]
-
Solution: Carefully control and document the diet of all animals in the study. If investigating dietary effects, include appropriate control groups.
-
Q4: There is a high incidence of abscesses at the implant site in our study group. What are the likely causes and how can this be prevented?
A4: Implant site abscesses are a common issue that can significantly impact study outcomes by reducing the effectiveness of the implant.
-
Poor Sanitation: The primary cause of abscesses is bacterial contamination at the time of implantation.
-
Solution: The ear surface must be clean and dry. If the ear is dirty, it should be scraped with a dull knife, brushed, and disinfected before implanting.[1] Ensure the implanting needle is sharp and clean. Disinfect the needle between animals.
-
-
Improper Technique: Wet or dirty conditions during implantation can introduce bacteria.
-
Solution: Avoid implanting in wet conditions. If the ear is wet but clean, it should still be disinfected and allowed to dry before implantation.
-
Data Presentation
Table 1: Effect of Different Revalor® Formulations on Feedlot Heifer Performance and Carcass Characteristics
| Treatment | Final Body Weight (kg) | Dry Matter Intake ( kg/day ) | Average Daily Gain ( kg/day ) | Feed to Gain Ratio | Hot Carcass Weight (kg) | Longissimus Muscle Area (cm²) | Marbling Score |
| Revalor-IH/Revalor-200 | 559 | 7.70 | 1.35 | 0.175 | 365 | 89.55 | 487 |
| Revalor-XH | 559 | 7.60 | 1.33 | 0.175 | 361 | 87.87 | 487 |
| P-value | > 0.11 | < 0.10 | < 0.10 | > 0.11 | < 0.10 | < 0.05 | > 0.42 |
Data synthesized from a study on beef heifers fed for 221 days.[14]
Table 2: Performance and Carcass Traits of Steers Implanted with Revalor-S vs. Synovex Plus
| Trait | Revalor-S | Synovex Plus |
| Daily Gain (lbs) | 3.35 | 3.34 |
| Feed Intake (lbs/day) | 22.6 | 22.4 |
| Feed to Gain Ratio | 6.76 | 6.73 |
| Carcass Weight (lbs) | 756.9 | 754.9 |
| Ribeye Area (in²) | 13.2 | 13.0 |
Data from a 116-day study on crossbred yearling steers.[15]
Table 3: Impact of Revalor-S Implantation on Circulating and Muscle IGF-1 Levels in Finishing Steers
| Treatment | Day | Circulating IGF-1 (ng/mL) | Muscle IGF-1 mRNA (relative expression) |
| No Implant | 14 | 150 | - |
| Revalor-S | 14 | 228 | - |
| No Implant | 28 | 145 | 1.0 |
| Revalor-S | 28 | 267 | 2.4 |
Implanted steers had 52% and 84% greater circulating IGF-1 on days 14 and 28, respectively. On day 28, implanted steers had 2.4-fold higher muscle IGF-1 mRNA levels.[13]
Experimental Protocols
Protocol 1: Blood Sample Collection for Hormone Analysis
-
Animal Restraint: Gently restrain the animal using a halter in a chute to minimize stress.[8]
-
Site Preparation: Locate the jugular vein in the neck or the coccygeal vein on the underside of the tail. Clean the venipuncture site with an alcohol pad.[7][8]
-
Sample Collection:
-
Vacutainer Method: Use an 18-20 gauge needle with a Vacutainer holder. Puncture the vein and then push the appropriate collection tube (e.g., red top for serum, lavender top for plasma) into the holder to break the vacuum and allow blood to flow.[7]
-
Syringe Method: Use a syringe with an appropriate gauge needle to draw the required blood volume.
-
-
Sample Handling: After collection, gently invert tubes with additives several times.[8] For serum, allow the blood to clot at room temperature before centrifugation. For plasma, centrifuge immediately.
-
Storage: Store serum or plasma samples at -20°C or -80°C until analysis.
Protocol 2: Muscle Tissue Collection for Gene Expression Analysis
-
Animal Restraint and Site Preparation: Restrain the animal as described for blood collection. Shave and disinfect the area over the longissimus dorsi muscle.
-
Local Anesthesia: Administer a local anesthetic to the biopsy site.
-
Biopsy Procedure: Make a small incision through the skin. Use a sterile biopsy needle to collect a small sample of muscle tissue.
-
Sample Preservation: Immediately place the muscle sample into a cryovial containing RNAlater or snap-freeze in liquid nitrogen to preserve RNA integrity.[12]
-
Storage: Store samples at -80°C until RNA extraction.
-
RNA Extraction: Isolate total RNA from the muscle tissue using a commercial kit or a standard laboratory protocol. Assess RNA quality and quantity before proceeding with RT-qPCR.
Protocol 3: Carcass Data Collection
-
Hot Carcass Weight (HCW): Record the weight of the carcass after slaughter and removal of the head, hide, and internal organs.
-
Ribeye Area (REA): Measure the area of the longissimus dorsi muscle between the 12th and 13th ribs. This can be done using a grid or a digital imaging system.[16]
-
12th Rib Fat Thickness: Measure the fat thickness over the ribeye muscle at a point three-fourths of the length of the ribeye from the chine bone end.[16]
-
Marbling Score: Visually assess the amount and distribution of intramuscular fat (marbling) in the ribeye muscle at the 12th rib interface. Use the USDA grading standards for scoring.[16]
-
USDA Yield Grade: Calculate the yield grade using an equation that incorporates HCW, REA, 12th rib fat thickness, and kidney, pelvic, and heart (KPH) fat percentage.
Mandatory Visualizations
Caption: Revalor®-stimulated IGF-1 signaling pathway in bovine muscle.
References
- 1. scispace.com [scispace.com]
- 2. merck-animal-health.ca [merck-animal-health.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newprairiepress.org [newprairiepress.org]
- 6. Sampling for hormonal, hematological, and OS testing [bio-protocol.org]
- 7. mycentralstar.com [mycentralstar.com]
- 8. mcgill.ca [mcgill.ca]
- 9. sruc.ac.uk [sruc.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Gene expression analysis of blood, liver, and muscle in cattle divergently selected for high and low residual feed intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newprairiepress.org [newprairiepress.org]
- 14. 101 Effects of traditional growth-promoting re-implant or long-acting implant programs on growth performance and carcass characteristics of heifers fed for 221 days - PMC [pmc.ncbi.nlm.nih.gov]
- 15. extension.iastate.edu [extension.iastate.edu]
- 16. depts.ttu.edu [depts.ttu.edu]
Adjusting feeding periods to optimize marbling in Revalor-treated cattle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered when designing and conducting experiments to adjust feeding periods and optimize marbling in cattle treated with Revalor implants.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of Revalor implants on marbling in cattle?
A1: Revalor implants, which contain trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2), are highly effective at increasing weight gain and improving feed efficiency.[1][2] However, studies have consistently shown that administration of Revalor can lead to decreased marbling scores when compared to non-implanted cattle.[1][2][3] The potent anabolic effects promote lean muscle growth, which can sometimes occur at the expense of intramuscular fat deposition, the key component of marbling.
Q2: How does adjusting the "days on feed" influence marbling in Revalor-treated cattle?
A2: Increasing the number of days on feed is a critical strategy to counteract the potential negative impact of Revalor on marbling. Longer feeding periods allow more time for fat deposition to occur after the initial phase of accelerated muscle growth stimulated by the implant. Research has demonstrated a linear increase in marbling scores as days on feed increase.[4][5] While longer feeding periods can enhance marbling, they may also lead to decreased average daily gain (ADG) and an increase in backfat thickness and yield grade.[4][5] Therefore, an optimal feeding duration must be determined to balance desired marbling with other carcass quality and economic factors.
Q3: Can the timing of Revalor implantation be adjusted to improve marbling?
A3: Yes, the timing of implantation is a key management factor. Delaying the administration of a high-potency implant can be beneficial for marbling.[6][7] Implanting cattle after they are on a high-energy diet for a period allows their caloric intake to be sufficient to support both the accelerated muscle growth driven by the implant and the deposition of intramuscular fat.[7] Administering an implant too early in the feeding period, when energy intake may be lower, can lead to a greater proportion of nutrients being partitioned towards muscle growth, thus limiting marbling.[7]
Q4: What is the difference between single, re-implant, and long-acting Revalor strategies, and how do they affect marbling?
A4:
-
Single Implant: A single implant is administered for the entire feeding period. The choice of a high or low-potency implant will influence the outcome.
-
Re-implant Strategy: This involves an initial, often lower-potency implant, followed by a second, higher-potency terminal implant later in the finishing phase.[6][8] This strategy can be effective in balancing early growth with later marbling deposition.
-
Long-Acting Implants (e.g., Revalor-XH, Revalor-XS): These implants are designed with a delayed-release mechanism to provide hormones over an extended period, eliminating the need for re-implantation.[9][10][11] Some research suggests that the gradual and sustained release from these implants might lessen the negative effects on marbling compared to a single large dose early in the feeding period.[12]
The choice of strategy depends on the specific production goals, cattle type, and planned days on feed.[6]
Troubleshooting Guides
Problem 1: Consistently low marbling scores in Revalor-treated cattle despite a high-energy finishing diet.
| Possible Cause | Troubleshooting Step |
| Implant timing is too early. | Delaying the initial implant administration can allow for sufficient energy intake to support both muscle growth and marbling.[7] Consider implanting after the cattle have adapted to the finishing ration. |
| Implant potency is too aggressive for the cattle type. | Match the implant potency to the genetic potential of the cattle for marbling.[6] For cattle with high marbling potential, a more conservative implant strategy may be warranted. |
| Insufficient days on feed. | Extend the feeding period to allow more time for intramuscular fat deposition.[4][5] Monitor backfat thickness to avoid excessive external fat. |
| Nutrient imbalances in the diet. | Ensure the diet is properly formulated not just for energy but also for protein and other essential nutrients to support overall metabolic processes, including fat deposition. |
Problem 2: Increased incidence of dark-cutting carcasses in experimental groups.
| Possible Cause | Troubleshooting Step |
| Pre-slaughter stress. | Minimize stress during handling, transport, and at the processing plant. Stress can deplete muscle glycogen, leading to a higher pH and darker meat. |
| Implant strategy. | While not a direct cause, aggressive implant strategies can lead to leaner cattle that may be more susceptible to stress. Ensure proper handling protocols are in place. |
Problem 3: High variability in marbling scores within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Genetic variation. | If possible, use cattle with a more uniform genetic background or use genetic markers to stratify animals across treatment groups. |
| Inconsistent feed intake. | Ensure ad-libitum access to feed and water and that bunk space is adequate to prevent competition. Monitor individual animal intake if possible. |
| Improper implanting technique. | Ensure all personnel are trained in proper implant administration to avoid crushed or abscessed implants, which can affect hormone release. |
Data Presentation
Table 1: Effect of Implant Strategy and Days on Feed on Heifer Carcass Characteristics
| Treatment | Days on Feed | Hot Carcass Weight (kg) | Marbling Score¹ | 12th Rib Fat (cm) |
| No Implant | 151 | 338.4 | 530 | 1.30 |
| No Implant | 193 | 363.8 | 580 | 1.63 |
| Revalor-200 (re-implanted) | 151 | 358.3 | 490 | 1.27 |
| Revalor-200 (re-implanted) | 193 | 385.6 | 530 | 1.60 |
| Revalor-XH | 151 | 356.5 | 490 | 1.24 |
| Revalor-XH | 193 | 384.2 | 530 | 1.60 |
¹Marbling Score: 400 = Slight¹⁰⁰, 500 = Small⁰⁰ Adapted from data presented in a study on the evaluation of Revalor-XH for beef heifers.[4]
Table 2: Comparison of Revalor Implant Strategies on Steer Carcass Characteristics
| Implant Strategy | Hot Carcass Weight (kg) | Marbling Score¹ | % Choice or Higher |
| Revalor-IS / Revalor-S | 373.3 | 498 | 78.4 |
| Revalor-XS | 375.1 | 502 | 84.5 |
¹Marbling Score: 400 = Slight¹⁰⁰, 500 = Small⁰⁰ Adapted from a study comparing Revalor XS to a Revalor IS/Revalor S implant strategy.[13][14]
Experimental Protocols
Experiment 1: Evaluation of Revalor-XH for Beef Heifers Fed Different Days on Feed
-
Objective: To determine the effects of different implant strategies and days on feed on feedlot performance and carcass characteristics of heifers.
-
Animals: Heifers were assigned to one of three implant treatments: no implant, an initial implant of Revalor-200 followed by a re-implant of Revalor-200, or a single Revalor-XH implant.
-
Feeding: All heifers were fed a common finishing diet.
-
Data Collection: Heifers were harvested at four different time points: 151, 165, 179, and 193 days on feed. Carcass data, including hot carcass weight, marbling score, and 12th rib fat thickness, were collected.
-
Outcome: Implanting increased final body weight and hot carcass weight while decreasing marbling score compared to non-implanted heifers. Increasing days on feed led to an increase in hot carcass weight, fat thickness, and marbling score.[4][5]
Experiment 2: Comparison of Revalor XS to a Revalor IS / Revalor S Implant Strategy in Finishing Steers
-
Objective: To compare the effects of a single long-acting implant (Revalor-XS) to a traditional re-implant strategy (Revalor-IS followed by Revalor-S) on performance and carcass characteristics.
-
Animals: Steers were randomly assigned to one of the two implant strategy treatments.
-
Methodology: One group received Revalor-IS on day 1 and Revalor-S on day 80. The second group received a single Revalor-XS implant on day 1. The average days on feed was 157.
-
Data Collection: Data on performance (DMI, ADG, F:G) and carcass characteristics (hot carcass weight, marbling score, 12th rib fat, ribeye area) were collected.
-
Outcome: No significant differences were observed in performance or most carcass characteristics, including marbling score. However, the Revalor-XS treatment resulted in a greater percentage of carcasses grading Choice or higher.[13][14]
Visualizations
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. Revalor®-H (trenbolone acetate and estradiol implants) [dailymed.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. "Evaluation of Revalor-XH for beef heifers fed different days on feed" by Robert G. Bondurant, Marshall N. Streeter et al. [digitalcommons.unl.edu]
- 6. cabcattle.com [cabcattle.com]
- 7. uspb.com [uspb.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pbsanimalhealth.com [pbsanimalhealth.com]
- 12. academic.oup.com [academic.oup.com]
- 13. "Comparison of Revalor XS to a Revalor IS / Revalor S Implant Strategy " by Cody A. Nichols, Galen E. Erickson et al. [digitalcommons.unl.edu]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Handling and Analyzing Unexpected Results in Revalor Research
For researchers, scientists, and drug development professionals utilizing Revalor® (a combination of trenbolone (B1683226) acetate (B1210297) and estradiol) in their studies, this guide provides a comprehensive resource for troubleshooting unexpected experimental outcomes and answers frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, offering a systematic approach to identify and resolve them.
Scenario 1: Suboptimal or No Weight Gain Response
Question: My experimental group treated with Revalor® is showing significantly lower than expected, or no, weight gain compared to the control group. What are the potential causes and how can I investigate this?
Answer:
A lack of the expected anabolic response can stem from several factors, ranging from procedural inconsistencies to the physiological state of the animals. Here is a troubleshooting workflow to diagnose the issue:
Troubleshooting Workflow: Suboptimal Weight Gain
Caption: Troubleshooting workflow for suboptimal weight gain.
Detailed Steps:
-
Verify Implant Administration and Integrity:
-
Improper Technique: Incorrect placement of the implant can lead to a partial or complete failure of the implant to release the active compounds. Ensure that implants are placed subcutaneously in the middle third of the ear.[1][2] Investigate if there are any instances of abscesses, crushed, or missing implants, as these can significantly hinder the expected outcome.[1]
-
Implant Failure: Although rare, the implant itself could be defective. If you suspect this, it is advisable to contact the manufacturer and provide the lot number of the product used.
-
-
Assess Animal Health and Stress Levels:
-
Underlying Illness: Subclinical or clinical diseases can divert metabolic resources away from growth. A thorough veterinary examination of the animals is recommended.
-
Environmental Stress: Factors such as heat stress, overcrowding, or frequent handling can increase cortisol levels, which has a catabolic effect and can counteract the anabolic properties of Revalor®.
-
-
Evaluate Nutritional and Management Factors:
-
Inadequate Nutrition: The anabolic effects of Revalor® require sufficient dietary energy and protein to support muscle growth.[3] A diet deficient in these key nutrients will limit the animal's ability to respond to the implant.[3] Review and analyze the feed composition to ensure it meets the nutritional demands for the expected growth rate.
-
Feeding Behavior: Observe the animals for any changes in feeding behavior.[4] Reduced feed intake will naturally lead to lower weight gain.
-
-
Hormone Level Analysis:
-
If the above factors have been ruled out, consider collecting blood samples to measure the circulating levels of trenbolone and estradiol (B170435). This can confirm if the implant is releasing the hormones as expected.
-
Scenario 2: Unexpected Carcass Characteristics
Question: My Revalor®-treated group shows a significant decrease in marbling and an increase in dark-cutting carcasses. How can I analyze and interpret these findings?
Answer:
While Revalor® is known to increase lean muscle mass, it can sometimes lead to a reduction in intramuscular fat (marbling).[5] Dark-cutting beef is often a result of pre-slaughter stress.
Analysis and Interpretation Workflow:
Caption: Workflow for analyzing unexpected carcass characteristics.
Detailed Analysis:
-
Quantify the Effect: Use a standardized marbling score system to quantify the difference between your control and treated groups.
-
Implant Strategy: High-potency, combination implants administered closer to the finishing period are more likely to impact marbling.[6] Consider if a less aggressive implant strategy could have been used.
-
Genetic Factors: The genetic background of the cattle plays a significant role in their propensity for marbling.
-
Pre-Slaughter Stress: Review the handling procedures in the hours leading up to slaughter. Any stress can deplete muscle glycogen, leading to a higher pH and darker meat.
Scenario 3: Unexpected Behavioral Changes
Question: I have observed increased aggression and other unusual behaviors in my Revalor®-treated animals. Is this a known side effect and how should I manage it?
Answer:
Anabolic steroids can influence animal behavior. Increased mounting behavior ("bulling") and aggression can sometimes be observed in implanted cattle.
Management and Observation Protocol:
-
Systematic Observation: Implement a structured observation protocol to quantify the frequency and intensity of the observed behaviors.
-
Animal Segregation: If aggression is leading to injuries, consider segregating the more aggressive individuals.
-
Environmental Enrichment: Ensure adequate feeder and water space to reduce competition and potential conflict.
-
Hormone Analysis: In extreme cases, you may want to measure circulating hormone levels to see if they are within the expected range.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Revalor®?
A1: Revalor® is an anabolic implant containing trenbolone acetate (a synthetic androgen) and estradiol (an estrogen). These hormones work synergistically to increase protein synthesis and decrease protein degradation in skeletal muscle, leading to improved weight gain and feed efficiency.[7][8] The signaling cascade involves the activation of androgen and estrogen receptors, which in turn upregulates the expression of key growth factors like Insulin-like Growth Factor 1 (IGF-1).[8][9][10]
Signaling Pathway of Trenbolone Acetate and Estradiol in Muscle Growth
Caption: Simplified signaling pathway of Revalor® components in muscle cells.
Q2: Are there different formulations of Revalor® and how do they differ?
A2: Yes, Merck Animal Health offers several formulations of Revalor® (e.g., Revalor-G, Revalor-IS, Revalor-S, Revalor-200, Revalor-XH, Revalor-XS) with varying doses of trenbolone acetate and estradiol.[2][11][12][13][14] Some are designed for specific stages of growth (e.g., pasture, feedlot) and some have extended-release formulations to avoid the need for re-implantation.[12][15]
Q3: What are the expected quantitative effects of Revalor® on performance and carcass traits?
A3: The effects can vary based on the specific Revalor® product used, the type of cattle, and management practices. However, studies have shown significant improvements in key metrics.
Table 1: Example Effects of Revalor® Implants on Steer Performance
| Parameter | Control (No Implant) | Revalor-IS/S | Revalor-XS |
| Average Daily Gain (kg) | 1.45 | 1.77 | 1.77 |
| Dry Matter Intake ( kg/day ) | 9.75 | 10.75 | 10.84 |
| Feed Efficiency (Gain/Feed) | 0.149 | 0.165 | 0.163 |
| Hot Carcass Weight (kg) | 358 | 396 | 397 |
| Marbling Score | 480 | 460 | 465 |
Data adapted from a study comparing non-implanted steers to those on Revalor-IS/S and Revalor-XS implant programs.[16]
Q4: Can Revalor® be used in heifers intended for breeding?
A4: Revalor® implants are generally not recommended for use in heifers intended for future breeding, as they can potentially impact reproductive performance.[13]
Experimental Protocols
Protocol: Revalor® Implant Administration
This protocol outlines the standard procedure for administering a Revalor® implant to ensure proper placement and efficacy.
Materials:
-
Revalor® implant cartridge
-
Revalor® implant gun[15]
-
Disinfectant solution and swabs
-
Animal restraint system (chute or headgate)
Procedure:
-
Animal Restraint: Securely restrain the animal in a chute or headgate to minimize movement and ensure safety for both the animal and the operator.
-
Implant Site Preparation: The implant should be placed subcutaneously on the posterior aspect of the middle third of the ear.[2][13] Thoroughly clean the injection site with a disinfectant swab.[2]
-
Implanter Loading: Load the Revalor® cartridge into the implant gun according to the manufacturer's instructions.
-
Needle Insertion: Insert the needle of the implanter under the skin at the prepared site, being careful not to penetrate the cartilage.
-
Implant Deposition: Fully depress the trigger of the implant gun to deposit the pellets.
-
Needle Withdrawal: Withdraw the needle and gently palpate the implant site to ensure the pellets are in a straight line under the skin.
-
Post-Implantation Monitoring: Observe the animals for any signs of infection or abscess at the implant site in the days following the procedure.
Experimental Workflow: Investigating Unexpected Results
Caption: A systematic workflow for investigating unexpected research results.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Revalor-IS for Animal Use - Drugs.com [drugs.com]
- 3. Troubleshooting Poor Reproductive Performance in Cows – Beef Tips [enewsletters.k-state.edu]
- 4. Anabolic Implants Varying in Hormone Type and Concentration Influence Performance, Feeding Behavior, Carcass Characteristics, Plasma Trace Mineral Concentrations, and Liver Trace Mineral Concentrations of Angus Sired Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. Skeletal muscle protein metabolism and serum growth hormone, insulin, and cortisol concentrations in growing steers implanted with estradiol-17 beta, trenbolone acetate, or estradiol-17 beta plus trenbolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Trenbolone Acetate and 17 Beta-estradiol Implantation on Skeletal ... - John Michael Hayden (Jr) - Google 圖書 [books.google.com.tw]
- 9. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. msd-animal-health.co.za [msd-animal-health.co.za]
- 14. northamerica.covetrus.com [northamerica.covetrus.com]
- 15. pbsanimalhealth.com [pbsanimalhealth.com]
- 16. depts.ttu.edu [depts.ttu.edu]
Technical Support Center: Ear & Implant Disinfection Protocols
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and standardized protocols for ear cleaning and implant site disinfection in experimental settings.
Frequently Asked Questions (FAQs)
Section 1: Implant Site Disinfection
-
Q1: What are the recommended antiseptic agents for surgical site preparation in animal models? A1: The most commonly recommended and used antiseptic agents are povidone-iodine (e.g., Betadine), chlorhexidine (B1668724) gluconate (e.g., Nolvasan), and 70% isopropyl alcohol.[1][2] Alcohol-based solutions containing chlorhexidine gluconate or iodophors offer sustained antimicrobial activity even after the alcohol has evaporated.[3] A novel agent, Olanexidine gluconate, has also demonstrated potent, rapid, and broad-spectrum antimicrobial activity against various bacteria, including antibiotic-resistant strains.[4]
-
Q2: Which antiseptic is superior: Chlorhexidine or Povidone-Iodine? A2: Many studies have compared the two, with varied results.[5] However, chlorhexidine gluconate has some distinct advantages. It shows a substantial residual effect, is more effective in the presence of organic material, and has been shown to reduce bacterial counts on skin more significantly than povidone-iodine.[1] It is also generally less likely to cause skin irritation.[1] Some research suggests that robustly scrubbing the surgical site with a detergent, followed by 70% ethanol, and then applying an alcoholic chlorhexidine gluconate solution provides the best results for creating and maintaining an aseptic field.[3]
-
Q3: What is the correct procedure for applying antiseptics before surgery? A3: The standard procedure involves a multi-step scrub. After hair removal, the site should be scrubbed with an antiseptic soap (like 4% chlorhexidine) to remove oils and debris.[2] This is followed by alternating applications of an antiseptic solution (e.g., 2% chlorhexidine or 10% povidone-iodine) and 70% isopropyl alcohol.[2] The total contact time for the antiseptic solution should be at least five minutes to be effective.[1][2] The final application should be allowed to air dry.[1][2]
-
Q4: How should I care for an implant site post-operatively to prevent infection? A4: Post-operative care is critical. For the first 24 hours, avoid rinsing, spitting, or applying pressure to the site to protect the blood clot.[6] After 24 hours, gentle rinsing with a warm saltwater solution (½ teaspoon of salt per cup of water) can begin, especially after meals.[6] The surgical site itself should not be brushed directly for several days, though surrounding areas should be kept clean.[6] Monitor the site for signs of infection such as excessive redness, swelling, pain, or purulent discharge.
Section 2: Ear Cleaning & Care in Laboratory Animals
-
Q1: When is ear cleaning necessary for laboratory animals? A1: Routine cleaning is often unnecessary, as earwax (cerumen) is a natural self-cleaning agent that protects the ear from dirt and bacteria.[7][8] Cleaning is indicated when there is excessive debris, discharge, or signs of otitis (inflammation/infection), such as head shaking, scratching at the ear, redness, or malodor.[9][10] Excessive cleaning can strip the ear's natural defenses and may lead to irritation or infection.[11]
-
Q2: What is the proper procedure for examining and cleaning an animal's ear? A2: A veterinarian or trained technician should perform an otoscopic examination to visualize the ear canal and tympanic membrane (eardrum).[12] This helps identify foreign bodies, masses, or the extent of debris.[12] For cleaning, a medicated ear cleanser is typically used. The ear canal is filled with the solution, the base of the ear is gently massaged, and then the animal is allowed to shake its head to loosen debris, which can be wiped from the outer ear. It is critical to confirm the eardrum is intact before instilling most cleaners or medications, as some can be ototoxic.[9]
-
Q3: What should I do if I suspect an ear infection in a study animal? A3: If an ear infection is suspected, veterinary consultation is essential. A veterinarian will take a sample from the ear for cytology to identify the infectious agent (e.g., bacteria, yeast, or mites).[12] Based on the findings, a specific topical or systemic medication will be prescribed.[10][12] Addressing the primary cause, such as allergies or parasites, is crucial for successful treatment and preventing recurrence.[9]
Section 3: Instrument Sterilization
-
Q1: What are the most common methods for sterilizing surgical instruments in a research setting? A1: The most common and effective method for heat-resistant instruments is steam sterilization, or autoclaving, which uses pressurized steam to kill all microorganisms.[13][14][15] For heat-sensitive items, low-temperature methods like ethylene (B1197577) oxide (ETO) gas or vaporized hydrogen peroxide are used.[16][17]
-
Q2: Can I use a bead sterilizer for multiple surgeries on rodents? A2: While a new, sterile surgical pack for each animal is the gold standard, instrument tips may be re-sterilized between rodent surgeries using a glass bead sterilizer.[2] Before placing them in the sterilizer, the tips must be thoroughly cleaned of all blood and tissue with 70% isopropyl alcohol and allowed to dry.[2] The contact time in the bead sterilizer should be 20-30 seconds, after which the instruments must cool on a sterile surface before use.[2]
Quantitative Data Summary
The choice of antiseptic can significantly impact the reduction of microbial load at a surgical site. The following table summarizes the bactericidal efficacy of a novel antiseptic, Olanexidine, compared to other common agents in a cynomolgus monkey model.
Table 1: Comparison of Antiseptic Bactericidal Efficacy [4]
| Antiseptic Agent | Mean Log10 Reduction (10 mins) | Mean Log10 Reduction (6 hours) |
| 1.5% Olanexidine Gluconate | >3.0 | >2.0 |
| 0.5% Chlorhexidine Gluconate | ~2.5 | ~1.5 |
| 10% Povidone-Iodine | ~2.0 | <1.0 |
| 70% Isopropyl Alcohol | ~1.5 | <0.5 |
Data derived from in vivo studies on cynomolgus monkeys under clean conditions. Log10 reduction indicates the decrease in bacterial counts on a logarithmic scale.
Experimental Protocols
Protocol 1: Aseptic Surgical Site Preparation (Rodent Model)
-
Anesthesia & Analgesia: Administer anesthesia and pre-operative analgesics as specified in the approved animal use protocol.
-
Hair Removal: Using electric clippers with a #40 blade, generously clip the hair from the area surrounding the proposed surgical site.[1] Remove loose hair with a vacuum or tape.[2]
-
Initial Scrub (Gross Decontamination): Transfer the animal to the preparation area. Using a gauze sponge with an antiseptic scrub (e.g., 4% chlorhexidine solution or povidone-iodine with detergent), scrub the surgical area to remove surface oils and proteins.[2]
-
Sterile Scrub: Move the animal to the surgical area and place it on a sterile drape over a heat source. Perform the final sterile prep by applying an antiseptic solution (e.g., 2% chlorhexidine or 10% povidone-iodine) with sterile gauze, starting at the incision site and circling outward. Do not return to the center with the same gauze.[2]
-
Rinse: Follow the antiseptic application with a rinse of 70% isopropyl alcohol, applied in the same outward-circling pattern.[2]
-
Repeat & Dry: Repeat steps 4 and 5 two more times, for a total of three alternating applications. The total contact time with the antiseptic should be at least five minutes.[2] Allow the final antiseptic application to air dry completely before making the incision. Do not wipe it away.[2]
Protocol 2: Troubleshooting Implant Site Complications
-
Daily Observation: For the first 7-10 days post-implantation, perform daily health checks and observe the implant site. Document any signs of swelling, redness, discharge, or apparent pain (e.g., guarding, vocalization).
-
Identify Early-Stage Inflammation:
-
Signs: Minor redness or swelling localized to the implant site within the first 72 hours.
-
Action: This is often a normal inflammatory response. Ensure the site is kept clean and dry. Continue prescribed analgesics. If signs persist or worsen after 72 hours, consult veterinary staff.
-
-
Identify Suspected Infection:
-
Signs: Excessive or spreading redness, significant swelling, purulent (pus-like) or malodorous discharge, elevated local temperature, systemic signs (lethargy, fever).
-
Action: Immediately notify veterinary staff. Obtain a sterile swab sample of any discharge for culture and sensitivity testing before initiating any new treatments. The veterinarian may prescribe systemic antibiotics and/or a topical antiseptic rinse.
-
-
Identify Dehiscence (Wound Opening) or Implant Exposure:
-
Signs: Suture line opens, or implant hardware becomes visible.
-
Action: Prevent the animal from disturbing the site. This is a veterinary emergency. The site may require debridement, flushing with sterile saline, and re-suturing under anesthesia. The integrity and stability of the implant must be assessed.
-
Visualizations (Graphviz)
Caption: Workflow for Aseptic Surgical Site Preparation.
Caption: Troubleshooting Implant Site Complications.
Caption: Workflow for Ear Examination and Cleaning in Lab Animals.
References
- 1. Preparation of the Surgical Site | Research Animal Care and Safety [animalcare.illinois.edu]
- 2. Aseptic Surgical Techniques (Mice) | Animals in Science [queensu.ca]
- 3. researcherslinks.com [researcherslinks.com]
- 4. benchchem.com [benchchem.com]
- 5. vetnurse.com.au [vetnurse.com.au]
- 6. apexsurgical.ca [apexsurgical.ca]
- 7. How to Safely Clean Your Ears: Tips and What to Avoid [healthline.com]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
- 9. Otitis Externa in Animals - Ear Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 10. How to Recognize and Treat Ear Infections - Tier 1 Veterinary Medical Center [tier1vet.com]
- 11. vet-organics.com [vet-organics.com]
- 12. How do you diagnose and treat an ear infection? – My pet's health – Mon animal en santé [mypetshealth.ca]
- 13. researchgate.net [researchgate.net]
- 14. steroplast.co.uk [steroplast.co.uk]
- 15. yasuico.com [yasuico.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A Day in the Life of a Surgical Instrument: The Cycle of Sterilization - PMC [pmc.ncbi.nlm.nih.gov]
Factors influencing the payout period of different Revalor formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with various Revalor® formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the payout period of different Revalor® formulations?
A1: The principal factor influencing the payout period of Revalor® implants is the composition and construction of the implant pellets. Revalor® formulations are designed with different release characteristics to suit various production goals and animal types. The key determinants include:
-
Hormone Composition: The specific combination and concentration of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2) can influence the biological response and effective duration.
-
Pellet Coating: The presence or absence of a polymer coating on the pellets is the most significant factor.
-
Uncoated Pellets: These release the hormones more rapidly, providing an initial boost in anabolic activity.
-
Coated Pellets: These are engineered with a specialized polymer that degrades over time, delaying the release of the hormones. This creates a biphasic or extended-release profile.[1]
-
-
Ratio of Coated to Uncoated Pellets: Formulations like Revalor®-XS and Revalor®-XH contain a mix of coated and uncoated pellets to provide both an immediate and a sustained release of hormones, extending the overall payout period.[1]
-
Implant Carrier: The carrier matrix in which the hormones are embedded, such as cholesterol for Revalor® implants, also affects the dissolution and release rate of the active compounds.
Q2: How do the payout periods of common Revalor® formulations compare?
A2: The payout period, or the effective duration of hormone release, varies significantly across the different Revalor® formulations. This is by design to accommodate different cattle management strategies. Below is a summary of the intended payout periods for several formulations.
| Revalor® Formulation | Active Ingredients (TBA/E2) | Pellet Composition | Intended Payout Period |
| Revalor®-S | 120 mg / 24 mg | Uncoated | Approximately 130 days |
| Revalor®-H | 200 mg / 20 mg | Uncoated | Not explicitly stated, but used for finishing heifers |
| Revalor®-G | 40 mg / 8 mg | Uncoated | Approximately 100-140 days in pasture cattle |
| Revalor®-XS | 200 mg / 40 mg | 4 uncoated, 6 coated | Up to 200 days |
| Revalor®-XH | 200 mg / 20 mg | 4 uncoated, 6 coated | Up to 200 days |
| Revalor®-200 | 200 mg / 20 mg | Uncoated | Designed for terminal phase, ~90-100 days optimal window[2] |
Q3: What is the underlying mechanism of action for Revalor® implants in promoting muscle growth?
A3: The anabolic effects of Revalor® implants, containing trenbolone acetate (TBA) and estradiol (E2), are primarily mediated through the insulin-like growth factor-1 (IGF-1) signaling pathway. Both TBA and E2 have been shown to increase the expression of IGF-1 in muscle tissue.[3][4] This leads to a cascade of intracellular events that ultimately enhance muscle protein synthesis and reduce protein degradation. The process involves both genomic and non-genomic actions of the steroid hormones.
-
Genomic Action: The steroid hormones bind to their respective receptors (androgen receptor for TBA, estrogen receptor for E2), which then act as transcription factors to increase the expression of genes like IGF-1.
-
Non-Genomic Action: Steroid hormones can also initiate rapid signaling events at the cell membrane, which can influence intracellular kinase pathways that cross-talk with the IGF-1 signaling cascade.[5][6]
The increased IGF-1 activity stimulates the PI3K/Akt/mTOR pathway, a central regulator of muscle hypertrophy.
Troubleshooting Guides
Scenario 1: Inconsistent or lower-than-expected weight gain in experimental animals.
-
Possible Cause 1: Improper Implant Administration. This is a common cause of variability. Incorrect placement can lead to reduced hormone absorption or loss of the implant.
-
Troubleshooting:
-
Verify that the implant is placed subcutaneously in the middle third of the back of the ear.
-
Ensure the implant is not crushed or bunched during administration.
-
Avoid implanting in cartilage, as this will prevent proper absorption due to lack of blood flow.[7]
-
Check for signs of infection or abscess at the implant site, which can encapsulate the implant and hinder hormone release.
-
-
-
Possible Cause 2: Individual Animal Variation. Biological responses to anabolic agents can vary between individual animals due to genetic and physiological differences.
-
Troubleshooting:
-
Increase the sample size in your experimental groups to account for individual variability.
-
Monitor feed intake and health status of all animals, as these factors can significantly impact growth performance.
-
Consider pre-screening animals for baseline hormone levels or genetic markers if high variability persists.
-
-
-
Possible Cause 3: Inappropriate Implant Formulation for the Study Design. Using an implant with a payout period that does not align with the duration of the experiment can lead to suboptimal results.
-
Troubleshooting:
-
For short-term studies, a formulation with a more rapid initial release may be appropriate.
-
For long-term studies, an extended-release formulation like Revalor®-XS or Revalor®-XH should be considered to avoid the need for re-implantation.
-
-
Scenario 2: High variability in serum hormone concentrations between samples.
-
Possible Cause 1: Issues with Blood Sample Collection and Processing. The timing and method of blood collection, as well as subsequent handling, can introduce variability.
-
Troubleshooting:
-
Standardize the time of day for blood collection to minimize diurnal variations in hormone levels.
-
Ensure consistent and proper technique for venipuncture to avoid hemolysis.
-
Process blood samples promptly after collection. If analysis is delayed, store serum or plasma at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles of samples.
-
-
-
Possible Cause 2: Analytical Assay Variability. Both ELISA and LC-MS/MS methods for hormone quantification have inherent variability.
-
Troubleshooting:
-
For ELISA:
-
Ensure all reagents are brought to room temperature before use.
-
Use a calibrated multichannel pipette for dispensing reagents.
-
Thoroughly wash plates between steps to reduce background signal.
-
Run standards and samples in duplicate or triplicate.
-
Refer to comprehensive ELISA troubleshooting guides for issues like high background or weak signal.[8]
-
-
For LC-MS/MS:
-
Use appropriate internal standards for each analyte to correct for matrix effects and extraction losses.
-
Optimize the extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) for your specific matrix (serum, plasma).
-
Ensure the mass spectrometer is properly calibrated and tuned.
-
-
-
Experimental Protocols
Protocol 1: Determination of Trenbolone and Estradiol in Bovine Serum using LC-MS/MS
This protocol provides a general framework for the analysis of trenbolone and estradiol in bovine serum. It is recommended to validate the method in your own laboratory.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of bovine serum into a clean glass tube.
-
Add an appropriate internal standard solution (e.g., deuterated trenbolone and estradiol).
-
Add 5 mL of a methyl tert-butyl ether (MTBE) and petroleum ether mixture (e.g., 30:70 v/v).
-
Vortex the tube for 3 minutes to ensure thorough mixing.
-
Centrifuge at approximately 2000 x g for 10 minutes to separate the phases.
-
Freeze the aqueous (bottom) layer by placing the tube in a -20°C freezer.
-
Decant the organic (top) layer into a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water (with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometry (MS/MS):
-
Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for trenbolone, estradiol, and their internal standards.
-
-
Protocol 2: Experimental Workflow for Assessing Implant Performance
-
Animal Selection and Acclimation:
-
Select a cohort of healthy animals of the same sex, similar age, and genetic background.
-
Acclimate the animals to the housing and feeding conditions for a period of at least two weeks before the start of the experiment.
-
-
Baseline Data Collection:
-
Collect initial body weights on two consecutive days and average them.
-
Collect baseline blood samples for hormone analysis.
-
-
Implantation:
-
Randomly assign animals to treatment groups (e.g., control, different Revalor® formulations).
-
Administer the implants according to the manufacturer's instructions, ensuring proper technique.
-
-
Data and Sample Collection During the Study:
-
Record individual animal body weights at regular intervals (e.g., every 28 days).
-
Monitor and record daily feed intake for each pen or individual animal.
-
Collect blood samples at predetermined time points (e.g., days 7, 14, 28, 56, 84, etc.) to establish a hormone release profile.
-
-
Data Analysis:
-
Calculate average daily gain (ADG), feed efficiency, and other performance metrics.
-
Analyze serum hormone concentrations over time to determine the payout curve for each formulation.
-
Use appropriate statistical methods to compare treatment groups.
-
Visualizations
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of trenbolone-17 beta and estradiol-17 beta and performance of heifers treated with trenbolone acetate, melengestrol acetate, or estradiol-17 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Statistical Approaches for Animal Variability in Implant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address animal variability in implant studies.
Troubleshooting Guides
Issue: High Variability in Experimental Data
High variability in your data can mask true treatment effects and lead to inconclusive results. This guide provides a step-by-step approach to troubleshoot and mitigate high variability.
Step 1: Investigate the Source of Variation
High variability can arise from biological, technical, or experimental design sources. A systematic review of your experimental protocol and data is the first step.
-
Biological Variability: Inherent differences among individual animals (e.g., age, sex, weight, genetics, microbiome) are a primary source of variation.[1]
-
Technical Variability: Inconsistencies in surgical procedures, implant placement, measurement techniques, or animal handling can introduce significant variability.[2]
-
Environmental Factors: Differences in housing conditions, diet, or light cycles can also contribute to variability.
Step 2: Refine Experimental Protocols
Once potential sources are identified, refine your protocols to enhance consistency.
-
Standardize Procedures: Ensure all experimental procedures, from animal handling and anesthesia to surgical implantation and data collection, are standardized and performed consistently by all personnel involved.[3]
-
Acclimatization: Allow for an adequate acclimatization period for animals to their environment and handling procedures to reduce stress-induced variability.
-
Blinding and Randomization: Implement blinding of investigators to treatment groups and randomize the allocation of animals to treatments to minimize bias.[3]
Step 3: Implement Robust Experimental Designs
A well-structured experimental design is crucial for controlling variability.
-
Randomized Block Design: Group animals into blocks based on a known source of variability (e.g., litter, age, initial body weight). Within each block, randomly assign treatments. This design helps to isolate and remove the variation between blocks from the experimental error, increasing the power to detect treatment effects.[4]
-
Factorial Designs: Use factorial designs to investigate the effects of multiple factors (e.g., treatment, sex, and animal strain) and their interactions simultaneously. This can provide more information from a single experiment.
Step 4: Employ Appropriate Statistical Models
The choice of statistical model should align with your experimental design and the nature of your data.
-
Analysis of Covariance (ANCOVA): If a continuous variable (covariate), such as baseline body weight, is known to influence the outcome, ANCOVA can be used to adjust for its effect, thereby reducing the error variance.
-
Mixed-Effects Models: For studies with repeated measurements on the same animal over time, mixed-effects models are powerful tools. They can account for the correlation between repeated measures within an animal and handle missing data, which is common in longitudinal studies.[5][6][7]
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: What is the most effective way to reduce animal-to-animal variability in my implant study?
A1: The most effective strategies involve a combination of careful experimental design and consistent execution. Key approaches include:
-
Homogenization of Subjects: Use animals of the same age, sex, and from the same supplier to minimize genetic and developmental variability.[1]
-
Randomized Block Design: This is a powerful technique to control for known sources of variation. Animals are grouped into "blocks" based on a characteristic that is expected to influence the outcome (e.g., litter, initial weight). Treatments are then randomly assigned within each block. This ensures that the variability between blocks does not obscure the true treatment effects.[4]
-
Blinding: Whenever possible, the researchers conducting the experiment and assessing the outcomes should be unaware of the treatment group to which each animal belongs. This minimizes unconscious bias.[3]
-
Randomization: Animals should be randomly allocated to treatment groups to ensure that any unknown confounding variables are distributed evenly across the groups.[3]
-
-
Q2: How many animals do I need for my study?
A2: The number of animals required depends on a statistical power analysis. A power analysis determines the sample size needed to detect a statistically significant effect of a certain magnitude with a given level of confidence.[1][8] Key factors for a power analysis include:
-
Effect Size: The magnitude of the difference you expect to see between groups. This can be estimated from previous studies or a pilot study.
-
Standard Deviation: The variability of the data.
-
Significance Level (alpha): The probability of a false positive, typically set at 0.05.
-
Statistical Power (1-beta): The probability of detecting a true effect, typically set at 0.80 or higher.
Insufficient sample sizes can lead to underpowered studies that fail to detect real effects, while using too many animals is an ethical concern.[9]
-
Data Analysis
-
Q3: What statistical test should I use to analyze my data?
A3: The choice of statistical test depends on your experimental design and the type of data you have collected. The following flowchart provides a general guide for selecting a statistical test.
-
Q4: I have repeated measurements from the same animals over time. How should I analyze this data?
A4: For repeated measures data, a mixed-effects model is often the most appropriate statistical approach. [5][6][7]Unlike a standard ANOVA, a mixed-effects model can account for the fact that measurements from the same animal are likely to be correlated. It can also handle missing data points, which are common in longitudinal studies. This approach allows you to model both the fixed effects (e.g., treatment group) and the random effects (e.g., individual animal variation).
Handling Outliers
-
Q5: I have some data points that look like outliers. Should I remove them?
A5: The decision to remove outliers should be made cautiously and with clear justification. [10] * Investigate the Cause: First, try to determine the reason for the outlier. Was it a data entry error, a procedural mistake, or a genuine biological anomaly? If it's a clear error, it can be corrected or removed.
-
Statistical Tests for Outliers: Use statistical tests like Grubbs' test or Dixon's Q test to objectively identify outliers. However, these tests should be used with caution, especially with small sample sizes.
-
Robust Statistical Methods: Consider using statistical methods that are less sensitive to outliers, such as non-parametric tests or robust regression techniques.
-
Transparency: If you do decide to remove an outlier, you must report it in your methodology and provide a clear justification for its removal. Arbitrarily removing data points can compromise the integrity of your results. [4]
-
Quantitative Data Summary
The choice of animal model can significantly impact the variability of your results. The following table summarizes key characteristics of common animal models used in implant studies to aid in model selection.
| Animal Model | Bone Structure & Remodeling | Handling & Cost | Typical Implant Size (Diameter x Length) | Key Advantages | Key Disadvantages |
| Rat | Primary bone, rapid remodeling | Easy to handle, low cost | 1.5mm x 2mm | Cost-effective, good for initial screening | Small size limits implant dimensions, bone structure differs from humans. [11][12] |
| Rabbit | Primary bone with some secondary osteons | Relatively easy to handle, moderate cost | 2mm x 6mm | Larger than rats, allowing for slightly larger implants; widely used. [11] | Bone remodeling is faster than in humans. [12] |
| Dog | Similar to human bone with Haversian systems | More complex handling, higher cost | 4mm x 12mm | Bone structure and remodeling are very similar to humans. [12][13] | Ethical considerations, higher cost and maintenance. |
| Sheep/Goat | Similar to human bone, but with seasonal variations | Requires specialized facilities, moderate to high cost | 4mm x 12mm | Good model for load-bearing studies; bone density is similar to humans. | Seasonal variations in bone metabolism can introduce variability. [14] |
| Pig/Minipig | Very similar to human bone structure and density | Specialized handling, high cost | 4.5mm x 12mm | Anatomically and physiologically very similar to humans. [12][15] | High cost, can be difficult to handle. [12] |
Experimental Protocols
Protocol 1: Randomized Block Design for a Rabbit Tibia Implant Study
This protocol outlines the steps for implementing a randomized block design to reduce variability in a rabbit model.
-
Animal Selection and Acclimatization:
-
Procure 24 male New Zealand White rabbits of the same age (e.g., 6 months) and from the same supplier.
-
House the rabbits individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week for acclimatization.
-
-
Blocking:
-
Weigh all rabbits and rank them from heaviest to lightest.
-
Create 6 blocks of 4 rabbits each. Block 1 will contain the 4 heaviest rabbits, Block 2 the next 4 heaviest, and so on.
-
-
Randomization of Treatments:
-
Within each block, randomly assign each of the 4 rabbits to one of the 4 treatment groups (e.g., Control, Treatment A, Treatment B, Treatment C). A random number generator can be used for this purpose.
-
-
Surgical Procedure:
-
Anesthetize the rabbits according to an approved protocol.
-
Prepare the surgical site on the proximal tibia.
-
Create a standardized bone defect and place the assigned implant.
-
Ensure all surgical procedures are performed by the same surgeon to minimize technical variability.
-
-
Post-operative Care and Follow-up:
-
Administer analgesics as per the approved protocol.
-
Monitor the animals daily for any signs of distress or complications.
-
At the designated time point (e.g., 4 weeks), euthanize the animals and retrieve the tibias for analysis.
-
-
Statistical Analysis:
-
Perform a two-way ANOVA with "Treatment" and "Block" as factors. The inclusion of "Block" in the model will account for the variability between the weight groups.
-
Protocol 2: Analysis of Repeated Measures Data using a Mixed-Effects Model
This protocol describes the general steps for analyzing data from an implant study where an outcome (e.g., bone volume) is measured at multiple time points.
-
Data Structure:
-
Organize your data in a "long" format, with each row representing a single observation for a specific animal at a specific time point. The columns should include: Animal ID, Treatment Group, Time, and the Outcome Variable.
-
-
Software:
-
Use statistical software that supports mixed-effects modeling (e.g., R with the lme4 package, SAS with PROC MIXED, or SPSS).
-
-
Model Specification:
-
Fixed Effects: These are the variables you are primarily interested in, such as Treatment, Time, and the Treatment:Time interaction.
-
Random Effects: To account for the non-independence of repeated measurements within the same animal, include a random intercept for Animal ID. This allows each animal to have its own baseline level of the outcome. You can also consider a random slope for Time if you expect the rate of change to vary between animals.
-
-
Model Fitting and Interpretation:
-
Fit the mixed-effects model to your data.
-
Examine the fixed effects to determine the overall effect of treatment, time, and their interaction on the outcome.
-
The random effects will provide information about the extent of individual animal variability.
-
Signaling Pathways and Workflows
NF-κB Signaling Pathway in Implant Biocompatibility
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response to implanted biomaterials. Its activation can influence the success of osseointegration. [16]
Figure 2: NF-κB signaling in response to an implant.
Wnt/β-catenin Signaling Pathway in Osseointegration
The Wnt/β-catenin signaling pathway plays a crucial role in bone formation and is essential for the osseointegration of dental and orthopedic implants. [16][17][18][19]
Figure 3: Wnt/β-catenin pathway in bone formation.
General Experimental Workflow for an Implant Study
The following diagram illustrates a typical workflow for an animal implant study, incorporating key statistical considerations at each stage.
Figure 4: A typical experimental workflow.
References
- 1. anilocus.com [anilocus.com]
- 2. Animal models for surgeries and implants: a vital tool in medical research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the design and statistical analysis of experiments using laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pages.cs.wisc.edu [pages.cs.wisc.edu]
- 5. scispace.com [scispace.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. Guidelines for repeated measures statistical analysis approaches with basic science research considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to calculate sample size in animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to decide your sample size when the power calculation is not straightforward | NC3Rs [nc3rs.org.uk]
- 10. A comparison of femoral and mandibular animal models for the evaluation of HA-coated implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Models in Implant Dentistry: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of an animal model for implant fixation studies: anatomical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Signaling pathways of dental implants’ osseointegration: a narrative review on two of the most relevant; NF-κB and Wnt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Revalor® Re-implantation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the timing of Revalor® re-implantation for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the different formulations of Revalor® and their intended use?
A1: Revalor® implants are available in various formulations, each containing a combination of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2). The specific dosage and release mechanism are tailored for different types of cattle and feeding periods.
-
Revalor®-G: Lower dose for pasture cattle.
-
Revalor®-IS & Revalor®-IH: Intermediate-dose implants for steers and heifers, respectively, often used as an initial implant in a re-implantation program.
-
Revalor®-S & Revalor®-H: Higher dose for finishing steers and heifers.
-
Revalor®-200: A high-dose terminal implant for finishing steers and heifers.[1][2]
-
Revalor®-XS & Revalor®-XH: Extended-release implants for steers and heifers, respectively, designed to provide a consistent dose of active ingredients for up to 200 days, often eliminating the need for re-implantation.[3][4][5][6][7]
Q2: What is the general principle behind a re-implantation strategy?
A2: Re-implantation strategies are designed to maintain an effective level of growth promotants in the animal's system throughout the finishing period. An initial, often lower-dose implant is administered at the beginning of the feeding period. As the pellets in this implant are absorbed and its effectiveness wanes, a second, typically higher-dose terminal implant is administered to maximize growth and feed efficiency in the final phase before harvest.[2]
Q3: When is the optimal time to administer a terminal Revalor® implant?
A3: Research suggests that the optimal window for administering a terminal implant, such as Revalor®-200, is between 85 and 105 days prior to harvest.[1] This timing has been shown to maximize carcass-adjusted average daily gain (ADG), feed efficiency (G:F), and hot carcass weight.[1] Studies have indicated that there is some flexibility in this window, with minimal performance differences observed when re-implanting 80 to 120 days before harvest.[1]
Q4: How do extended-release implants like Revalor®-XS compare to re-implantation strategies?
A4: Extended-release implants like Revalor®-XS are designed to mimic a re-implantation program with a single application.[7] They contain both uncoated pellets for immediate release and polymer-coated pellets that release the active ingredients approximately 70-80 days after implantation.[7] Studies have shown that feedlot and carcass performance can be relatively similar for cattle administered a single Revalor®-XS implant compared to a two-implant strategy.[8] Using Revalor®-XS as an initial implant followed by a terminal implant has also been shown to increase carcass weight and ribeye area.[9]
Q5: What impact does implant strategy have on carcass quality?
A5: While implants significantly improve growth rate and feed efficiency, aggressive implant strategies can potentially impact carcass quality, specifically marbling.[2][10] However, if cattle are fed to their appropriate physiological endpoint, the reduction in quality grade can be minimal.[3] Using a lower potency implant followed by a higher potency implant may help improve grading compared to a consistently high-potency strategy.[11]
Troubleshooting Guide
Issue: Implant site abscess or infection.
-
Cause: This is often due to improper sanitation during the implantation process. The ear of the animal must be clean and dry.[12]
-
Solution:
-
Ensure the implanting site on the posterior aspect of the ear is thoroughly cleaned and disinfected prior to needle insertion.[13]
-
Use a sharp, clean needle for each animal, or disinfect the needle between animals.[14]
-
Store implant cartridges in a clean, dry environment to prevent contamination.[12]
-
Issue: Missing or lost implants.
-
Cause: Improper placement of the implant can lead to it being expelled from the ear.
-
Solution:
-
The implant should be placed subcutaneously, between the skin and the cartilage, in the middle third of the ear.[13]
-
Ensure the full needle is inserted before depressing the plunger to deposit the pellets in a straight line.
-
After implantation, gently palpate the ear to confirm the implant is in place.
-
Issue: Reduced than expected performance (ADG, F:G).
-
Cause: The timing of the re-implant may not be optimal for the length of the feeding period, or the implant's effective period may have lapsed.
-
Solution:
-
Review the feeding duration and implant records. For longer feeding periods (>130 days), a re-implantation strategy or an extended-release implant is generally recommended.[3]
-
For terminal implants, ensure they are administered within the optimal 80-120 day window before harvest.[1]
-
The effectiveness of a single Revalor-S implant, for instance, shows a decline in daily gain response after 70-105 days.[3]
-
Issue: Increased bulling behavior or other side effects.
-
Cause: These are known behavioral side effects of hormonal growth promotants.
-
Solution: While difficult to eliminate completely, ensuring proper implant dosage and avoiding overly aggressive implant protocols may help manage these behaviors. Monitor animals closely after implantation.
Data Presentation
Table 1: Effect of Revalor®-S Re-implantation Timing on Steer Performance (Compared to Non-Implanted Steers)
| Time Period (Days) | Single Revalor®-S Daily Gain Response | Revalor®-S with Re-implant on Day 70 Daily Gain Response |
| 0-35 | +28% | +28% |
| 35-70 | +23% | +23% |
| 70-105 | +17% | +30% |
| 105-135 | +10% | +32% |
Source: Adapted from Revalor® technical bulletin data.[3]
Table 2: Optimizing Terminal Re-implantation Timing with Revalor®-200 in Steers Fed for 180 Days
| Days on Terminal Implant (DOT) | Carcass-Adjusted Final BW (kg) | Carcass-Adjusted ADG ( kg/day ) | Carcass-Adjusted G:F | Hot Carcass Weight (kg) |
| 40 | Least | - | - | - |
| 80 | - | Maximized at 87 DOT | Maximized at 87 DOT | - |
| 100 | Greatest | Maximized at 99 DOT | - | Optimized at 104 DOT |
| 120 | Not different from 100 DOT | - | - | - |
| 160 | - | - | - | - |
Source: Data synthesized from a study on reimplant timing.[1] Note: Dashes indicate data points not highlighted as significantly different in the source.
Experimental Protocols
Protocol 1: Evaluation of Optimal Re-implant Timing
-
Objective: To determine the optimal time to administer a terminal implant following an initial implant.
-
Animals: Crossbred steers (n=800), with an initial body weight of approximately 330 kg.[1]
-
Design: Generalized randomized block design. Steers are randomly assigned to pens, and pens are randomly assigned to one of five treatment groups.
-
Treatments:
-
Initial Implant: All steers receive an initial implant of Revalor®-IS (80 mg TBA + 16 mg E2) on day 1.[1]
-
Terminal Implant: Steers receive a terminal implant of Revalor®-200 (200 mg TBA + 20 mg E2) at one of the following time points: 160, 120, 100, 80, or 40 days on terminal (DOT) implant before the end of the 180-day feeding period.[1]
-
-
Data Collection:
-
Individual animal weights are recorded at the start and end of the trial.
-
Pen-level feed intake is recorded daily.
-
-
Analysis: Performance data (ADG, G:F) and carcass characteristics are analyzed using appropriate statistical models to determine the effects of the different re-implantation timings.
Visualizations
Caption: Simplified signaling pathway for muscle growth promotion by Revalor® components.
Caption: Experimental workflow for evaluating optimal re-implantation timing.
Caption: Troubleshooting logic for addressing sub-optimal implant performance.
References
- 1. 227 Evaluation of reimplant timing with Revalor-200 on steer performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implant Strategies for Calf-Fed Steers: Is Bigger Always Better? | UNL Beef | Nebraska [beef.unl.edu]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. merck-animal-health.ca [merck-animal-health.ca]
- 5. pbsanimalhealth.com [pbsanimalhealth.com]
- 6. merck-animal-health.ca [merck-animal-health.ca]
- 7. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. 276 Evaluation of a Long-acting Growth-promoting Implant (Revalor-XS) as an Initial Implant in a Re-implant Program with a revalor-200 Terminal Implant in Feedlot Cattle: A Three-study Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newprairiepress.org [newprairiepress.org]
- 11. cabcattle.com [cabcattle.com]
- 12. youtube.com [youtube.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Revalor® Performance in Research Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered when using Revalor® implants in cattle under various experimental conditions. Environmental stressors can significantly impact animal physiology and, consequently, the performance outcomes of Revalor®. This guide offers insights into mitigating these effects and ensuring the validity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is Revalor® and how does it work?
Revalor® is a growth-promoting implant containing a combination of trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen.[1][2] It is designed to increase weight gain and improve feed efficiency in cattle.[3][4] The synergistic action of these two hormones stimulates muscle growth and appetite.[2] Different formulations of Revalor® are available, offering varying dosages and release patterns to suit different stages of cattle production.[5][6]
Q2: What are the primary environmental stressors that can affect my experimental outcomes with Revalor®?
Environmental stressors can be broadly categorized as:
-
Climatic Stress: This includes heat, cold, humidity, and extreme weather events. Heat stress is a significant factor that can negatively impact cattle performance.
-
Nutritional Stress: This can result from poor forage quality, abrupt changes in diet, or inadequate energy and protein intake to support the growth potential stimulated by the implant.[7]
-
Management and Social Stress: Factors such as transportation, handling, weaning, and social regrouping can induce a stress response.[2]
-
Disease and Immune Challenges: Subclinical or clinical diseases can divert energy and nutrients away from growth and towards an immune response, potentially diminishing the effects of the implant.
Q3: Can I use Revalor® in grazing cattle with variable forage quality?
Yes, Revalor®-G is specifically designed for pasture cattle and has been shown to be effective in a variety of grazing conditions, including on low-nutrition, dormant winter pasture.[3] However, to maximize the implant's effectiveness, cattle should have access to sufficient forage to meet their nutritional requirements for growth.[8] A complementary growth response is often observed when implanting is combined with supplementation.[8]
Q4: How does heat stress specifically impact the performance of Revalor®-implanted cattle?
While direct studies quantifying the percentage reduction in Revalor® efficacy under heat stress are limited, it is known that heat stress reduces feed intake and increases the animal's energy expenditure for thermoregulation. This can limit the availability of nutrients and energy required for the muscle growth stimulated by the implant. Therefore, it is crucial to implement heat stress mitigation strategies in your experimental design to ensure that the observed treatment effects are not confounded by environmental variables.
Q5: What is the correct administration procedure for Revalor® implants?
Proper administration is critical for implant effectiveness and to prevent complications. The implant should be placed subcutaneously in the middle third of the back of the ear.[9] Aseptically prepare the implant site and use the correct implanting tool designed for Revalor® products.[9] Avoid crushing the pellets, as this can alter the release of the hormones.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) / Troubleshooting Steps |
| Suboptimal weight gain in implanted cattle compared to expectations. | Environmental Stressors: Heat stress, cold stress, or other adverse weather conditions. | - Provide access to shade, clean water, and proper ventilation to mitigate heat stress.- Ensure adequate bedding and windbreaks during cold weather.- Monitor animals closely during extreme weather events and adjust management practices as needed. |
| Nutritional Deficiencies: Inadequate energy, protein, or mineral intake to support growth. | - Analyze feed and forage for nutritional content.- Ensure the diet is balanced to meet the increased growth demands of implanted cattle.- Consider supplementation if forage quality is poor.[8] | |
| Underlying Health Issues: Subclinical or clinical disease can divert nutrients from growth. | - Implement a comprehensive herd health program, including vaccinations and parasite control.- Monitor animals for signs of illness and treat promptly.- Consult with a veterinarian to rule out any underlying health problems. | |
| Improper Implanting Technique: Incorrect placement, crushed pellets, or abscess formation. | - Review and adhere to the manufacturer's implanting guidelines.[9]- Ensure all personnel are properly trained in implant administration.- Palpate the implant site after administration to confirm proper placement. | |
| Variation in performance among implanted animals in the same treatment group. | Individual Animal Variation: Differences in genetics, health status, or social hierarchy. | - Ensure proper randomization of animals to treatment groups.- Monitor individual animal feed intake and behavior where possible.- Account for individual animal variation in your statistical analysis. |
| Implant Loss or Failure: The implant may be lost or encapsulated by fibrous tissue, preventing hormone release. | - Check for the presence of the implant a few days after administration.- If an implant is lost, consider the experimental protocol for handling such cases (e.g., exclusion from data analysis). | |
| Reduced feed intake after implanting or re-implanting. | Stress from Handling: The process of restraining and implanting cattle can cause temporary stress and reduce appetite. | - Minimize handling stress by using low-stress techniques.- Ensure a smooth and efficient workflow during processing.- Re-implanting can cause a decrease in feed intake that may take time to return to normal levels.[10] |
| Abscess or infection at the implant site. | Contamination during Administration: Use of non-sterile equipment or implanting in a dirty environment. | - Maintain strict hygiene during the implanting process.- Use a sharp, clean needle for each animal.- Clean and disinfect the implant site prior to administration.[9] |
Quantitative Data Summary
The following tables summarize performance data from studies evaluating different Revalor® implant strategies. These tables provide a baseline for expected performance and can aid in experimental design and data interpretation.
Table 1: Performance of Steers with Different Revalor® Implant Strategies
| Implant Strategy | Average Daily Gain (ADG) (lbs/day) | Feed Efficiency (Gain/Feed) | Hot Carcass Weight (HCW) (lbs) |
| Non-implanted Control | 2.88 | 0.150 | 785 |
| Revalor®-IS / Revalor®-S | 3.52 | 0.165 | 908 |
| Revalor®-XS | 3.60 | 0.168 | 924 |
Data adapted from a study comparing different implant strategies in finishing steers.[11]
Table 2: Effect of Revalor®-G on Pasture Cattle
| Treatment | Average Daily Gain (ADG) (lbs/day) | Total Weight Gain over Control (lbs) |
| Non-implanted Control | 1.50 | - |
| Revalor®-G | 1.73 | 23 |
Data based on grazing studies with Revalor®-G showing an average additional weight gain over non-implanted cattle.[3]
Table 3: Performance of Heifers with Different Revalor® Implant Strategies
| Implant Strategy | Final Body Weight (lbs) | Average Daily Gain (ADG) (lbs/day) | Hot Carcass Weight (HCW) (lbs) |
| Non-implanted Control | 1157 | 2.95 | 723 |
| Revalor®-200 (Day 1) | 1226 | 3.17 | 767 |
| Revalor®-XH (Day 1) | 1224 | 3.15 | 765 |
| Revalor®-XR (Day 1) | 1228 | 3.17 | 769 |
| Revalor®-200 (Day 70) | 1230 | 3.17 | 772 |
Data from a study evaluating various implant strategies in feedlot heifers.[6]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Delayed-Release Implant (Revalor®-XS) in Finishing Steers
-
Objective: To compare the performance of steers receiving a single delayed-release implant (Revalor®-XS) to those receiving a traditional re-implant strategy (Revalor®-IS followed by Revalor®-S) and a non-implanted control group.
-
Animals: Yearling steers of similar breed and weight are randomly assigned to one of the three treatment groups.
-
Treatments:
-
Control: No implant.
-
Re-implant: Revalor®-IS administered on day 1, followed by Revalor®-S on day 75.
-
Delayed-Release: Revalor®-XS administered on day 1 only.
-
-
Data Collection: Individual animal weights are recorded at regular intervals (e.g., every 28 days). Feed intake per pen is monitored daily. At the end of the trial, hot carcass weight and other carcass characteristics are measured.
-
Statistical Analysis: Performance data (ADG, feed efficiency) and carcass data are analyzed using appropriate statistical models to compare treatment effects.
This protocol is based on the methodology described in studies evaluating Revalor®-XS.[11]
Protocol 2: Assessing the Impact of Implanting on Grazing Cattle
-
Objective: To determine the effect of a Revalor®-G implant on the weight gain of steers grazing on pasture.
-
Animals: Steers of similar age and genetic background are randomly allocated to a treatment or control group.
-
Treatments:
-
Control: No implant.
-
Implant: Revalor®-G administered at the beginning of the grazing period.
-
-
Management: All steers graze on the same pasture to ensure similar forage availability and quality.
-
Data Collection: Individual animal weights are measured at the beginning and end of the grazing season.
-
Statistical Analysis: The total weight gain and average daily gain are calculated and compared between the two groups using a t-test or similar statistical analysis.
This protocol is a generalized representation of studies evaluating implants in pasture cattle.[3]
Visualizations
Caption: Simplified signaling pathway of Revalor® action.
Caption: General experimental workflow for a Revalor® study.
Caption: Troubleshooting logic for poor Revalor® performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pbsanimalhealth.com [pbsanimalhealth.com]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. The effect of different implant programs on beef × dairy steer feedlot growth performance and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. "Effect of Revalor-XR and Revalor-XH on Heifer Performance and Carcass " by Caitlin A. Ohnoutka, Bradley M. Boyd et al. [digitalcommons.unl.edu]
- 7. cabcattle.com [cabcattle.com]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. merck-animal-health.ca [merck-animal-health.ca]
- 10. msd-animal-health.com [msd-animal-health.com]
- 11. depts.ttu.edu [depts.ttu.edu]
Validation & Comparative
A Comparative Analysis of Revalor® and Synovex® Implants for Bovine Growth Promotion
This guide provides a detailed comparison of the efficacy of two widely used steroidal implants in the cattle industry, Revalor® (Merck Animal Health) and Synovex® (Zoetis). The analysis is based on data from multiple scientific studies, focusing on key performance indicators such as weight gain, feed efficiency, and carcass characteristics. This document is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven comparison of these growth-promoting technologies.
Active Ingredients and Formulations
Revalor® and Synovex® implants contain a combination of an androgenic steroid, trenbolone (B1683226) acetate (B1210297) (TBA), and an estrogenic agent, typically a form of estradiol (B170435). These hormones work synergistically to enhance growth and feed efficiency in cattle. Various formulations are available for different production stages and sexes of cattle.
Table 1: Active Ingredients in Selected Revalor® and Synovex® Implants
| Implant Brand | Formulation | Trenbolone Acetate (TBA) | Estrogenic Agent |
| Revalor® | Revalor®-H | 140 mg | 14 mg estradiol[1] |
| Revalor®-IH | 80 mg | 8 mg estradiol[2] | |
| Revalor®-S | 120 mg | 24 mg estradiol | |
| Revalor®-G | 40 mg | 8 mg estradiol[3] | |
| Synovex® | Synovex® H | 200 mg | 20 mg estradiol benzoate[4] |
| Synovex® Choice | 100 mg | 14 mg estradiol benzoate[5][6] | |
| Synovex® Plus | 200 mg | 28 mg estradiol benzoate[7] |
Comparative Efficacy: Performance Data
Numerous studies have compared the performance of cattle treated with Revalor® and Synovex® implants. The results often vary depending on the specific formulations used, the type of cattle, and the production system.
Average Daily Gain (ADG) and Feed Efficiency
In a study involving feedlot steers, there were no significant differences in overall average daily gain or feed efficiency between steers implanted with Synovex Plus® and Revalor S® over a 116-day period.[8] However, steers implanted with Synovex Plus® showed a greater initial gain in the first 33 days.[8] Another study comparing a Revalor-IS/Revalor-S strategy to a Synovex-Choice/Synovex-Choice strategy in finishing steers found no significant differences in carcass-adjusted average daily gain or feed-to-gain ratio.[9][10]
Conversely, a trial in Western Canada with finishing steers fed for 196 days showed that steers implanted with Revalor-XS had a greater rate of weight gain and improved feed efficiency on a carcass-adjusted basis compared to those on a Synovex-Choice re-implant program.[11] For grazing steers, one study found no significant difference in ADG between those implanted with Revalor G and Synovex One Grass. However, in a study with stocker heifers on rye pasture, those implanted with Synovex-H had a greater average daily gain over the 151-day study compared to those with Revalor-G.[12]
Table 2: Comparative Feedlot Performance of Revalor® vs. Synovex® in Steers (116-Day Study)
| Implant | Initial Wt (lb) | Final Wt (lb) | Daily Gain (lb) | Feed DM (lb/d) | Feed/Gain |
| None | 839 | 1208 | 2.91 | 21.6 | 7.45 |
| Synovex S® | 841 | 1244 | 3.19 | 22.3 | 7.01 |
| Revalor S® | 842 | 1264 | 3.35 | 22.6 | 6.76 |
| Synovex Plus® | 843 | 1263 | 3.34 | 22.4 | 6.73 |
Source: Adapted from Iowa State University Extension and Outreach.[8]
Carcass Characteristics
The impact of these implants on carcass traits is a critical consideration. In the 116-day steer study, both Revalor S® and Synovex Plus®, which contain trenbolone acetate, increased ribeye area compared to non-implanted steers and those implanted with Synovex S® (estradiol benzoate (B1203000) only).[8] There were no significant effects on fat thickness or carcass quality grades in this particular study.[8]
A comparison of Revalor®-S and Synovex® Plus™ in heavyweight, short-fed yearling steers found no differences in most carcass characteristics, though Revalor-S tended to yield a higher percentage of carcasses grading USDA Choice or better.[13] The study in Western Canada found that steers implanted with Revalor-XS had heavier hot carcass weights and larger ribeye areas but reduced marbling scores and a lower percentage of carcasses grading low Choice or greater compared to the Synovex-Choice program.[11] Similarly, a study on Holstein steers showed that Revalor-implanted steers produced trimmer carcasses with less backfat than those implanted with Synovex-S, with no significant impact on other carcass merit or eating qualities.[14]
Table 3: Comparative Carcass Characteristics of Revalor® vs. Synovex® in Steers (116-Day Study)
| Implant | Carcass Wt (lb) | Dressing % | Ribeye Area (in²) | Fat Thickness (in) | Marbling Score | % Choice |
| None | 721.7 | 62.2 | 12.5 | 0.34 | 4.44 | 56 |
| Synovex S® | 744.0 | 62.3 | 12.6 | 0.35 | 4.32 | 67 |
| Revalor S® | 756.9 | 62.4 | 13.2 | 0.35 | 4.24 | 53 |
| Synovex Plus® | 754.9 | 62.2 | 13.0 | 0.37 | 4.31 | 61 |
Source: Adapted from Iowa State University Extension and Outreach.[8] Marbling score: 4 = small, 5 = modest.
Experimental Protocols
The following sections detail the methodologies of key experiments cited in this guide.
Study 1: Evaluation of Synovex Plus, Synovex S and Revalor S Implants in Feedlot Steers
-
Objective: To compare the effects of different implant formulations on the feedlot performance and carcass characteristics of steers.
-
Animals: 144 crossbred yearling steers with an average initial weight of 841 pounds.[8] Previous implants were surgically removed.
-
Experimental Design: Steers were divided into weight groups and randomly allotted to one of four treatment groups: 1) no implant, 2) Synovex S®, 3) Revalor S®, or 4) Synovex Plus®.[8]
-
Diet: A high-energy diet was fed for a total of 116 days.
-
Data Collection: Live weights were recorded. After slaughter at a commercial packing plant, hot carcass weights were taken, and carcass measurements were obtained after a 24-hour chill period.[8] Performance metrics such as average daily gain and feed efficiency were calculated.
Study 2: Comparison of Revalor®-S and Synovex® Plus™ Implants for Heavyweight, Short-Fed, Yearling Steers
-
Objective: To compare two commercially available combination implants in heavy, short-fed yearling steers.[13]
-
Animals: 104 Hereford × Angus steers with an average initial weight of 897 pounds.[13]
-
Experimental Design: Steers were divided into eight groups of 13 and received either a Revalor-S or Synovex Plus implant.[13]
-
Diet: Cattle were stepped up from a 50% concentrate diet to a final finishing diet over two weeks and were fed once daily for 82 days.[13]
-
Data Collection: Final live weight was determined before shipment. Average daily gains and feed efficiencies were calculated using a 4% pencil shrink on the final live weight.[13] Carcass data was collected after slaughter.
Hormonal Signaling Pathway
The active components of Revalor® and Synovex®, trenbolone acetate and estradiol, exert their growth-promoting effects through complex hormonal signaling pathways. TBA is a synthetic androgen that binds to androgen receptors, while estradiol is a potent estrogen. Both hormones can lead to an increase in the production of insulin-like growth factor 1 (IGF-1), a key mediator of growth.[15][16][17] The administration of TBA and estradiol has been shown to upregulate the expression of the androgen receptor and IGF-1 in bovine liver.[15][18] This increase in IGF-1 stimulates growth in various tissues.[17] Additionally, TBA may influence growth by regulating cortisol levels.[19]
Conclusion
Both Revalor® and Synovex® implants are effective tools for enhancing growth performance and feed efficiency in cattle. The choice between them may depend on the specific production goals, type of cattle, and management practices.
-
Performance: In many studies, the overall performance in terms of average daily gain and feed efficiency is comparable between similar formulations of Revalor® and Synovex®, particularly over the entire finishing period.[8][9][13] However, some studies have shown advantages for specific formulations under certain conditions.[11][12]
-
Carcass Traits: Implants containing trenbolone acetate, present in many Revalor® and Synovex® formulations, consistently increase ribeye area.[8] The effects on marbling and fat deposition can be more variable, with some studies indicating that certain Revalor® formulations may produce leaner carcasses.[11][14]
It is crucial for producers and researchers to consult the specific product labels and consider the findings of multiple studies when designing an implant strategy to achieve desired production outcomes.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. DailyMed - REVALOR-IH- trenbolone acetate and estradiol implant [dailymed.nlm.nih.gov]
- 3. fda.report [fda.report]
- 4. fda.report [fda.report]
- 5. drugs.com [drugs.com]
- 6. SYNOVEX Choice® [dailymed.nlm.nih.gov]
- 7. Synovex Plus® [dailymed.nlm.nih.gov]
- 8. extension.iastate.edu [extension.iastate.edu]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. "Evaluation of Synovex Choice Versus Revalor Implant Strategies in Beef" by Pablo L. Loza, Galen E. Erickson et al. [digitalcommons.unl.edu]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. newprairiepress.org [newprairiepress.org]
- 13. scispace.com [scispace.com]
- 14. newprairiepress.org [newprairiepress.org]
- 15. Effect of trenbolone acetate plus estradiol on transcriptional regulation of metabolism pathways in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth and hormonal response of intact and castrate male cattle to trenbolone acetate and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Growth hormone - Wikipedia [en.wikipedia.org]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. academic.oup.com [academic.oup.com]
A Comparative Analysis of Revalor Formulations for Bovine Growth Promotion
This guide provides a comprehensive comparison of three prominent Revalor formulations: Revalor-IS, Revalor-S, and Revalor-200. Developed for researchers, scientists, and professionals in drug development, this document synthesizes performance data from scientific studies, details experimental methodologies, and visualizes key biological and procedural pathways.
Performance Data: A Quantitative Comparison
The efficacy of Revalor-IS, Revalor-S, and Revalor-200, both as standalone implants and in various reimplantation strategies, has been evaluated in multiple studies. The following tables summarize key performance indicators, including Average Daily Gain (ADG), Feed to Gain ratio (F:G), and various carcass characteristics.
Table 1: Composition of Revalor Formulations
| Formulation | Trenbolone (B1683226) Acetate (B1210297) (TBA) | Estradiol (B170435) (E2) |
| Revalor-IS | 80 mg | 16 mg |
| Revalor-S | 120 mg[1][2] | 24 mg[1][2] |
| Revalor-200 | 200 mg[3] | 20 mg[3] |
Table 2: Comparative Performance of Revalor Implant Strategies in Finishing Steers (184-Day Trial)
This table presents data from a study comparing a single Revalor-XS implant to a reimplantation strategy of Revalor-IS followed by Revalor-200.
| Parameter | Revalor-XS (Single Implant) | Revalor-IS followed by Revalor-200 | P-Value |
| Live Performance | |||
| Dry Matter Intake (DMI, lb/d) | 21.52 | 21.30 | >0.15 |
| Average Daily Gain (ADG, lb/d) | 3.70 | 3.81 | >0.15 |
| Feed to Gain (F:G) | 5.82 | 5.60 | <0.02 |
| Carcass Characteristics | |||
| Hot Carcass Weight (lb) | 868 | 865 | 0.61 |
| Dressing Percent (%) | 63.5 | 63.6 | 0.65 |
| Ribeye Area (in²) | 14.1 | 14.1 | 0.93 |
| 12th Rib Fat Thickness (in) | 0.59 | 0.55 | 0.07 |
| Marbling Score | 468 | 448 | 0.11 |
| USDA Yield Grade (%) | |||
| YG 1 & 2 | 61.2 | 67.5 | - |
| YG 3 | 34.0 | 29.7 | - |
| YG 4 & 5 | 4.8 | 2.8 | - |
| USDA Quality Grade (%) | |||
| Prime | 3.1 | 2.5 | - |
| Choice | 62.1 | 58.0 | - |
| Select | 30.2 | 34.0 | - |
Data adapted from a study conducted by Merck Animal Health.[4]
Table 3: Comparative Performance of Revalor Implant Strategies in Finishing Steers (202-Day Trial)
This table presents data from a study comparing a single Revalor-XS implant to a reimplantation strategy of Revalor-IS followed by Revalor-S.
| Parameter | Revalor-XS (Single Implant) | Revalor-IS followed by Revalor-S | P-Value |
| Live Performance | |||
| Dry Matter Intake (DMI, lb/d) | 20.36 | 20.02 | 0.08 |
| Average Daily Gain (ADG, lb/d) | 3.54 | 3.50 | 0.48 |
| Feed to Gain (F:G) | 5.76 | 5.73 | 0.73 |
| Carcass Characteristics | |||
| Hot Carcass Weight (lb) | 897 | 886 | 0.09 |
| Dressing Percent (%) | 63.2 | 62.9 | 0.14 |
| Ribeye Area (in²) | 14.1 | 14.0 | 0.48 |
| 12th Rib Fat Thickness (in) | 0.57 | 0.55 | 0.32 |
| Marbling Score | 468 | 462 | 0.50 |
| USDA Yield Grade (%) | |||
| YG 1 & 2 | 53.6 | 57.0 | - |
| YG 3 | 36.6 | 35.7 | - |
| YG 4 & 5 | 9.8 | 7.3 | 0.05 |
| USDA Quality Grade (%) | |||
| Prime | 3.4 | 3.9 | - |
| Choice | 64.9 | 63.7 | - |
| Select | 27.2 | 27.9 | - |
Data adapted from a study conducted by Merck Animal Health.[5]
Experimental Protocols
The following sections detail the typical methodologies employed in studies evaluating the performance of Revalor implants.
Animal Selection and Management
Crossbred beef steers are commonly used in these studies.[4][5] Animals are typically housed in pens with a specified number of animals per pen to allow for accurate feed intake monitoring. Upon arrival at the research facility, cattle undergo an acclimation period. Standard health protocols are followed, including vaccinations and parasite control.
Implant Administration
The administration of Revalor implants is a critical step to ensure efficacy and animal welfare. The implant is placed subcutaneously on the posterior aspect of the middle third of the ear.[6] The site of implantation must be clean and dry to prevent infection and potential implant loss.[6] A specialized implanting tool is used for administration.[6]
Data Collection and Analysis
Performance Metrics:
-
Average Daily Gain (ADG): Calculated as the difference between the final and initial body weight, divided by the number of days on feed.[7]
-
Dry Matter Intake (DMI): Feed bunks are monitored daily, and feed refusal is weighed back to determine the total feed consumed by the pen. DMI is then calculated on a dry matter basis.
-
Feed to Gain (F:G): This is the ratio of DMI to ADG, representing the amount of feed required to produce one pound of live weight gain.[7]
Carcass Evaluation:
Following the feeding period, cattle are harvested at a commercial abattoir. After a chilling period, typically 24 to 48 hours, carcass data is collected by trained personnel or through certified camera grading systems.[4][5] Key carcass characteristics measured include:[8][9][10][11]
-
Hot Carcass Weight (HCW): The weight of the carcass after slaughter and removal of the head, hide, feet, and internal organs.
-
Dressing Percent: Calculated as (Hot Carcass Weight / Final Live Weight) x 100.
-
Ribeye Area (REA): The cross-sectional area of the longissimus dorsi muscle, measured between the 12th and 13th ribs.
-
12th Rib Fat Thickness: The depth of subcutaneous fat measured over the ribeye muscle at the 12th rib.
-
Marbling Score: An assessment of the amount and distribution of intramuscular fat within the ribeye muscle, which is a primary determinant of USDA Quality Grade.
-
USDA Yield Grade: A calculation that estimates the percentage of boneless, closely trimmed retail cuts from the carcass, based on HCW, REA, 12th rib fat thickness, and kidney, pelvic, and heart (KPH) fat.
-
USDA Quality Grade: A composite evaluation of factors that predict the palatability of the meat, primarily determined by marbling and maturity.
Mandatory Visualizations
Hormonal Signaling Pathway of Trenbolone Acetate and Estradiol
The anabolic effects of Revalor implants are mediated through the interaction of trenbolone acetate (a synthetic androgen) and estradiol (a synthetic estrogen) with their respective receptors in skeletal muscle. This interaction initiates a cascade of cellular events leading to increased protein synthesis and muscle growth.
Experimental Workflow for a Cattle Implant Growth Trial
The successful execution of a cattle implant growth trial requires a systematic and well-documented workflow, from initial animal selection to final data analysis.
References
- 1. DailyMed - REVALOR-S- trenbolone acetate and estradiol implant [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of combination treatment with trenbolone acetate and estradiol-17β on skeletal muscle expression and plasma concentrations of oxytocin in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. merck-animal-health.ca [merck-animal-health.ca]
- 7. Market Beef Performance Measures and Values (G2095) [extensionpubs.unl.edu]
- 8. DSpace [mospace.umsystem.edu]
- 9. thebeefsite.com [thebeefsite.com]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. extension.usu.edu [extension.usu.edu]
Comparative Efficacy of Revalor® Hormonal Implants Versus Non-Hormonal Growth Promotants in Beef Cattle
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the beef production industry, enhancing growth rates and feed efficiency is paramount for economic viability and meeting global protein demands. Growth-promoting technologies have been instrumental in achieving these objectives. Among the most widely used are hormonal implants, with Revalor® (a combination of trenbolone (B1683226) acetate (B1210297) and estradiol) being a prominent example. Concurrently, non-hormonal growth promotants (NHGPs), including beta-adrenergic agonists, ionophores, and probiotics, offer alternative mechanisms for improving cattle performance. This guide provides a detailed, objective comparison of the efficacy of Revalor® and various NHGPs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Hormonal Growth Promotants: Revalor®
Revalor® is an anabolic implant containing a combination of trenbolone acetate (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen. This combination has a synergistic effect on muscle growth. TBA and E2 bind to their respective receptors in muscle cells, leading to an increase in protein synthesis and a decrease in protein degradation. This results in enhanced muscle mass accretion, improved average daily gain (ADG), and better feed efficiency (F:G).
Non-Hormonal Growth Promotants (NHGPs)
NHGPs encompass a diverse group of compounds that enhance growth through mechanisms that do not directly involve the endocrine system's sex hormone pathways. The primary categories include:
-
Beta-Adrenergic Agonists (β-Agonists): Compounds like ractopamine (B1197949) and zilpaterol (B38607) hydrochloride bind to β-adrenergic receptors on muscle and fat cells. This activation stimulates muscle protein synthesis and lipolysis (fat breakdown), effectively repartitioning nutrients from fat to muscle deposition.
-
Ionophores: These are antimicrobial compounds, such as monensin (B1676710), that alter the rumen microbial population. They selectively inhibit certain gram-positive bacteria, leading to a shift in volatile fatty acid (VFA) production towards a more energetically favorable profile (higher propionate). This improves feed efficiency and can increase average daily gain.
-
Probiotics: These are live microorganisms, including strains of Lactobacillus, Bifidobacterium, and Saccharomyces cerevisiae (yeast), that, when administered in adequate amounts, confer a health benefit to the host. In cattle, they can improve gut health, enhance digestive efficiency, and stabilize the rumen environment, which can lead to improved growth performance.
Quantitative Data Presentation
The following tables summarize the comparative performance of Revalor® versus non-hormonal growth promotants based on data from various scientific studies.
Table 1: Revalor® vs. Beta-Adrenergic Agonists (Ractopamine)
| Performance Metric | Control (No Promotant) | Revalor® (TBA + E2) | Ractopamine HCl | Revalor® + Ractopamine HCl | Citation(s) |
| Average Daily Gain (ADG) ( kg/day ) | 1.41 | 1.70 | 1.45 (+2.8%) | 1.75 (+2.9% vs. Revalor® alone) | [1] |
| Feed Efficiency (G:F) | 0.161 | 0.174 | 0.149 | Not Reported | [1] |
| Hot Carcass Weight (HCW) (kg) | 389 | 425 | Not Reported | 438.6 (+3.2% vs. Revalor® alone) | [1] |
| Ribeye Area (REA) (cm²) | Not Reported | Not Reported | Not Reported | Not Reported | |
| Marbling Score | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Percentage changes for Ractopamine are relative to the control group, and for the combined treatment, relative to Revalor® alone.
Table 2: Revalor® vs. Ionophores (Monensin)
| Performance Metric | Control (No Promotant) | Revalor® (TBA + E2) | Monensin | Revalor® + Monensin | Citation(s) |
| Average Daily Gain (ADG) ( kg/day ) | ~2.5% increase vs. control | ~17-26% increase vs. control | Not Directly Compared | Data indicates additive effects | [2][3][4] |
| Feed Efficiency (F:G) | ~6.4% improvement vs. control | ~10-15% improvement vs. control | Not Directly Compared | Data indicates additive effects | [2][3][4] |
| Dry Matter Intake (DMI) | ~3% decrease vs. control | Varies, can increase | Not Directly Compared | Not Directly Compared | [2][3] |
| Hot Carcass Weight (HCW) (kg) | Not Reported | Increased | Not Reported | Increased | [5] |
| Ribeye Area (REA) (cm²) | Not Reported | Increased | Not Reported | Increased | [5] |
Note: Direct head-to-head trial data for Revalor® vs. Monensin is limited. The data presented is a synthesis from meta-analyses and studies where both were used. The effects of Revalor® and Monensin are generally considered to be additive.
Table 3: Probiotics vs. Control
| Performance Metric | Control (No Probiotic) | Probiotic (Lactobacillus acidophilus) | Citation(s) |
| Average Daily Gain (ADG) | Baseline | 3.06% improvement | [6] |
| Feed Efficiency (F:G) | Baseline | 4.2% improvement | [6] |
| Hot Carcass Weight (HCW) (kg) | Not Significantly Different | Not Significantly Different | [7] |
| Ribeye Area (REA) (cm²) | Not Significantly Different | Not Significantly Different | [7] |
| Marbling Score | Not Significantly Different | Not Significantly Different | [7] |
Note: Data for probiotics can be highly variable depending on the specific strains used, dosage, and cattle management practices.
Experimental Protocols
Key Experiment 1: Revalor® and Ractopamine in Finishing Steers
-
Objective: To evaluate the effects of a trenbolone acetate + estradiol (TBA) implant, ractopamine hydrochloride (RAC), and their combination on the growth performance and carcass characteristics of beef cattle.
-
Animals: 680 beef cattle (279 ± 10.1 kg initial body weight) were used in a 4-year study.
-
Treatments:
-
Control (no growth promotants)
-
TBA-implanted heifers
-
Melengestrol acetate (MGA) heifers
-
Control steers
-
TBA-implanted steers
-
TBA-implanted + RAC steers (RAC added in years 3 and 4)
-
-
Diet: Cattle were fed barley grain/corn silage-based diets for a similar duration (262 ± 8 days).
-
Data Collection: Dry matter intake (DMI), average daily gain (ADG), feed efficiency (G:F), and carcass weight were measured.
-
Citation: [1]
Key Experiment 2: Monensin in Finishing Beef Cattle (Meta-Analysis)
-
Objective: To conduct a meta-analysis of the impact of monensin on growing and finishing beef cattle.
-
Data Source: A total of 40 peer-reviewed articles and 24 additional trial reports were selected.
-
Parameters Analyzed: Feed efficiency (FE), average daily gain (ADG), and dry matter intake (DMI).
-
Key Findings Summarized: Monensin use in growing and finishing beef cattle reduced DMI (P < 0.001) and improved both ADG (P < 0.001) and FE (P < 0.001).[2][3] The average concentration of monensin in feed across studies was 28.1 mg/kg of feed (100% DM basis), resulting in approximately a 6.4% increase in FE, a 3% decrease in DMI, and a 2.5% increase in ADG.[2][3]
Key Experiment 3: Probiotics in Feedlot Cattle
-
Objective: To evaluate the effect of a probiotic on the performance of finishing feedlot cattle.
-
Animals: 540 beef steers.
-
Treatments:
-
Control
-
Lactobacillus acidophilus BT-1386 supplemented for a 118-day finishing period.
-
-
Data Collection: Average daily gain (ADG) and feed conversion were measured.
-
Key Findings: Cattle supplemented with the probiotic had a 4.2% improvement in feed conversion and a 3.06% improvement in ADG over control cattle.[6]
-
Citation: [6]
Signaling Pathways and Mechanisms of Action
Revalor® (Trenbolone Acetate + Estradiol) Signaling Pathway
The anabolic effects of Revalor® are mediated through the binding of trenbolone acetate (an androgen) and estradiol (an estrogen) to their respective receptors in muscle cells. This initiates a signaling cascade that increases the local production of Insulin-like Growth Factor 1 (IGF-1). IGF-1 then activates the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and muscle cell growth (hypertrophy).
Caption: Revalor® signaling pathway leading to muscle hypertrophy.
Non-Hormonal Growth Promotant Mechanisms
The mechanisms of action for NHGPs are distinct from hormonal pathways and vary by class.
Caption: Mechanisms of action for major non-hormonal growth promotants.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a feedlot trial comparing different growth promotants.
Caption: A generalized experimental workflow for a cattle growth promotant trial.
Conclusion
Both Revalor® and non-hormonal growth promotants have demonstrated efficacy in improving the performance of beef cattle.
-
Revalor® consistently provides significant improvements in average daily gain and feed efficiency, leading to heavier carcass weights.[4] These effects are driven by its potent anabolic action on muscle tissue.
-
Beta-adrenergic agonists like ractopamine also enhance ADG and carcass leanness, and their effects can be additive when used in conjunction with hormonal implants.[1]
-
Ionophores such as monensin primarily improve feed efficiency by optimizing rumen fermentation, with a more modest impact on average daily gain compared to anabolic steroids.[2][3]
-
Probiotics show potential for improving feed efficiency and ADG, likely through the stabilization of the gut microbiome and improved digestive health.[6][7] However, their effects can be more variable than other growth promotants.
The choice of growth promotant technology depends on the specific production goals, management practices, and market targets. For maximizing lean growth and overall weight gain, hormonal implants like Revalor®, often in combination with a beta-agonist, demonstrate the most substantial effects. For optimizing feed efficiency and rumen health, ionophores are a well-established and effective tool. Probiotics represent an emerging category with the potential to enhance performance through gut health modulation. Further research into synergistic combinations and the long-term impacts of these technologies will continue to refine strategies for sustainable and efficient beef production.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotics in Bovines: Probiotic Applications for Beef Cattle - Bovine Vet [bovinevetonline.com]
- 3. Effect of Probiotics/Prebiotics on Cattle Health and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of an implant of trenbolone acetate and estradiol on growth, feed efficiency, and carcass composition of Holstein and beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 107 Effects of increasing doses of trenbolone acetate and estradiol on finishing phase growth performance and carcass trait responses in beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feedstuffs.com [feedstuffs.com]
- 7. Effects of feeding different probiotic types on metabolic, performance, and carcass responses of Bos indicus feedlot cattle offered a high-concentrate diet - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of Revalor's impact on carcass quality grades
A Comparative Guide for Researchers and Drug Development Professionals
The use of growth-promoting implants is a widespread practice in the beef industry to enhance production efficiency. Revalor®, a combination of the androgen trenbolone (B1683226) acetate (B1210297) (TBA) and the estrogen estradiol (B170435) (E2), is a prominent hormonal implant utilized to improve growth rates and feed efficiency in cattle. However, its impact on carcass quality grades remains a critical area of investigation for researchers and industry professionals. This guide provides a cross-study analysis of Revalor's effects on key carcass quality parameters, offering a comparative perspective against other hormonal implants and non-implanted cattle.
Comparative Analysis of Carcass Quality Parameters
The following tables summarize quantitative data from multiple studies, offering a comparative view of how different Revalor formulations and other implants affect critical carcass quality traits.
Table 1: Impact of Revalor Implants on Carcass Characteristics in Heifers
| Implant Strategy | Hot Carcass Weight (HCW) | Marbling Score | Longissimus Muscle (LM) Area | USDA Quality Grade | Study Reference |
| Control (No Implant) | Lower | Higher | Smaller | Higher % Choice | [1][2] |
| Revalor-200 (Day 1) | Significantly Greater | Lower | Similar to Control | Lower % Choice | [1][2] |
| Revalor-200 (Day 70) | Significantly Greater | Lower | Larger | Lower % Choice | [1][2] |
| Revalor-XR (Day 1) | Significantly Greater | Lower | Larger | Lower % Choice | [1][2] |
| Revalor-XH (Day 1) | Significantly Greater | Lower | Larger | Lower % Choice | [1][2] |
| Revalor-IH followed by Revalor-200 | Greater | Reduced | Increased | - | [3] |
| Revalor-200 followed by Revalor-200 | Greater | Reduced | Increased | - | [3] |
| Revalor-XH (Long-acting) | Lower than re-implant | Increased | Decreased | Higher % Prime, Lower % Select | [3][4] |
Table 2: Comparative Effects of Revalor and Synovex Implants on Carcass Characteristics in Steers and Heifers
| Implant Strategy | Hot Carcass Weight (HCW) | Marbling Score | Ribeye Area (REA) | USDA Quality Grade | Study Reference |
| Revalor-IS (initial) | Tended to Increase (Steers) | Tended to be Greater (Heifers) | - | 58% more carcasses in upper 2/3 Choice (Heifers) | |
| Synovex-S (initial) | - | - | - | - | |
| Revalor-S | - | - | - | Tended to yield a higher % of Choice or better | [5][6] |
| Synovex Plus™ | - | - | - | - | [5][6] |
| Synovex One (long-acting) | No significant difference | Increased | Decreased | - | [3] |
| Revalor-XS (long-acting) | No significant difference | - | - | Greater % of Choice carcasses than a Revalor IS/S strategy | [7][8] |
Experimental Protocols
The studies cited in this guide employed rigorous experimental designs to evaluate the effects of hormonal implants. Below are detailed methodologies representative of the key experiments.
Study Design for Heifer Implant Comparison[1][2]
-
Animals: Feedlot heifers were utilized in a randomized study design.
-
Treatments: Heifers were assigned to one of five groups: a non-implanted control group and four treatment groups receiving different Revalor implant strategies (Revalor-XR on day 1, Revalor-XH on day 1, Revalor-200 on day 1, and Revalor-200 on day 70).
-
Feeding: All cattle were fed a common finishing diet for a period of 198 days.
-
Data Collection: Growth performance metrics, including average daily gain (ADG) and feed-to-gain ratio (F:G), were recorded. Following slaughter, carcass characteristics such as hot carcass weight (HCW), dressing percentage, marbling score, and longissimus muscle (LM) area were measured.
-
Statistical Analysis: Data were analyzed to determine the statistical significance of the differences observed between the treatment groups.
Study Design for Comparative Evaluation of Initial Implants in Heifers and Steers[5]
-
Animals: Two separate commercial feedlot experiments were conducted with heifers and steers.
-
Heifer Treatments: Heifers received either Revalor-IH or Synovex-H as an initial implant, with both groups receiving Revalor-200 as a common terminal implant approximately 81 days before slaughter.
-
Steer Treatments: Steers were administered either Revalor-IS or Synovex-S at initial processing, with both groups receiving Revalor-S as a common terminal implant approximately 78 days before slaughter.
-
Data Collection: Performance data (ADG, G:F) and carcass characteristics (HCW, marbling score, USDA Yield Grade) were collected.
-
Statistical Analysis: Statistical analysis was performed to compare the effects of the different initial implant strategies on performance and carcass quality.
Visualizing Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of hormonal implants on beef carcass quality.
References
- 1. "Effect of Revalor-XR and Revalor-XH on Heifer Performance and Carcass " by Caitlin A. Ohnoutka, Bradley M. Boyd et al. [digitalcommons.unl.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. 105 A comparison of long-acting growth-promoting implants and re-implant programs in finishing heifers fed for 184 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 274 Effects of Revalor ih/revalor-200 Re-implant Program or Revalor-xh on Performance and Carcass Characteristics of Finishing Heifers Fed for 179, 200, or 221 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Comparison of Revalor®-S and Synovex® Plus™ implants for heavyweight, " by Gerry L. Kuhl, A.S. Flake et al. [newprairiepress.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. "Comparison of Revalor XS to a Revalor IS / Revalor S Implant Strategy " by Cody A. Nichols, Galen E. Erickson et al. [digitalcommons.unl.edu]
Revalor® in the Research Feedlot: An Economic and Performance Comparison
For researchers, scientists, and drug development professionals in the animal health industry, the selection of growth-promoting technologies is a critical decision impacting both producer profitability and the efficiency of beef production. This guide provides an objective comparison of Revalor®, a widely used steroidal implant, with other alternatives in a research feedlot setting, supported by experimental data and detailed methodologies.
Revalor®, containing the synergistic combination of trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2), is designed to enhance growth rate, improve feed efficiency, and increase lean muscle mass in feedlot cattle.[1] Its economic benefits are realized through the significant improvements in average daily gain (ADG) and feed efficiency, ultimately leading to a greater return on investment for producers.[2][3] Depending on market conditions and the specific implant protocol, economic returns for producers using implants can range from $15 to $163 per head.[2]
Performance Data: A Comparative Analysis
The following tables summarize key performance indicators from various research studies, comparing Revalor® with other commercially available implants and non-implanted control groups.
Table 1: Feedlot Performance Comparison of Steers
| Treatment | Initial Weight (lbs) | Final Weight (lbs) | Average Daily Gain (ADG) (lbs/day) | Dry Matter Intake (DMI) (lbs/day) | Feed Efficiency (G:F) | Reference |
| No Implant | 839 | 1208 | 2.91 | 21.6 | 0.134 | [4] |
| Synovex S® | 841 | 1244 | 3.19 | 22.3 | 0.143 | [4] |
| Revalor-S® | 842 | 1264 | 3.35 | 22.6 | 0.148 | [4] |
| Synovex Plus® | 843 | 1263 | 3.34 | 22.4 | 0.149 | [4] |
| No Implant / Revalor-S® | - | - | - | - | - | [5] |
| Ralgro® / Synovex-S® | - | - | - | - | - | [5] |
| Revalor-S® / Revalor-S® | - | - | - | - | - | [5] |
Note: Some studies did not report all metrics. Feed efficiency (G:F) is the reciprocal of Feed/gain.
Table 2: Carcass Characteristics Comparison of Steers
| Treatment | Hot Carcass Weight (lbs) | Ribeye Area (in²) | Fat Thickness (in) | Marbling Score | USDA Quality Grade (% Choice) | Reference |
| No Implant | 721.7 | 12.5 | - | - | - | [4] |
| Synovex S® | 744.0 | 12.6 | - | - | - | [4] |
| Revalor-S® | 756.9 | 13.2 | - | - | - | [4] |
| Synovex Plus® | 754.9 | 13.0 | - | - | - | [4] |
| Ralgro® / Synovex-S® | - | - | - | - | - | [5] |
| No Implant / Revalor-S® | - | - | - | - | - | [5] |
| Revalor-S® / Revalor-S® | - | Larger than RS | - | - | 20% unit reduction vs RS | [5] |
Experimental Protocols
The following methodologies are representative of the research conducted to evaluate the efficacy of Revalor® and other implants in a feedlot setting.
Study 1: Evaluation of Synovex Plus, Synovex S, and Revalor S Implants in Feedlot Steers [4]
-
Animals: One hundred forty-four crossbred yearling steers with an average initial weight of 841 pounds.
-
Treatments:
-
No implant (Control)
-
Synovex S®
-
Revalor S®
-
Synovex Plus®
-
-
Experimental Design: Steers were randomly assigned to one of the four treatment groups.
-
Duration: 116 days.
-
Data Collection: Live weight, feed intake, and carcass characteristics (carcass weight, ribeye area, fat thickness, and quality grade) were measured.
-
Statistical Analysis: Data were analyzed to determine significant differences in performance and carcass traits among the treatment groups.
Study 2: Evaluation of Revalor® implants for stocker-finishing steers [5][6][7]
-
Animals: Steers with a known previous implant history.
-
Treatments (Pasture/Feedlot):
-
Ralgro® / Synovex-S® (RS)
-
No implant / Revalor-S® (0R)
-
Revalor-S® / Revalor-S® (RR)
-
-
Experimental Design: Steers were evaluated in a grazing-finishing system.
-
Data Collection: Grazing gains, feedlot performance (average daily gain, feed efficiency), and carcass traits (ribeye area, quality grade) were assessed.
-
Statistical Analysis: Performance and carcass data were analyzed for significant differences between treatment groups.
Signaling Pathways and Experimental Workflow
The anabolic effects of Revalor® are mediated through the interaction of its active components, trenbolone acetate and estradiol, with specific cellular pathways.
References
- 1. govinfo.gov [govinfo.gov]
- 2. The Benefits of Growth-Promoting Implants for Beef Cattle | USU [extension.usu.edu]
- 3. Province of Manitoba | agriculture - Growth Implants for Beef Cattle [gov.mb.ca]
- 4. extension.iastate.edu [extension.iastate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. newprairiepress.org [newprairiepress.org]
- 7. Evaluation of Revalor® implants for stocker-finishing steers [krex.k-state.edu]
Revalor vs. Zilpaterol: A Comparative Analysis of Muscle Growth and Meat Quality in Beef Cattle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent growth-promoting agents used in the beef industry: Revalor, a steroidal implant containing trenbolone (B1683226) acetate (B1210297) and estradiol (B170435), and Zilpaterol (B38607), a beta-adrenergic agonist. This analysis is supported by experimental data to elucidate their respective effects on muscle growth and subsequent meat quality.
I. Introduction to Revalor and Zilpaterol
Revalor is an anabolic implant that combines trenbolone acetate, a synthetic androgen, and estradiol, a natural estrogen.[1] These hormones are known to enhance feed efficiency, rate of gain, and muscle growth in feedlot cattle.[2] Revalor products come in various formulations, offering different dosages and release patterns to suit different production stages.[1][3][4]
Zilpaterol hydrochloride , marketed as Zilmax, is a β-adrenergic agonist.[5] It functions by stimulating β-receptors in muscle and fat tissue, leading to increased protein accretion (muscle growth) and decreased fat deposition.[5][6] It is typically fed to cattle during the final 20 to 40 days of the finishing period.[5]
II. Effects on Muscle Growth and Performance
Both Revalor and Zilpaterol are effective at increasing muscle mass and improving production efficiency, though their mechanisms of action differ. Studies have shown that their effects can be additive when used in combination.[7][8]
Quantitative Performance Data
The following table summarizes the effects of Revalor and Zilpaterol, alone and in combination, on key performance indicators in finishing beef steers.
| Treatment | Final Body Weight (kg) | Average Daily Gain (kg) | Gain-to-Feed Ratio | Hot Carcass Weight (kg) | Dressing Percentage (%) |
| No Implant (Control) | 567 | 1.25 | 0.14 | 376 | - |
| Revalor-S | 606 | 1.51 | 0.16 | 404 | Increased vs. Control |
| Revalor-XS | 624 | 1.60 | 0.17 | 419 | Increased vs. Control |
| Zilpaterol HCl | Increased vs. Control | Increased vs. Control | Increased vs. Control | Increased by 19 kg vs. Control | Increased vs. Control |
| Revalor-S + Zilpaterol HCl | Additive Increase | Additive Increase | Additive Increase | Additive Increase | Additive Increase |
Data compiled from Parr et al., 2011.[9]
III. Impact on Meat Quality
While both agents enhance muscle growth, they can have differing and sometimes detrimental effects on meat quality, particularly tenderness and marbling.
Quantitative Meat Quality Data
| Treatment | Marbling Score | 12th-Rib Fat Thickness | Warner-Bratzler Shear Force (WBSF) |
| Revalor-S | Decreased vs. Control | Not significantly affected | Not significantly affected |
| Zilpaterol HCl | Decreased vs. Control | Decreased vs. Control | Increased (less tender) vs. Control |
| Revalor-S + Zilpaterol HCl | Additive Decrease | Additive Decrease | Increased (less tender) vs. Control |
Data compiled from Baxa et al., 2010 and Parr et al., 2011.[7][9]
Supplementation with Zilpaterol has been consistently shown to increase Warner-Bratzler shear force values, indicating tougher meat.[10][11][12][13] This effect is attributed to muscle fiber hypertrophy.[10] Extended aging of meat from Zilpaterol-treated animals may be necessary to improve tenderness.[10][11] Revalor has been associated with a decrease in marbling scores, which can impact the quality grade of the beef.[7][14] The combination of both drugs can exacerbate the negative effects on both tenderness and marbling.[7][9]
IV. Experimental Protocols
Study on Combined Effects of Revalor-S and Zilpaterol
-
Objective: To evaluate the additive effects of a trenbolone acetate-estradiol implant (Revalor-S) and zilpaterol hydrochloride on feedlot performance and carcass characteristics.
-
Animals: Crossbred steers.
-
Treatments:
-
Control (no implant, no Zilpaterol)
-
Revalor-S implant (120 mg trenbolone acetate and 24 mg estradiol)
-
Zilpaterol hydrochloride (8.33 mg/kg of diet dry matter for the final 30 days on feed, with a 3-day withdrawal)
-
Revalor-S implant + Zilpaterol hydrochloride
-
-
Diet: A typical finishing diet consisting of flaked corn, high moisture corn, sweet bran, corn silage, tallow, and a finisher supplement.[7]
-
Measurements: Animal performance (body weight, average daily gain, feed intake) was monitored throughout the trial. Carcass characteristics (hot carcass weight, dressing percentage, ribeye area, 12th-rib fat thickness, marbling score) were measured after slaughter.[7]
Study on Zilpaterol and Meat Tenderness
-
Objective: To determine the effects of Zilpaterol hydrochloride, with or without a terminal Revalor-S implant, on meat tenderness.
-
Animals: Crossbred steers.
-
Treatments: Similar to the study above, with a focus on meat quality.
-
Sample Collection: Strip loins were collected from carcasses and cut into 2.54-cm steaks.
-
Analysis: Warner-Bratzler shear force (WBSF) was measured on steaks aged for 7, 14, and 21 days postmortem to assess tenderness. Muscle fiber diameter was also analyzed.[10]
V. Signaling Pathways
The mechanisms through which Revalor and Zilpaterol promote muscle growth are distinct.
Revalor (Trenbolone Acetate and Estradiol) Signaling
Trenbolone acetate (TBA) and estradiol (E2) in Revalor implants act on specific receptors in muscle cells to stimulate growth. TBA binds to the androgen receptor, while E2 binds to estrogen receptors. This binding initiates a cascade of events that increases the expression of Insulin-like Growth Factor 1 (IGF-1).[2] IGF-1, in turn, promotes muscle satellite cell proliferation and protein synthesis, leading to muscle hypertrophy.[2]
Caption: Revalor's anabolic effect on muscle growth.
Zilpaterol Signaling Pathway
Zilpaterol, a β-adrenergic agonist, binds to β2-adrenergic receptors on the surface of muscle cells.[6][15] This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[15] Elevated cAMP levels lead to protein accretion and a shift in muscle fiber type towards faster, more glycolytic fibers, contributing to muscle hypertrophy.[6][8]
Caption: Zilpaterol's mechanism for muscle hypertrophy.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for comparing the effects of Revalor and Zilpaterol.
References
- 1. pbsanimalhealth.com [pbsanimalhealth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merck-animal-health.ca [merck-animal-health.ca]
- 4. merck-animal-health.ca [merck-animal-health.ca]
- 5. meatscience.org [meatscience.org]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. newprairiepress.org [newprairiepress.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of zilpaterol hydrochloride with or without an estrogen-trenbolone acetate terminal implant on carcass traits, retail cutout, tenderness, and muscle fiber diameter in finishing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Different Zilpaterol Hydrochloride Feed Supplements and Extended Aging Periods on the Meat Quality of Feedlot Bulls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. "Effect of Revalor-XR and Revalor-XH on Heifer Performance and Carcass " by Caitlin A. Ohnoutka, Bradley M. Boyd et al. [digitalcommons.unl.edu]
- 15. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β-Adrenergic Receptors [scirp.org]
Long-Term Validation of Revalor's Effects on Herd Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Revalor's long-term effects on herd performance against other steroidal implants. The information presented is collated from a range of scientific studies to provide robust, comparative data and detailed experimental methodologies for the discerning researcher.
Comparative Performance Data
The following tables summarize quantitative data from multiple studies, offering a clear comparison of Revalor with other growth-promoting implants and non-implanted cattle.
Table 1: Comparative Growth Performance in Steers
| Implant Strategy | Average Daily Gain (ADG) (lbs/day) | Feed Efficiency (Gain:Feed) | Hot Carcass Weight (HCW) (lbs) | Study Duration (days) | Animal Type |
| Revalor-S | 3.66[1] | 0.168[1] | 793[1] | 82 | Hereford x Angus steers[1] |
| Synovex Plus | 3.64[1] | 0.167[1] | 791[1] | 82 | Hereford x Angus steers[1] |
| Revalor-IS/S (re-implant) | 3.55 | 0.155 | 825 | 150+ | Yearling steers |
| Revalor-XS (delayed-release) | 3.55 | 0.155 | 838 | 150+ | Yearling steers[2] |
| Non-implanted Control | 2.90[2] | 0.141[2] | 700[2] | 150+ | Yearling steers[2] |
| Revalor-200/200 (re-implant) | 1.26 kg/day (2.78 lbs/day) | 0.158 | 364 kg (802 lbs) | 184 | Yearling beef heifers[3] |
| Revalor-XH (long-acting) | 1.26 kg/day (2.78 lbs/day) | 0.158 | 361 kg (796 lbs) | 184 | Yearling beef heifers[3] |
| Synovex One Feedlot (long-acting) | 1.26 kg/day (2.78 lbs/day) | 0.158 | 360 kg (794 lbs) | 184 | Yearling beef heifers[3] |
Table 2: Comparative Carcass Characteristics in Steers
| Implant Strategy | USDA Choice or Better (%) | Marbling Score | Ribeye Area (in²) | Yield Grade |
| Revalor-S | 65.4 (Tendency for higher %)[1] | 468 | 13.1 | 2.7 |
| Synovex Plus | 53.8[1] | 457 | 13.2 | 2.8 |
| Revalor-IS/S (re-implant) | Lower than non-implanted | Lower than non-implanted | Larger than non-implanted | Higher than non-implanted |
| Revalor-XS (delayed-release) | Lower than non-implanted | Lower than non-implanted | Larger than non-implanted | Higher than non-implanted |
| Non-implanted Control | Higher than implanted | Higher than implanted | Smaller than implanted | Lower than implanted |
| Revalor-200/200 (re-implant) | Reduced vs. long-acting | Reduced vs. long-acting | 14.1 in² (Greater than long-acting) | Improved vs. long-acting |
| Revalor-XH (long-acting) | Increased vs. re-implant | Increased vs. re-implant | 13.8 in² | Increased vs. re-implant |
| Synovex One Feedlot (long-acting) | Increased vs. re-implant | Increased vs. re-implant | 13.7 in² | Increased vs. re-implant |
Experimental Protocols
Below are detailed methodologies from key studies cited in this guide, providing insight into the experimental design and conditions.
Study 1: Comparison of Revalor®-S and Synovex® Plus™ Implants for Heavyweight, Short-Fed, Yearling Steers[1]
-
Objective: To compare the effects of Revalor-S and Synovex Plus on the performance and carcass characteristics of heavyweight, short-fed yearling steers.
-
Animals: 104 Hereford x Angus steers with an average initial weight of 897 lbs.[1]
-
Experimental Design: Steers were divided into eight groups of 13, with each group randomly assigned to receive either a Revalor-S or Synovex Plus implant.
-
Treatment: A single implant of either Revalor-S (120 mg trenbolone (B1683226) acetate (B1210297) and 24 mg estradiol) or Synovex Plus (200 mg trenbolone acetate and 28 mg estradiol (B170435) benzoate) was administered on day 1.
-
Feeding: Cattle were fed a high-concentrate diet for 82 days.[1]
-
Data Collection: Live weights were recorded at the beginning and end of the trial. Feed intake was monitored daily for each pen. Carcass data, including hot carcass weight, marbling score, ribeye area, and USDA quality and yield grades, were collected after slaughter.
-
Statistical Analysis: Performance and carcass data were analyzed using analysis of variance (ANOVA).
Study 2: Evaluation of a Delayed-Release Revalor®-XS Implant in Finishing Steers[2]
-
Objective: To evaluate the efficacy of a single delayed-release Revalor-XS implant compared to a traditional re-implant strategy with Revalor-IS and Revalor-S.
-
Animals: 360 English x Continental yearling steers.[2]
-
Experimental Design: A randomized complete block design was used. Steers were allocated to one of three treatment groups: non-implanted control, Revalor-IS on day 1 followed by Revalor-S on day 75, or a single Revalor-XS implant on day 1.
-
Treatment:
-
Control: No implant.
-
Revalor-IS/S: Revalor-IS (80 mg trenbolone acetate and 16 mg estradiol) on day 1 and Revalor-S (120 mg trenbolone acetate and 24 mg estradiol) on day 75.
-
Revalor-XS: A single implant containing a total of 200 mg of trenbolone acetate and 40 mg of estradiol with both immediate and delayed-release components.[2]
-
-
Feeding: Steers were fed a standard finishing diet for the duration of the trial (over 150 days).
-
Data Collection: Interim and final live weights, dry matter intake, and carcass characteristics were measured.
-
Statistical Analysis: Data were analyzed to compare the performance of the different implant strategies against the non-implanted control and against each other.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental processes discussed in this guide.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. Understanding the Effects of Trenbolone Acetate, Polyamine Precursors, and Polyamines on Proliferation, Protein Synthesis Rates, and the Abundance of Genes Involved in Myoblast Growth, Polyamine Biosynthesis, and Protein Synthesis in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pbsanimalhealth.com [pbsanimalhealth.com]
Comparative Metabolomics of Cattle Treated with Revalor and Other Implants: A Guide for Researchers
A comprehensive analysis of the metabolic effects of Revalor (a combination of trenbolone (B1683226) acetate (B1210297) and estradiol) in comparison to other commonly used growth-promoting implants in cattle, including those containing zeranol (B1682423) and melengestrol (B123420) acetate. This guide provides a detailed overview of the experimental data, methodologies, and affected signaling pathways to inform researchers, scientists, and drug development professionals.
Growth-promoting implants are widely utilized in the beef industry to enhance production efficiency. These implants, which include hormonal and non-hormonal compounds, modulate the animal's metabolism to increase muscle growth and improve feed utilization. Revalor®, a widely used implant, contains the synthetic androgen trenbolone acetate (TBA) and the natural estrogen estradiol (B170435) (E2). Other common implants utilize active ingredients such as zeranol, a non-steroidal estrogenic agent, or melengestrol acetate (MGA), a synthetic progestin. Understanding the distinct metabolic alterations induced by these different implants is crucial for optimizing their use and for assessing their physiological impacts.
This guide provides a comparative overview of the metabolomic changes observed in cattle treated with Revalor and other implants, based on available scientific literature. It details the experimental protocols for metabolomic analysis and visualizes the key signaling pathways involved.
Comparative Metabolomic Profiles
While direct comparative metabolomics studies are limited, analysis of individual studies on Revalor, zeranol, and MGA allows for a synthesized comparison of their effects on the bovine metabolome.
Revalor (Trenbolone Acetate and Estradiol)
Studies on cattle treated with Revalor have revealed significant alterations in various metabolic pathways. The combination of TBA and E2 upregulates the androgen receptor and insulin-like growth factor 1 (IGF-1), while downregulating several other genes involved in nutrient metabolism and protein breakdown[1]. This shift is believed to support growth processes. Metabolomic analyses of serum from cattle implanted with Revalor have shown distinct profiles that can be used to differentiate treated from untreated animals.
The primary metabolites of trenbolone acetate and estradiol have been identified in the excreta of implanted steers. In both urine and feces, 17α-trenbolone and 17α-estradiol are the predominant metabolites[2].
Zeranol (e.g., Ralgro®)
Zeranol, a non-steroidal compound with estrogenic activity, also influences growth and metabolism in cattle. Its mechanism of action is primarily through its interaction with estrogen receptors. The major metabolites of zeranol identified in cattle are zearalanone (B192696) and taleranol[3][4]. These metabolites are excreted in both free and conjugated forms (glucuronide and/or sulphate)[3]. Studies have shown that zeranol can influence muscle and bone development[5].
Melengestrol Acetate (MGA)
Melengestrol acetate is a synthetic progestin that acts by binding to the progesterone (B1679170) receptor[6][7]. It is used to suppress estrus and improve feed efficiency in heifers. The metabolism of MGA in cattle leads to the formation of several metabolites, with the highest concentrations of total residue found in the liver and the highest percentage of the parent compound in fat[8]. In vitro studies with bovine liver microsomes have identified several hydroxylated metabolites of MGA[9].
Table 1: Summary of Key Metabolites of Different Implants in Cattle
| Implant Type | Active Ingredient(s) | Key Metabolites | Primary Excretion Route | Reference(s) |
| Revalor® | Trenbolone Acetate & Estradiol | 17α-trenbolone, 17α-estradiol | Urine and Feces | [2] |
| Zeranol-based (e.g., Ralgro®) | Zeranol | Zearalanone, Taleranol | Urine and Feces | [3][4] |
| Melengestrol Acetate (MGA) | Melengestrol Acetate | Various hydroxylated metabolites | Not specified in detail | [8][9] |
Signaling Pathways
The growth-promoting effects of these implants are mediated through distinct signaling pathways that ultimately influence protein synthesis and degradation, as well as other metabolic processes.
Revalor (Trenbolone Acetate and Estradiol) Signaling
The synergistic action of trenbolone acetate and estradiol in Revalor significantly impacts the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, a key regulator of muscle growth.
Zeranol Signaling
Zeranol primarily exerts its effects through the estrogen receptor, influencing gene expression related to growth and development.
Melengestrol Acetate (MGA) Signaling
MGA's anabolic effect is primarily mediated through the progesterone receptor, influencing pathways that can indirectly affect muscle metabolism.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible metabolomics research. The following sections outline typical workflows for the analysis of bovine samples.
Experimental Workflow for Metabolomics Analysis
A general workflow for a comparative metabolomics study of cattle implants is outlined below.
Detailed Methodologies
1. Animal Treatment and Sample Collection:
-
Animals: A sufficient number of cattle (e.g., steers or heifers) of similar age, weight, and genetic background should be randomly assigned to different treatment groups: a control group (no implant), a Revalor-treated group, and groups for each of the other implants being compared.
-
Implantation: Implants are administered subcutaneously on the dorsal aspect of the ear according to the manufacturer's instructions.
-
Sample Collection: Blood samples are collected from the jugular vein into appropriate tubes for serum separation at various time points post-implantation. Liver and muscle (e.g., longissimus dorsi) tissue biopsies can also be collected. All samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.
2. Metabolite Extraction:
-
Serum: Proteins are precipitated by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the serum samples, followed by centrifugation. The supernatant containing the metabolites is then collected.
-
Tissues (Liver and Muscle): Tissues are homogenized in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to quench metabolic activity and extract a broad range of metabolites. The mixture is then centrifuged to separate the polar and non-polar phases.
3. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:
-
Chromatography: The extracted metabolites are separated using a liquid chromatography system. For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used, while a C18 reversed-phase column is suitable for non-polar metabolites.
-
Mass Spectrometry: The separated metabolites are ionized (e.g., using electrospray ionization - ESI) and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites.
4. GC-MS (Gas Chromatography-Mass Spectrometry) Analysis:
-
Derivatization: For the analysis of non-volatile metabolites (e.g., amino acids, organic acids, sugars) by GC-MS, a derivatization step is required to make them volatile. This typically involves a two-step process of oximation followed by silylation.
-
Chromatography: The derivatized metabolites are separated on a GC column.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization - EI) and detected by a mass spectrometer.
5. Data Processing and Analysis:
-
Data Pre-processing: Raw data from the mass spectrometers are processed using specialized software to perform peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify significant differences in the metabolomic profiles between the different treatment groups.
-
Metabolite Identification: Significantly altered metabolites are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) to spectral libraries in databases such as METLIN, HMDB (Human Metabolome Database), and MassBank[6][10].
-
Pathway Analysis: Identified metabolites are mapped to metabolic pathways using tools like MetaboAnalyst to understand the biological processes affected by the different implants[11].
This guide provides a foundational understanding of the comparative metabolomics of cattle treated with Revalor and other growth-promoting implants. Further direct comparative studies are needed to fully elucidate the distinct metabolic signatures of each implant type and to optimize their application in beef production.
References
- 1. pbsanimalhealth.com [pbsanimalhealth.com]
- 2. FAQs 2 — Metabolomics Association of North America (MANA) [metabolomicsna.org]
- 3. ag.ndsu.edu [ag.ndsu.edu]
- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melengestrol acetate alters muscle cell proliferation in heifers and steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MetaboSearch: Tool for Mass-Based Metabolite Identification Using Multiple Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of estradiol and/or trenbolone acetate on the metabolome and skeletal muscle metabolism of beef cattle - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 9. fao.org [fao.org]
- 10. Comprehensive Guide to Metabolite Identification Databases - Creative Proteomics [creative-proteomics.com]
- 11. MetaboAnalyst [metaboanalyst.ca]
Validating manufacturer claims for Revalor-XS delayed-release technology
A Comparative Analysis of Revalor-XS Delayed-Release Implant Technology
This guide offers an objective evaluation of the manufacturer's claims for the Revalor-XS (trenbolone acetate (B1210297) and estradiol) delayed-release implant. Revalor-XS is designed to enhance weight gain and feed efficiency in steers fed in confinement for up to 200 days.[1][2][3] Its core feature is a staged-release mechanism intended to provide the benefits of a re-implant program with a single administration.
Manufacturer Claims and Technological Design
Revalor-XS employs a patented delayed-release technology to deliver its active ingredients, trenbolone (B1683226) acetate (TBA) and estradiol (B170435) (E2), in two stages. The manufacturer, Merck Animal Health, claims this approach provides a consistent payout of hormones, mirroring a traditional re-implant strategy without the associated labor, cost, and stress on the animals.[4][5][6]
The implant consists of 10 pellets, delivering a total dose of 200 mg of trenbolone acetate and 40 mg of estradiol.[4][6][7][8] The delivery mechanism is structured as follows:
-
Initial Dose: Four uncoated pellets release their TBA and estradiol content immediately upon implantation.[4][5][6]
-
Delayed Dose: Six pellets are coated with a patented X7™ polymer that delays the release of the second dose until 70 to 80 days post-implantation.[4][5][6]
This dual-release system is purported to meet the animal's changing anabolic needs over the finishing period more accurately.[4] A blood level study cited by the manufacturer showed that Revalor-XS delivered more consistent levels of TBA and estradiol compared to a Revalor-IS followed by a Revalor-S re-implant combination over a 200-day period.[4]
Comparative Performance Data
Independent studies, primarily from the University of Nebraska-Lincoln, have compared the performance of steers implanted with Revalor-XS against traditional re-implant strategies. The data generally supports the manufacturer's claims of comparable performance.
Feedlot Performance
Studies comparing a single Revalor-XS implant to a re-implant strategy of Revalor-IS followed by Revalor-S (RevIS-S) found no significant differences in final body weight (BW), average daily gain (ADG), or feed-to-gain ratio (F:G).[7][9][10] Similarly, a comparison with a Component TE-IS/TE-S re-implant program showed that Revalor-XS produced greater final body weight and lower (better) feed conversion ratios than a single-dose Component TE-200 implant, and was comparable to the re-implant strategy.[8]
Table 1: Comparison of Feedlot Performance: Revalor-XS vs. Re-implant Strategies
| Study | Treatment | Initial BW (lb) | Final BW (lb) | ADG (lb/day) | DMI (lb/day) | F:G Ratio |
|---|---|---|---|---|---|---|
| Nichols et al. (2010) [7] | Revalor-XS | 689 | 1308 | 3.44 | 22.0 | 6.41 |
| Revalor-IS/S | 689 | 1308 | 3.44 | 22.1 | 6.43 | |
| Nichols et al. (2010) [8] | Revalor-XS | 785 | 1327 | 3.25 | 21.6 | 6.64 |
| Component TE-IS/S | 785 | 1332 | 3.28 | 21.6 | 6.59 |
| | Component TE-200 | 785 | 1307 | 3.14 | 21.4 | 6.81 |
Data presented is carcass-adjusted. DMI and F:G values were not significantly different between Revalor-XS and re-implant groups in these studies.
Carcass Characteristics
The impact on carcass traits is a critical evaluation metric. In one study, the Revalor-XS treatment resulted in a greater percentage of carcasses grading USDA Choice compared to the Revalor-IS/S strategy.[7][9][10] Other carcass characteristics such as hot carcass weight (HCW), 12th rib fat thickness, and longissimus muscle (LM) area were generally unaffected by implant strategy when comparing Revalor-XS to a traditional re-implant program.[7][9][10]
Table 2: Comparison of Carcass Characteristics: Revalor-XS vs. Re-implant Strategies
| Study | Treatment | HCW (lb) | 12th Rib Fat (in) | LM Area (in²) | Marbling Score¹ | % Choice or Better |
|---|---|---|---|---|---|---|
| Nichols et al. (2010) [7] | Revalor-XS | 824 | 0.52 | 13.9 | 472 | 71.3% |
| Revalor-IS/S | 824 | 0.52 | 13.9 | 472 | 65.5% | |
| Nichols et al. (2010) [8] | Revalor-XS | 836 | 0.48 | 14.1 | 451 | - |
| Component TE-IS/S | 839 | 0.49 | 14.3 | 454 | - |
| | Component TE-200 | 824 | 0.50 | 14.0 | 452 | - |
¹Marbling Score: 400-499 = Select+, Small⁰⁰
Experimental Protocols
The data presented is derived from rigorous, controlled experiments conducted in commercial feedlot settings. The methodologies employed are detailed below.
General Experimental Workflow
Methodology from Nichols et al. (2010)[7]
-
Animals and Housing: 1,356 yearling steers with an initial body weight of 689 ± 35 lb were used in a commercial feedlot. The steers were blocked by arrival date into five blocks.
-
Treatments:
-
RevX: A single Revalor-XS implant administered on day 1.
-
RevIS-S: An initial Revalor-IS implant on day 1, followed by a Revalor-S implant on approximately day 75.
-
-
Data Collection and Analysis: Pen weights were taken on day 1. Performance was calculated from pen body weight, pencil shrunk by 4%. Carcass-adjusted performance was calculated based on hot carcass weight divided by a common dressing percentage of 63%. Cattle were slaughtered at a commercial abattoir, and carcass data including HCW, 12th rib fat thickness, LM area, and USDA quality and yield grades were recorded after a 24-hour chill. All data were analyzed using the PROC MIXED procedure of SAS, with the pen serving as the experimental unit.
Mechanism of Action: Signaling Pathways
Trenbolone acetate and estradiol exert their growth-promoting effects by modulating key signaling pathways that regulate muscle growth and nutrient metabolism. Both compounds act on intracellular receptors, which in turn influence the expression of growth factors and other proteins.[11] A primary mechanism involves the upregulation of Insulin-like Growth Factor 1 (IGF-1), a potent stimulator of muscle protein synthesis.[12][13]
The hormones bind to their respective receptors (Androgen Receptor for TBA, Estrogen Receptor for E2) in muscle cells. This binding can directly stimulate proliferation and differentiation of bovine satellite cells, which are critical for muscle repair and hypertrophy.[13] Additionally, these steroid hormones act on the liver to upregulate the expression of key anabolic genes.[11][12]
Conclusion
The available experimental data largely validates the manufacturer's claims regarding the performance of Revalor-XS. In multiple commercial feedlot studies, the single-implant, delayed-release technology has been shown to produce feedlot performance and carcass characteristics that are statistically similar to conventional re-implant strategies.[7][8][10][14] The primary advantage of Revalor-XS, therefore, lies in its operational efficiency, eliminating the need for a second round of cattle processing, which saves labor and reduces animal stress.[5][6] For feedlot operations seeking to optimize both animal performance and resource management, Revalor-XS presents a viable alternative to traditional multi-implant protocols.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. msd-animal-health.co.za [msd-animal-health.co.za]
- 3. Revalor®-XS (trenbolone acetate and estradiol extended-release implants) [dailymed.nlm.nih.gov]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. "Comparison of Revalor XS to a Revalor IS / Revalor S Implant Strategy " by Cody A. Nichols, Galen E. Erickson et al. [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Effect of trenbolone acetate plus estradiol on transcriptional regulation of metabolism pathways in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. depts.ttu.edu [depts.ttu.edu]
A Meta-Analysis of Public Research on Revalor's Effectiveness in Cattle
A comprehensive review of public research indicates that Revalor®, a combination anabolic implant containing trenbolone (B1683226) acetate (B1210297) (TBA) and estradiol (B170435) (E2), consistently improves growth performance in cattle.[1][2] Anabolic implants, a widely adopted technology in beef production, have been shown to increase average daily gain (ADG) by 8% to 28% and improve feed efficiency by 5% to 20% compared to non-treated cattle.[1] Revalor formulations, which combine the androgenic effects of TBA and the estrogenic effects of E2, are among the most potent classes of implants available.[1] They enhance growth rate, feed efficiency, and carcass leanness by increasing net protein synthesis.[3][4]
This guide provides a meta-summary of available data, comparing the performance of various Revalor formulations against other commercially available implants and non-implanted controls. It details the experimental protocols under which these results were observed and illustrates the key biological pathways involved.
Comparative Performance of Anabolic Implants
The effectiveness of Revalor has been evaluated in numerous studies against other implants like Ralgro® (zeranol), Synovex® (estradiol benzoate (B1203000) and testosterone (B1683101) or progesterone), and Compudose® (estradiol). The data consistently show that combination implants containing both TBA and an estrogenic compound, such as Revalor, yield superior results in terms of weight gain and feed efficiency compared to implants with only an estrogenic agent or no implant at all.[5]
Table 1: Performance of Stocker Heifers with Various Implants
A 151-day study on stocker heifers grazing on rye pasture compared Revalor-G® (40 mg TBA + 8 mg E2), Ralgro® (36 mg zeranol), and Synovex-H® (200 mg testosterone propionate (B1217596) + 20 mg estradiol benzoate) against a non-implanted control group.
| Treatment | Average Daily Gain (lb/day) |
| Control (No Implant) | 1.50 |
| Ralgro® | 1.58 |
| Revalor-G® | 1.64 |
| Synovex-H® | 1.79 |
Source: Blasi and Kuhl, 1998 Cattlemen's Day report.[6][7][8]
In this trial, while Revalor-G showed a significant initial growth response, Synovex-H resulted in the highest overall daily gains over the 151-day period.[6][8]
Table 2: Performance of Feedlot Steers with Different Hormone Types
A 129-day study evaluated the effects of implants varying in hormone type on Angus-sired steers in a feedlot setting. The treatments included an estradiol-only implant (E2; Compudose®), a TBA-only implant (Finaplix-H®), and a combination implant (ETBA; Revalor-S®, 120 mg TBA + 24 mg E2).
| Treatment | Overall Average Daily Gain (ADG) ( kg/day ) | Feed Efficiency (G:F) | Hot Carcass Weight (HCW) (kg) |
| Control (No Implant) | 1.63 | 0.158 | 382 |
| Estradiol (E2) only | 1.71 | 0.162 | 391 |
| TBA only | 1.80 | 0.165 | 394 |
| Estradiol + TBA (Revalor-S®) | 1.83 | 0.171 | 403 |
Data adapted from a 2021 study on anabolic implants.[5] Note: Original units may have been converted for consistency.
The results demonstrate that the combination Revalor-S implant led to the greatest ADG, feed efficiency, and hot carcass weight compared to the control group and the single-hormone implants.[5]
Table 3: Comparison of Revalor Implant Programs in Feedlot Heifers
A pooled analysis of three trials involving 10,583 heifers compared a single extended-release implant (Revalor-XH) with a re-implant program (Revalor-IH followed by Revalor-200).
| Implant Program | Final Body Weight (kg) | Average Daily Gain (ADG) ( kg/day ) | Gain:Feed (G:F) | Hot Carcass Weight (HCW) (kg) |
| Revalor-IH + Revalor-200 | 647.7 | 1.60 | 0.158 | 415.7 |
| Revalor-XH (Single) | 646.4 | 1.59 | 0.155 | 414.5 |
Source: Pooled analysis of trials with a mean of 166 days on feed.[9]
The analysis concluded that while there were minor differences in some metrics like dry matter intake and USDA Yield Grade distribution, the overall performance in terms of final body weight and average daily gain was similar between the single extended-release implant and the traditional re-implant program.[9]
Experimental Protocols
To ensure the validity and reproducibility of findings, the methodologies of the cited studies are crucial. Below are summaries of the experimental designs for the key comparisons.
Protocol 1: Stocker Heifer Grazing Study (Blasi and Kuhl, 1998)
-
Objective: To compare the effectiveness of Revalor-G®, Ralgro®, and Synovex-H® on weight gain in stocker heifers.[6][8]
-
Animals: 300 previously non-implanted British crossbred heifers with an average initial weight of 421 lbs.[6][8]
-
Experimental Design: Heifers were randomly allotted to one of four treatment groups: 1) Control (no implant), 2) Ralgro®, 3) Revalor-G®, and 4) Synovex-H®. Implants were administered on day 1 of the 151-day study.[6][8]
-
Data Collection: Heifers were weighed at monthly intervals to evaluate the growth response curve for each implant.[6][8]
-
Diet: Animals grazed on center pivot-irrigated pastures of winter rye. Supplemental alfalfa and pellets were provided for a 45-day period due to inclement weather.[6]
-
Statistical Analysis: Individual animals served as the experimental unit for the statistical analysis of weight gain data.[6]
Protocol 2: Feedlot Steer Hormone Type Study (2021)
-
Objective: To evaluate the effects of anabolic implants with different hormone types (estradiol only, TBA only, or a combination) on performance and carcass traits.[5]
-
Animals: 50 Angus-sired steers.[5]
-
Experimental Design: Steers were stratified by weight and randomly assigned to one of four treatments: 1) Control (no implant), 2) E2 (25.7 mg Estradiol; Compudose®), 3) TBA (200 mg Trenbolone Acetate; Finaplix-H®), or 4) ETBA (120 mg TBA + 24 mg E2; Revalor-S®).[5]
-
Data Collection: Individual feed intake was measured using GrowSafe bunks. Body weights were measured periodically throughout the 129-day trial. Carcass data was collected post-harvest.[5]
-
Diet: Steers were fed a corn and barley-based finishing ration.[5]
-
Statistical Analysis: Performance data were analyzed with the pen as the experimental unit. Contrast statements were used to test differences between each implant treatment and the control group.[5]
Mechanism of Action and Signaling Pathways
The effectiveness of Revalor stems from the synergistic action of trenbolone acetate (TBA) and estradiol (E2). These compounds influence muscle growth through both direct and indirect mechanisms.
-
Trenbolone Acetate (TBA): As an androgen, TBA directly stimulates muscle growth by binding to androgen receptors in muscle cells. This interaction increases muscle protein synthesis and decreases protein catabolism, leading to a net increase in muscle protein accretion.[3][4]
-
Estradiol (E2): The estrogenic component, E2, primarily acts indirectly. It increases the production and release of growth hormone (GH) from the pituitary gland and insulin-like growth factor 1 (IGF-1) from the liver.[3][4] IGF-1 is a potent stimulator of muscle cell proliferation and differentiation, further enhancing muscle growth.[3][4]
The combined effect is a significant increase in anabolism, as evidenced by decreased serum urea (B33335) nitrogen (SUN) concentrations and increased circulating IGF-1 in implanted cattle.[3][4][10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a feedlot study designed to evaluate the effectiveness of growth-promoting implants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Anabolic Implants Varying in Hormone Type and Concentration Influence Performance, Feeding Behavior, Carcass Characteristics, Plasma Trace Mineral Concentrations, and Liver Trace Mineral Concentrations of Angus Sired Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newprairiepress.org [newprairiepress.org]
- 7. "Effects of Revalor-G®, Ralgro®, and Synovex-H® on the performance of s" by Gerry L. Kuhl and Dale A. Blasi [newprairiepress.org]
- 8. newprairiepress.org [newprairiepress.org]
- 9. A randomized trial and multisite pooled trial analyses comparing effects of two hormonal implant programs and differing days-on-feed on carcass characteristics and feedlot performance of beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of increasing doses of trenbolone acetate and estradiol on finishing phase growth performance, carcass trait responses, and serum metabolites in beef steers following implantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Hormone Residue Detection in Meat
For Researchers, Scientists, and Drug Development Professionals
The detection of hormone residues in meat products is a critical aspect of food safety and regulatory compliance. For researchers and professionals in drug development, selecting the appropriate analytical technique is paramount for obtaining accurate and reliable data. This guide provides an objective comparison of the most commonly employed methods for hormone residue analysis in meat: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Analytical Techniques
The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of LC-MS/MS and ELISA for the detection of key hormone residues in meat.
Table 1: Performance Characteristics of LC-MS/MS for Hormone Residue Analysis in Meat
| Hormone | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Flumethasone (B526066) | Beef Muscle | QuEChERS-LC-MS/MS | 1.7 | 5 | 72.1 - 84.6 | [1] |
| α/β-Trenbolone | Bovine Muscle | LC-ESI-MS | 0.5 | - | 82.3 - 85.1 | [2] |
| Zeranol (B1682423) | Bovine Muscle | LC-ESI-MS | 0.5 | - | 82.3 - 85.1 | [2] |
| 19-Nortestosterone | Bovine Tissues | LC-MS/MS | - | <2 | - | [3] |
| Various Steroids | Meat | UHPLC-Orbitrap-HRMS | - | 1.0 - 2.0 | 70 - 103 | [4] |
| Estrogens (E1, E2, E3, E4) | Meat | HPLC-DAD | 0.094 - 0.126 | 0.188 - 0.350 | >82 | [5][6] |
Table 2: Performance Characteristics of ELISA for Hormone Residue Analysis in Meat
| Hormone | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 19-Nortestosterone | Bovine Tissues | icELISA | - | <2 | - | [3] |
| Flunixin (B1672893) | Beef Cattle Plasma | Commercial ELISA | 0.42 | 0.76 | - | [7] |
Methodological Overview and Experimental Protocols
A general workflow for hormone residue analysis in meat involves sample preparation (extraction and cleanup) followed by instrumental analysis.
General Experimental Workflow
General workflow for hormone residue analysis in meat.
Key Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup process.[8][9][10]
-
Extraction: A homogenized meat sample (typically 10-15 g) is weighed into a centrifuge tube. Acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) are added. The tube is shaken vigorously to ensure thorough mixing and extraction of the hormones into the organic layer.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged. The final supernatant is collected for analysis.
2. LC-MS/MS Analysis Protocol for Trenbolone (B1683226) and Zeranol in Bovine Muscle:
This method provides high sensitivity and selectivity for the simultaneous determination of multiple hormone residues.[2][11]
-
Sample Preparation:
-
Homogenize 5g of bovine muscle tissue.
-
Extract the hormones using a mixture of 0.2% metaphosphoric acid and acetonitrile (6:4, v/v).
-
Perform a cleanup step using an OASIS HLB solid-phase extraction (SPE) cartridge.
-
Elute the analytes and evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax XDB-C18 (150x2.1 mm I.D.) or equivalent.
-
Mobile Phase: A gradient of 0.005% acetic acid in water and acetonitrile.
-
Flow Rate: 0.2 ml/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode for trenbolone and negative mode for zeranol, with detection using multiple reaction monitoring (MRM).
-
3. ELISA Protocol for 19-Nortestosterone:
ELISA is a high-throughput screening method based on antigen-antibody reactions.
-
Principle: An indirect competitive ELISA (icELISA) format is commonly used. Wells of a microtiter plate are coated with an antigen. The sample extract and a specific primary antibody are added. The free hormone in the sample competes with the coated antigen for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a color change. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.
-
General Steps:
-
Coat microtiter plate wells with 19-nortestosterone antigen.
-
Add sample extracts and anti-19-nortestosterone antibody to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add substrate and incubate for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Comparison of Techniques
Signaling Pathway for ELISA
References
- 1. Development of QuEChERS-based extraction and liquid chromatography-tandem mass spectrometry method for quantifying flumethasone residues in beef muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trenbolone and zeranol in bovine muscle and liver by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high performance liquid chromatography/diode array detection method for estrogen determ… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. QuEChERS: About the method [quechers.eu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Revalor® Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hormonal growth promotants like Revalor® (a combination of trenbolone (B1683226) acetate (B1210297) and estradiol) is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of exposure and prevent environmental contamination. This document provides a comprehensive, step-by-step guide to the proper disposal of Revalor® waste in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling Revalor® waste, it is imperative to wear appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.
Table 1: Recommended Personal Protective Equipment for Handling Revalor® Waste
| PPE Category | Specification |
| Gloves | Wear protective gloves. Consider double gloving.[1][2] |
| Eye/Face Protection | Wear eye protection and face protection.[1][3] |
| Body Protection | In small-scale or laboratory operations, a lab coat or equivalent is required. For larger operations or where dust may be generated, a disposable dust-impermeable suit (e.g., Tyvek) should be considered.[4] |
| Respiratory Protection | If ventilation is insufficient or dust is generated, use a NIOSH-approved respirator.[1][5] |
General Safety Precautions:
-
Do not handle until all safety precautions have been read and understood.[1]
-
Do not eat, drink, or smoke when using this product.[1][3][5]
II. Waste Segregation and Collection
Proper segregation of Revalor® waste at the point of generation is crucial for safe and compliant disposal.
-
Designated Waste Container:
-
Establish a dedicated, clearly labeled, and sealed container for all Revalor® waste.
-
The container should be appropriate for the physical form of the waste (e.g., solid implants, contaminated labware).
-
-
Types of Waste:
-
Unused Implants: Collect any unused or expired implants in the designated waste container.
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with Revalor® must be placed in a puncture-resistant sharps container labeled as "Sharps Waste" or with the universal biohazard symbol.[6]
-
Contaminated Labware: Pipette tips, gloves, bench paper, and other disposable materials contaminated with Revalor® should be collected in the designated waste container.
-
Packaging: Empty containers and packaging should be disposed of as unused product unless otherwise specified by local regulations.[1]
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Notification: Notify appropriate emergency response personnel for large spills or spills outside of a containment area.[7]
-
Containment: For liquid spills, use appropriate absorbent materials.[7] Prevent the spill from entering drains or waterways.[1][7]
-
Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as Revalor® waste.
IV. Disposal Procedures
The primary and preferred method for the final disposal of Revalor® waste is through a licensed and approved waste disposal contractor.
-
Waste Manifesting: All waste must be disposed of in accordance with applicable federal, state/provincial, and local regulations.[4][7]
-
Incineration: Incineration is the preferred method of disposal when appropriate.[4][7] This method ensures the complete destruction of the active hormonal compounds.
-
Landfill: Disposal in a sanitary landfill is generally not recommended for untreated chemical waste of this nature.
-
Sewer Disposal: Do not dispose of Revalor® waste into the sewer system.[1] This product is harmful to aquatic organisms.[7]
V. Logical Workflow for Revalor® Disposal
The following diagram illustrates the step-by-step process for the proper disposal of Revalor® waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of Revalor® waste.
VI. Environmental Precautions
Revalor® and its active components, trenbolone acetate and estradiol, are known to be harmful to aquatic organisms.[7] It is critical to prevent the release of this material into the environment. Do not allow the product to reach groundwater, watercourses, or sewage systems.[7]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Revalor®, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility that extends beyond the product itself.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. coopersanimalhealth.com.au [coopersanimalhealth.com.au]
- 6. Medical Waste Regulations - MedWaste Management [medwastemngmt.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Revalor
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when handling potent hormonal compounds like Revalor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory's chemical handling procedures.
Revalor, a veterinary implant containing the active ingredients trenbolone (B1683226) acetate (B1210297) and estradiol, poses significant health risks if handled improperly.[1][2] These include potential carcinogenic effects, impaired fertility, and harm to unborn children.[1][2] Prolonged or repeated exposure can also lead to organ damage.[2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with Revalor and its components. The following table summarizes the recommended PPE for laboratory settings.
| PPE Category | Laboratory Operations (Small-Scale/Research) | Large-Scale/Manufacturing Operations |
| Hand Protection | Nitrile or other impervious gloves are recommended. Consider double-gloving. | Impervious gloves (e.g., nitrile) are required. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles or a full-face shield may be necessary based on the specific procedure and risk assessment. | Goggles or a full-face shield are required. |
| Body Protection | A lab coat or equivalent protective clothing is required. For procedures with a higher risk of exposure, a disposable dust-impermeable suit (e.g., Tyvek) should be considered. | A disposable dust-impermeable suit is recommended. Additional protection such as shoe coverings, gauntlets, and a hood may be necessary based on exposure levels. |
| Respiratory Protection | May be required for tasks that could generate airborne particles, such as weighing or mixing. A workplace risk assessment should determine the need for respiratory protective equipment (RPE). If required, use a NIOSH-certified respirator. | RPE is likely required if airborne concentrations exceed exposure limits. A thorough risk assessment is necessary to select the appropriate respirator. |
This table is a summary of recommended PPE. A site-specific risk assessment should always be conducted to determine the appropriate level of protection for each task.[3]
Occupational Exposure Limits (OELs)
Researchers and laboratory managers must be aware of the established Occupational Exposure Limits for the active ingredients in Revalor to ensure that engineering controls and PPE are adequate.
| Ingredient | 8-Hour Time-Weighted Average (TWA) | Wipe Limit | Occupational Exposure Band (OEB) |
| Trenbolone Acetate | 0.2 µg/m³ | 2 µ g/100 cm² | OEB 5 |
| Estradiol | 0.05 µg/m³ | 0.5 µ g/100 cm² | OEB 5 |
Data sourced from Merck Safety Data Sheet.[1] The OEB classification system categorizes substances into hazard categories, with OEB 5 representing the highest level of hazard, requiring the most stringent containment and handling procedures.[1][2]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the recommended procedure for handling Revalor in a laboratory setting, from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always conduct a thorough risk assessment before beginning any new procedure.[3]
-
Don all required personal protective equipment as determined by your risk assessment.[2]
-
Perform all manipulations of Revalor powder or solutions within a certified chemical fume hood, biological safety cabinet, ventilated balance enclosure, or glove box to minimize inhalation exposure.[4]
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of Revalor and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All materials that have come into contact with Revalor, including unused product, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be treated as hazardous waste.[6][7]
-
Containerization: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers.[6][8]
-
Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3] Incineration is the preferred method of disposal for this type of material.[3] Do not dispose of Revalor waste in the regular trash or down the drain.[7]
By implementing these rigorous safety protocols, laboratories can ensure the well-being of their personnel and maintain a safe and compliant research environment. This commitment to safety is the foundation of trustworthy and high-quality scientific advancement.
References
- 1. merck.com [merck.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. msd.com [msd.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
